Icmt-IN-55
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H26F3NO2 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C22H26F3NO2/c1-20(2)16-21(12-14-27-20,17-7-4-3-5-8-17)11-13-26-18-9-6-10-19(15-18)28-22(23,24)25/h3-10,15,26H,11-14,16H2,1-2H3 |
InChI Key |
FTRVOMSNEXBJAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CCNC2=CC(=CC=C2)OC(F)(F)F)C3=CC=CC=C3)C |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of Icmt-IN-55: A Technical Guide for Researchers
Disclaimer: Publicly available, in-depth preclinical data, specific experimental protocols, and detailed signaling pathway studies for Icmt-IN-55 are limited. This guide, therefore, provides a comprehensive overview of its core mechanism of action based on its validated target, Isoprenylcysteine Carboxyl Methyltransferase (ICMT), and the established consequences of ICMT inhibition. The experimental protocols and quantitative data presented are representative of methodologies used to characterize ICMT inhibitors and may not be specific to this compound.
Introduction to this compound and its Target: ICMT
This compound is a potent and selective inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT).[1] ICMT is an integral membrane protein that catalyzes the final step in the post-translational modification of proteins containing a C-terminal CAAX motif.[2] This modification, specifically the methylation of the isoprenylcysteine residue, is crucial for the proper subcellular localization and biological function of a variety of key signaling proteins.
Prominent substrates of ICMT include members of the Ras superfamily of small GTPases (such as K-Ras, H-Ras, and N-Ras), Rho GTPases, and the gamma subunit of heterotrimeric G proteins.[2][3] By inhibiting ICMT, this compound disrupts the normal functioning of these proteins, leading to downstream effects that are of significant interest in drug development, particularly in oncology.
Core Mechanism of Action: Inhibition of Isoprenylcysteine Carboxyl Methyltransferase
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of ICMT. This prevents the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of the C-terminal isoprenylcysteine of its substrate proteins.[2]
The CAAX Processing Pathway and the Role of ICMT
Proteins destined for ICMT-mediated methylation first undergo a series of modifications:
-
Prenylation: An isoprenoid lipid (farnesyl or geranylgeranyl) is attached to the cysteine residue of the CAAX motif by farnesyltransferase (FT) or geranylgeranyltransferase (GGTase).
-
Proteolysis: The -AAX amino acids are cleaved by Ras converting enzyme 1 (RCE1).
-
Methylation: ICMT catalyzes the final step, the methylation of the now-exposed farnesylcysteine.
This series of modifications increases the hydrophobicity of the C-terminus, facilitating the association of these proteins with cellular membranes, a critical step for their signaling functions.
Downstream Consequences of ICMT Inhibition
By blocking the final methylation step, this compound is predicted to induce the following key cellular effects:
-
Impaired Membrane Association of Ras: Unmethylated Ras proteins exhibit reduced affinity for the plasma membrane.[4] This mislocalization prevents their interaction with upstream activators and downstream effectors, thereby attenuating Ras-driven signaling pathways.
-
Inhibition of Oncogenic Signaling: The Ras proteins are frequently mutated in human cancers, leading to constitutive activation of pro-proliferative and anti-apoptotic pathways such as the MAPK/ERK and PI3K/Akt pathways. By disrupting Ras localization and function, ICMT inhibition can block these oncogenic signals.[3][4]
-
Reduced Cell Growth and Transformation: Studies on the genetic inactivation of ICMT have shown that it leads to inhibited cell growth and a reduction in the oncogenic transformation potential induced by K-Ras and B-Raf.[3]
-
Induction of Cell Death: In various cancer cell lines with Ras mutations, inhibition of ICMT has been shown to induce cell death.[4]
Quantitative Data
The following table summarizes key quantitative data for this compound and other relevant ICMT inhibitors.
| Compound | Target | IC50 | Cell-Based Assay | Reference |
| This compound | ICMT | 90 nM | Not specified | [1] |
| UCM-1336 | ICMT | 2 µM | Impaired membrane association of Ras isoforms | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of ICMT inhibitors like this compound.
In Vitro ICMT Activity Assay
Objective: To determine the direct inhibitory effect of a compound on ICMT enzymatic activity.
Principle: This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine ([³H]-SAM) to a farnesylated peptide substrate.
Materials:
-
Microsomal preparations containing ICMT
-
[³H]-SAM (S-adenosyl-L-[methyl-³H]methionine)
-
N-acetyl-S-farnesyl-L-cysteine (AFC) substrate
-
ICMT inhibitor (e.g., this compound)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 5 mM MgCl₂)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, microsomal protein, and the farnesylated peptide substrate.
-
Add the ICMT inhibitor at various concentrations to the reaction mixture and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Extract the methylated product using an organic solvent (e.g., ethyl acetate).
-
Quantify the amount of radiolabeled product using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Cellular Ras Localization Assay
Objective: To assess the effect of an ICMT inhibitor on the subcellular localization of Ras proteins.
Principle: This experiment utilizes immunofluorescence microscopy to visualize the localization of Ras in treated and untreated cells.
Materials:
-
Cancer cell line with a known Ras mutation (e.g., Panc-1, HCT116)
-
ICMT inhibitor (e.g., this compound)
-
Cell culture medium and supplements
-
Primary antibody against a Ras isoform (e.g., anti-K-Ras)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the ICMT inhibitor at various concentrations for a specified duration (e.g., 24-48 hours).
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate the cells with the primary anti-Ras antibody.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Analyze the images to determine the extent of Ras mislocalization from the plasma membrane to intracellular compartments.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways affected by ICMT inhibition.
Caption: Inhibition of ICMT by this compound blocks Ras methylation, leading to impaired membrane localization and subsequent attenuation of downstream pro-proliferative and survival signaling pathways.
Caption: A logical workflow for the preclinical characterization of an ICMT inhibitor like this compound, from initial in vitro validation to in vivo efficacy studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism of isoprenylcysteine carboxyl methylation from the crystal structure of the integral membrane methyltransferase ICMT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Downstream Signaling Pathways of Icmt-IN-55
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Icmt-IN-55 is a potent inhibitor of Isoprenylcysteine carboxyl methyltransferase (ICMT), a critical enzyme in the post-translational modification of numerous signaling proteins. While specific downstream signaling data for this compound is not extensively documented in publicly available literature, this guide synthesizes the established consequences of ICMT inhibition to project the mechanistic pathways affected by this compound. Inhibition of ICMT disrupts the membrane localization and function of key proteins, most notably from the Ras and Rho families of small GTPases. This disruption leads to the attenuation of major oncogenic signaling cascades, induction of cell cycle arrest, and impairment of DNA damage repair mechanisms, highlighting the therapeutic potential of ICMT inhibitors in cancer. This document details these pathways, presents relevant quantitative data from studies on ICMT inhibition, outlines key experimental protocols, and provides visual diagrams of the core signaling networks.
Introduction to ICMT and its Inhibition
Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the final step in the post-translational modification of proteins that possess a C-terminal CAAX motif.[1][2] This process, known as carboxyl methylation, is preceded by isoprenylation (the addition of a farnesyl or geranylgeranyl group) and proteolytic cleavage of the terminal three amino acids (-AAX).[3] The key substrates for ICMT include members of the Ras and Rho families of small GTPases, which are pivotal regulators of cell proliferation, survival, differentiation, and cytoskeletal organization.[1]
Carboxyl methylation neutralizes the negative charge of the terminal cysteine's carboxyl group, which is crucial for the proper subcellular localization of these proteins, particularly their association with the plasma membrane.[1][3] By inhibiting ICMT, compounds like this compound prevent this final modification, leading to the mislocalization and functional impairment of its substrates.[1] This makes ICMT an attractive target for therapeutic intervention, especially in cancers driven by mutations in Ras.[4] this compound has been identified as a potent ICMT inhibitor with an IC50 of 90 nM.[5]
Core Downstream Signaling Pathways Affected by ICMT Inhibition
The inhibition of ICMT by agents such as this compound is expected to have profound effects on multiple signaling pathways critical for cancer cell proliferation and survival.
The Ras/Raf/MEK/ERK (MAPK) Pathway
The Ras proteins (K-Ras, H-Ras, N-Ras) are among the most well-characterized substrates of ICMT. Proper membrane association is essential for Ras to become activated and to propagate signals to downstream effectors, including the Raf/MEK/ERK (MAPK) cascade.
Inhibition of ICMT leads to:
-
Impaired Ras Membrane Association: The unmethylated, negatively charged C-terminus of Ras proteins hinders their stable insertion into the plasma membrane, causing them to accumulate in the cytosol.[1]
-
Decreased Ras Activity: Mislocalization prevents Ras from interacting with its upstream activators and downstream effectors, leading to a significant reduction in GTP-bound (active) Ras.
-
Inhibition of Downstream Signaling: The reduced Ras activity results in decreased phosphorylation and activation of Raf, MEK, and ERK. This cascade is a central driver of cell proliferation, and its attenuation is a key mechanism of action for ICMT inhibitors.
Cell Cycle Progression
A direct consequence of MAPK pathway inhibition is the arrest of the cell cycle.[4] Studies on ICMT inhibitors have consistently shown an accumulation of cells in the G1 phase.[4]
This is mechanistically linked to changes in key cell cycle regulatory proteins:
-
Downregulation of Cyclin D1: As a downstream target of the MAPK pathway, Cyclin D1 expression is reduced upon ICMT inhibition. Cyclin D1 is essential for the G1/S phase transition.[4]
-
Upregulation of p21/Cip1: Inhibition of ICMT has been shown to increase the levels of the cyclin-dependent kinase inhibitor p21/Cip1, which acts as a brake on cell cycle progression, enforcing the G1 arrest.[1][4]
RhoA Signaling and Protein Stability
The Rho family of GTPases, including RhoA, are also substrates of ICMT.[1] Rho proteins are critical for cytoskeletal dynamics, cell motility, and cell cycle progression. ICMT inhibition has been shown to have a significant impact on RhoA.
-
Accelerated RhoA Turnover: Inactivation of ICMT leads to a dramatic reduction in the total cellular levels of RhoA.[1] This is not due to transcriptional repression but rather to the accelerated degradation of the unmethylated protein.[1]
-
Functional Consequences: The loss of RhoA can contribute to the observed anti-proliferative effects and may also impact cancer cell invasion and metastasis.[1]
DNA Damage Repair
Recent evidence has linked ICMT to the DNA damage response (DDR). ICMT suppression was found to reduce the activity of the MAPK signaling pathway, which in turn compromises the expression of key proteins involved in DNA damage repair.
-
Accumulation of DNA Damage: By impairing the DDR machinery, ICMT inhibition leads to an accumulation of DNA damage, which can trigger apoptosis.
-
Synthetic Lethality with PARP Inhibitors: The compromised DNA repair state induced by ICMT inhibition creates a vulnerability. This has been shown to sensitize breast cancer cells to PARP inhibitors, suggesting a powerful combination therapy strategy.
Quantitative Data on ICMT Inhibition
The following tables summarize quantitative data from studies using various ICMT inhibitors. This data provides a framework for understanding the expected potency and cellular effects of this compound.
Table 1: Inhibitor Potency
| Compound | IC50 (ICMT) | Cell Line | Reference |
|---|---|---|---|
| This compound | 90 nM | N/A | [5] |
| UCM-1336 | 2 µM | N/A | |
Table 2: Effects on Cellular Processes
| Inhibitor/Method | Cell Line(s) | Effect | Observation | Reference |
|---|---|---|---|---|
| Compound 8.12 | HepG2, PC3 | Cell Cycle Arrest | Increased proportion of cells in G1 phase | [4] |
| Compound 8.12 | HepG2, PC3 | Protein Level Changes | Decreased Cyclin D1, Increased p21/Cip1 | [4] |
| ICMT Inactivation | Fibroblasts | Protein Level Changes | Greatly reduced RhoA levels | [1] |
| Cysmethynil | Breast Cancer Cells | Apoptosis | Increased apoptosis in combination with PARP inhibitor | |
Key Experimental Protocols
The following are generalized methodologies for key experiments used to elucidate the downstream effects of ICMT inhibition.
Western Blot Analysis for Protein Expression and Phosphorylation
-
Objective: To quantify the levels of total and phosphorylated proteins in key signaling pathways (e.g., p-ERK, ERK, Cyclin D1, p21, RhoA).
-
Methodology:
-
Cell Lysis: Treat cells with the ICMT inhibitor (e.g., this compound) for the desired time. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein lysate on a polyacrylamide gel.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect chemiluminescence using an imaging system. Quantify band intensity using software like ImageJ.
-
Flow Cytometry for Cell Cycle Analysis
-
Objective: To determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Methodology:
-
Cell Treatment: Culture and treat cells with the ICMT inhibitor for 24-48 hours.
-
Harvesting: Harvest cells by trypsinization and wash with PBS.
-
Fixation: Fix cells in cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content, measured by PI fluorescence, is used to gate cell populations into G1, S, and G2/M phases.
-
Anchorage-Independent Growth (Soft Agar) Assay
-
Objective: To assess the effect of ICMT inhibition on oncogenic transformation and the ability of cells to grow without attachment to a solid surface.
-
Methodology:
-
Base Layer: Prepare a base layer of 0.6% agar in culture medium in a 6-well plate.
-
Cell Layer: Mix cells (e.g., 5,000 cells/well) with 0.3% agar in culture medium containing the ICMT inhibitor or vehicle control.
-
Plating: Carefully layer the cell-agar mixture on top of the base layer.
-
Incubation: Incubate the plates for 2-4 weeks, feeding them twice a week with medium containing the inhibitor.
-
Quantification: Stain the colonies with crystal violet and count them using a microscope or imaging system.
-
Conclusion
While direct experimental data on the downstream signaling of this compound is emerging, the well-established role of its target, ICMT, provides a robust framework for predicting its cellular and molecular effects. The inhibition of ICMT disrupts the function of critical oncogenic drivers like Ras and Rho GTPases, leading to a multi-pronged anti-cancer effect encompassing the shutdown of proliferative signaling, induction of cell cycle arrest, and the creation of vulnerabilities in DNA damage repair. This positions this compound and other ICMT inhibitors as promising candidates for cancer therapy, particularly for Ras-driven malignancies. Further research should focus on validating these predicted downstream effects specifically for this compound to fully characterize its therapeutic potential.
References
- 1. DAF/CD55 (E7G2U) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 2. mdclarity.com [mdclarity.com]
- 3. biocompare.com [biocompare.com]
- 4. biocompare.com [biocompare.com]
- 5. Safety and Tolerability of E5555 and Its Effects on Markers of Intravascular Inflammation in Subjects With Acute Coronary Syndrome | MedPath [trial.medpath.com]
The Impact of Icmt-IN-55 on Ras Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitor, Icmt-IN-55, and its effects on the Ras signaling pathway. The information presented herein is curated for an audience with a strong background in molecular biology, pharmacology, and cancer research. This document details the mechanism of action of this compound, presents quantitative data on its activity, outlines experimental protocols for its characterization, and visualizes the key pathways and workflows involved.
Introduction to ICMT and Ras Signaling
The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are critical signaling hubs that regulate a multitude of cellular processes, including proliferation, differentiation, and survival. The proper function and localization of Ras proteins are contingent on a series of post-translational modifications at their C-terminal CAAX motif. This process involves farnesylation or geranylgeranylation, proteolytic cleavage of the AAX residues, and finally, carboxyl methylation of the now-exposed isoprenylcysteine. This final methylation step is catalyzed by the integral endoplasmic reticulum membrane protein, Isoprenylcysteine Carboxyl Methyltransferase (ICMT).
Carboxyl methylation neutralizes the negative charge of the terminal cysteine, increasing the hydrophobicity of the C-terminus and promoting the association of Ras with the plasma membrane. This membrane localization is essential for Ras to interact with its downstream effectors and initiate signaling cascades, most notably the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/AKT pathways. Constitutive activation of these pathways due to mutations in Ras is a hallmark of many human cancers, making the enzymes involved in Ras processing attractive targets for therapeutic intervention.
This compound: A Potent Inhibitor of ICMT
This compound, also identified as compound 31 in the seminal work by Judd et al. (2011), is a potent, small-molecule inhibitor of ICMT.[1] It belongs to a series of tetrahydropyranyl derivatives designed to block the catalytic activity of ICMT.
Mechanism of Action
This compound acts by inhibiting the enzymatic activity of ICMT, thereby preventing the final carboxyl methylation step in Ras processing. This inhibition leads to an accumulation of unmethylated Ras proteins. The absence of the methyl ester on the C-terminal isoprenylcysteine reduces the affinity of Ras for the plasma membrane, resulting in a dose-dependent increase in the cytosolic fraction of Ras.[2] By preventing the proper localization of Ras, this compound effectively attenuates the activation of downstream signaling pathways that are dependent on membrane-associated Ras.
Quantitative Data
The inhibitory potency of this compound and its analogs has been characterized through both enzymatic and cell-based assays. The following tables summarize the key quantitative data from the foundational study by Judd et al. (2011).
In Vitro ICMT Inhibition
The in vitro potency of this compound and related compounds was determined using a fluorometric or radiometric assay measuring the inhibition of recombinant human ICMT.
| Compound ID (Judd et al., 2011) | Common Name | ICMT IC50 (nM) |
| 31 | This compound | 90 |
| 3 | - | 310 |
| 27 | - | 130 |
| 48 | Icmt-IN-11 | 31 |
| 51 | Icmt-IN-15 | 32 |
| 24 | Icmt-IN-45 | 132 |
| 75 | - | 1.3 |
Table 1: In vitro inhibitory activity of this compound and selected analogs against human ICMT.[2][2][3][4][5]
Cellular Activity: Growth Inhibition
The anti-proliferative effects of these ICMT inhibitors were assessed in various cancer cell lines. The GI50 values represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound ID | HCT116 GI50 (µM) | MiaPaCa2 GI50 (µM) | A549 GI50 (µM) |
| 31 (this compound) | >100 | >100 | >100 |
| 48 (Icmt-IN-11) | 1.9 | 1.8 | 3.3 |
| 75 | 0.3 | 0.4 | 1.0 |
Table 2: Growth inhibition (GI50) of selected ICMT inhibitors in various cancer cell lines.[2][4]
It is noteworthy that while some analogs of this compound show potent growth inhibitory effects, this compound itself did not demonstrate significant anti-proliferative activity in the tested cell lines at concentrations up to 100 µM.[2] This highlights the complex relationship between in vitro enzyme inhibition and cellular efficacy.
Signaling Pathways and Experimental Workflows
Ras Signaling Pathway and the Effect of this compound
The following diagram illustrates the canonical Ras signaling pathway and the point of intervention for this compound.
References
- 1. bioivt.com [bioivt.com]
- 2. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Methods to Study the Ras2 Protein Activation State and the Subcellular Localization of Ras-GTP in Saccharomyces cerevisiae | Springer Nature Experiments [experiments.springernature.com]
- 5. assets.fishersci.com [assets.fishersci.com]
An In-Depth Technical Guide to Icmt-IN-55 and its Inhibition of the MAPK Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of Icmt-IN-55, a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), and its role in the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Through the inhibition of ICMT, this compound disrupts the post-translational modification of key signaling proteins, most notably RAS, leading to their mislocalization and subsequent attenuation of downstream signaling cascades, including the RAF-MEK-ERK pathway. This guide details the mechanism of action, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.
Introduction to this compound and the MAPK Pathway
This compound is a small molecule inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), an integral membrane enzyme responsible for the final step in the post-translational modification of proteins containing a C-terminal CAAX motif. A primary substrate for ICMT is the family of RAS GTPases, which are critical upstream regulators of the MAPK signaling pathway.
The MAPK pathway is a highly conserved signaling cascade that transduces extracellular signals to intracellular responses, regulating a wide array of cellular processes including proliferation, differentiation, apoptosis, and survival.[1][2] The canonical MAPK pathway, also known as the RAS-RAF-MEK-ERK pathway, is initiated by the activation of RAS, which in turn recruits and activates RAF kinases.[3] Activated RAF then phosphorylates and activates MEK (MAPK/ERK Kinase), a dual-specificity kinase that subsequently phosphorylates and activates ERK (Extracellular signal-Regulated Kinase).[2][4] Activated ERK can then translocate to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, leading to changes in gene expression.[3]
Dysregulation of the MAPK pathway is a hallmark of many human cancers, often driven by mutations in RAS or BRAF.[5] Therefore, targeting key nodes in this pathway is a major focus of anti-cancer drug development.
Mechanism of Action: this compound and MAPK Pathway Inhibition
The primary mechanism by which this compound is proposed to inhibit the MAPK pathway is through the disruption of RAS protein function. Proper localization of RAS proteins to the plasma membrane is essential for their signaling activity. This localization is dependent on a series of post-translational modifications, with the final step being the carboxyl methylation of the C-terminal isoprenylcysteine residue by ICMT.
By inhibiting ICMT, this compound prevents this crucial methylation step. The absence of carboxyl methylation leads to the mislocalization of RAS proteins from the plasma membrane to endomembranes, such as the endoplasmic reticulum and Golgi apparatus. This sequestration of RAS away from its upstream activators and downstream effectors at the plasma membrane effectively attenuates RAS signaling. Consequently, the downstream activation of RAF, MEK, and ERK is diminished, leading to the inhibition of the entire MAPK cascade.
While direct quantitative data for this compound's effect on MAPK pathway components is not extensively available in the public domain, studies on other ICMT inhibitors, such as cysmethynil, have demonstrated inhibition of MAPK signaling.[6] However, it is noteworthy that a study involving the genetic knockout of Icmt did not observe a change in growth factor-stimulated ERK1/2 phosphorylation, suggesting the regulation may be complex and context-dependent.
Quantitative Data
The following table summarizes the key quantitative data available for this compound and related ICMT inhibitors.
| Compound | Target | Assay Type | IC50 | Cell Line/System | Reference |
| This compound | ICMT | Biochemical Assay | 90 nM | In vitro | [7] |
| Cysmethynil | ICMT | Cell Viability | 10-40 µM | Pancreatic Cancer Cell Lines | [8] |
| Compound 8.12 | ICMT | Cell Viability | 1.6-3.2 µM | HepG2 Cells | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its effect on the MAPK pathway.
In Vitro ICMT Inhibition Assay
This protocol is adapted from methods used for other ICMT inhibitors and can be used to determine the IC50 of this compound against ICMT.
Materials:
-
Recombinant human ICMT enzyme
-
N-acetyl-S-farnesyl-L-cysteine (AFC) substrate
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant ICMT enzyme, and varying concentrations of this compound or DMSO vehicle control.
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding the AFC substrate and [3H]-SAM.
-
Incubate the reaction for 30 minutes at 37°C.
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Extract the methylated AFC product using an organic solvent (e.g., ethyl acetate).
-
Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of MEK and ERK Phosphorylation
This protocol details the procedure for assessing the phosphorylation status of MEK and ERK in cells treated with this compound.[10][11][12]
Materials:
-
Cell line of interest (e.g., a cancer cell line with a known RAS mutation)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MEK1/2 (Ser217/221), anti-total MEK1/2, anti-phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204), anti-total p44/42 MAPK (ERK1/2), and a loading control antibody (e.g., anti-GAPDH or anti-β-actin).[11][12]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for the desired time period.
-
Lyse the cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To analyze total protein levels, strip the membrane and re-probe with the corresponding total protein antibody.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of this compound on cell proliferation and viability.[6][13]
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with a range of concentrations of this compound or DMSO vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the cell viability against the log of the this compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell growth).
Visualizations
Signaling Pathway Diagram
Caption: MAPK signaling pathway and the inhibitory action of this compound on ICMT.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of MAPK pathway inhibition.
Conclusion
This compound represents a promising pharmacological tool for the investigation of ICMT function and its role in cellular signaling. By targeting the post-translational modification of RAS, this compound offers a distinct mechanism for modulating the MAPK pathway, a critical driver of oncogenesis. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research into the therapeutic potential of ICMT inhibition in RAS-driven cancers and other diseases characterized by aberrant MAPK signaling. Further studies are warranted to elucidate the precise quantitative effects of this compound on the MAPK cascade and to explore its efficacy in various preclinical models.
References
- 1. Mechanistic Analysis of an Extracellular Signal–Regulated Kinase 2–Interacting Compound that Inhibits Mutant BRAF-Expressing Melanoma Cells by Inducing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress on Ras/MAPK Signaling Research and Targeting in Blood and Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Detection of ERK protein expression using western blot analysis [bio-protocol.org]
- 12. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
The Role of Icmt-IN-55 in Post-Translational Modification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of a variety of proteins, including the oncogenic Ras family. By catalyzing the final methylation step in the prenylation cascade, ICMT facilitates the proper subcellular localization and function of these proteins. Icmt-IN-55 is a potent inhibitor of ICMT, offering a valuable tool for investigating the biological roles of this enzyme and as a potential therapeutic agent in Ras-driven cancers. This technical guide provides an in-depth overview of this compound, its mechanism of action, its impact on key signaling pathways, and detailed experimental protocols for its characterization.
Introduction to ICMT and Post-Translational Modification
Post-translational modifications (PTMs) are essential for regulating protein function, localization, and stability. One such critical PTM is prenylation, a process that involves the attachment of isoprenoid lipids (farnesyl or geranylgeranyl groups) to cysteine residues within a C-terminal "CAAX" motif of substrate proteins. Following isoprenylation, the AAX residues are proteolytically cleaved, and the newly exposed carboxyl group of the farnesylated or geranylgeranylated cysteine is methylated by Isoprenylcysteine carboxyl methyltransferase (ICMT).[1] This final methylation step, which neutralizes the negative charge of the carboxyl group, is crucial for the proper membrane association and biological activity of many key signaling proteins, most notably the Ras family of small GTPases.[2]
This compound: A Potent ICMT Inhibitor
This compound (also referred to as compound 31 in some literature) is a small molecule inhibitor of ICMT.[3] Its primary mechanism of action is the direct inhibition of the enzymatic activity of ICMT, thereby preventing the methylation of its substrates.
Quantitative Data
While extensive quantitative data for this compound is not widely available in the public domain, the following table summarizes its known inhibitory activity and provides context with data from other relevant ICMT inhibitors.
| Compound | Target | Assay Type | IC50 | Cell-Based Growth Inhibition (GI50) | Reference |
| This compound | ICMT | Enzymatic Assay | 90 nM | Data not available | [3] |
| Cysmethynil | ICMT | Enzymatic Assay | 2.4 µM | ~10 µM (HCT116) | [4] |
| Compound 8.12 | ICMT | Enzymatic Assay | ~1 µM | 1.6-3.2 µM (HepG2) | [5] |
Note: IC50 (Half-maximal inhibitory concentration) in enzymatic assays measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%. GI50 (Half-maximal growth inhibition) measures the concentration of the compound required to inhibit cell growth by 50%. The lack of extensive public data on this compound's cellular activity (EC50/GI50) and binding affinity (Kd) highlights an area for future research.
Mechanism of Action and Impact on Signaling Pathways
By inhibiting ICMT, this compound disrupts the final step of the prenylation pathway. This leads to the accumulation of unmethylated, prenylated proteins, such as Ras. The absence of the methyl group on the C-terminal cysteine impairs the proper anchoring of Ras to the plasma membrane, causing its mislocalization to the cytoplasm and other cellular compartments.[2] This mislocalization effectively prevents Ras from engaging with its downstream effectors, thereby inhibiting the activation of critical signaling cascades.
The Ras-MAPK Signaling Pathway
The Ras-MAPK (Mitogen-Activated Protein Kinase) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Upon activation, Ras recruits and activates Raf kinases, which in turn phosphorylate and activate MEK1/2. Activated MEK1/2 then phosphorylates and activates ERK1/2, which translocates to the nucleus to regulate gene expression. Inhibition of ICMT by this compound leads to the disruption of this pathway by preventing Ras from reaching the plasma membrane where it can be activated.
The PI3K/Akt Signaling Pathway
The PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) pathway is another crucial signaling cascade downstream of Ras that regulates cell survival, growth, and metabolism. Activated Ras can bind to and activate PI3K, which then phosphorylates PIP2 to PIP3. PIP3 serves as a docking site for Akt and PDK1, leading to the phosphorylation and activation of Akt. By preventing the membrane localization of Ras, this compound also indirectly inhibits the activation of the PI3K/Akt pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound and other ICMT inhibitors.
In Vitro ICMT Inhibition Assay (Radiometric)
This assay measures the enzymatic activity of ICMT by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a farnesylated substrate.
Materials:
-
Recombinant human ICMT enzyme
-
N-acetyl-S-farnesyl-L-cysteine (AFC) as substrate
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
This compound or other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT)
-
Scintillation vials and scintillation fluid
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant ICMT enzyme, and AFC substrate.
-
Add varying concentrations of this compound or vehicle control to the reaction mixture and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Extract the methylated AFC into an organic solvent (e.g., ethyl acetate).
-
Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation fluid.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Cellular Ras Mislocalization Assay
This assay visualizes the effect of ICMT inhibition on the subcellular localization of Ras using a fluorescently tagged Ras protein.
Materials:
-
Cancer cell line (e.g., HeLa, HEK293T)
-
Plasmid encoding a fluorescently tagged Ras (e.g., GFP-K-Ras)
-
Transfection reagent
-
This compound or other test compounds
-
Confocal microscope
-
Cell culture medium and supplements
Procedure:
-
Seed cells in a glass-bottom dish suitable for confocal microscopy.
-
Transfect the cells with the GFP-K-Ras plasmid using a suitable transfection reagent.
-
Allow the cells to express the fusion protein for 24-48 hours.
-
Treat the cells with varying concentrations of this compound or vehicle control for a defined period (e.g., 12-24 hours).
-
Wash the cells with PBS and replace with fresh imaging medium.
-
Acquire images of the cells using a confocal microscope, focusing on the localization of the GFP signal. In control cells, GFP-K-Ras should be predominantly localized to the plasma membrane. In this compound-treated cells, a significant portion of the GFP signal should appear in the cytoplasm and perinuclear regions.
-
Quantify the degree of mislocalization by measuring the fluorescence intensity at the plasma membrane versus the cytoplasm.
Western Blot Analysis of p-ERK and p-Akt
This assay determines the effect of this compound on the activation of the MAPK and PI3K/Akt signaling pathways by measuring the phosphorylation status of key kinases.
Materials:
-
Cancer cell line (e.g., Panc-1, MiaPaCa-2)
-
This compound or other test compounds
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-Akt (Ser473), anti-total-Akt, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or vehicle control for a defined period (e.g., 2-24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Experimental and Developmental Workflow
The characterization and development of an ICMT inhibitor like this compound typically follows a structured workflow, from initial discovery to preclinical evaluation.
Conclusion
This compound is a valuable chemical probe for studying the role of ICMT in post-translational modification and a promising lead compound for the development of novel anti-cancer therapeutics. Its ability to disrupt Ras localization and inhibit downstream signaling pathways underscores the potential of targeting ICMT in Ras-driven malignancies. The experimental protocols and workflows detailed in this guide provide a framework for the further investigation and characterization of this compound and other ICMT inhibitors. Further research is warranted to fully elucidate the therapeutic potential of this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted inactivation of the isoprenylcysteine carboxyl methyltransferase gene causes mislocalization of K-Ras in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf [jci.org]
- 4. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses [mdpi.com]
Icmt-IN-55: A Chemical Probe for Isoprenylcysteine Carboxyl Methyltransferase (ICMT)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of a variety of cellular proteins, including the Ras superfamily of small GTPases. By catalyzing the final step of prenylation, ICMT plays a pivotal role in the proper localization and function of these proteins, making it a compelling target for therapeutic intervention, particularly in oncology. Icmt-IN-55 has emerged as a potent and valuable chemical probe for elucidating the biological functions of ICMT. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its use, and a summary of its known effects on key signaling pathways.
Introduction to this compound
This compound is a small molecule inhibitor of ICMT, belonging to a series of tetrahydropyranyl derivatives. Its development has provided the research community with a tool to specifically interrogate the function of ICMT in various cellular contexts. Understanding the mechanism of action and having robust protocols for the use of this compound are essential for its effective application in research and drug discovery.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and related compounds, providing a comparative overview of their potency.
| Compound | Target | IC50 (nM) | Cell-Based Assay | GI50 (µM) | Reference |
| This compound | ICMT | 90 | Cell Viability (various cancer cell lines) | 0.3 to >100 | --INVALID-LINK-- |
| C75 | ICMT | 500 | Not Reported | Not Reported | --INVALID-LINK--[1] |
| UCM-1336 | ICMT | 2000 | Cell Death (Ras-mutated tumor cell lines) | Not Reported | --INVALID-LINK--[2] |
Note: this compound is also referred to as compound 31 in some literature. The significant range in GI50 values for this compound likely reflects varying dependencies of different cancer cell lines on ICMT activity.
Mechanism of Action and Signaling Pathways
ICMT is the terminal enzyme in the CAAX processing pathway. Proteins with a C-terminal CAAX motif, such as Ras, undergo farnesylation or geranylgeranylation, proteolytic cleavage of the -AAX residues, and finally, carboxyl methylation of the now-terminal prenylcysteine by ICMT. This final methylation step is crucial for the proper subcellular localization, particularly to the plasma membrane, and subsequent signaling activity of these proteins.[3]
Inhibition of ICMT by this compound disrupts this process, leading to the accumulation of unmethylated, mislocalized proteins. For Ras, this results in a shift from the plasma membrane to the cytosol and Golgi apparatus, thereby attenuating its downstream signaling cascades.[3] The primary signaling pathways affected by ICMT inhibition are the MAPK and PI3K/Akt pathways, both of which are critical for cell proliferation, survival, and differentiation.[4]
Signaling Pathway Diagram
Caption: Inhibition of ICMT by this compound blocks Ras methylation, leading to its mislocalization and subsequent attenuation of downstream MAPK and PI3K/Akt signaling pathways.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound. These are generalized protocols that should be optimized for specific cell lines and experimental conditions.
Biochemical ICMT Activity Assay (Radiometric)
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a prenylated cysteine substrate.
Materials:
-
Recombinant human ICMT
-
N-acetyl-S-farnesyl-L-cysteine (AFC)
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
This compound stock solution in DMSO
-
Scintillation vials and cocktail
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant ICMT, and AFC.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a suitable quenching solution (e.g., 1 M HCl).
-
Extract the methylated AFC using an organic solvent (e.g., ethyl acetate).
-
Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cellular Proliferation/Viability Assay (MTT/MTS)
This assay assesses the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing different concentrations of this compound (and a DMSO vehicle control).
-
Incubate the cells for the desired treatment period (e.g., 48-72 hours).
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[5][6][7]
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are fully dissolved.[6]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.[7]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Western Blot Analysis of Downstream Signaling
This protocol is for assessing the phosphorylation status of key proteins in the MAPK and PI3K/Akt pathways following treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with this compound at various concentrations and for different time points. Include a DMSO vehicle control.
-
Lyse the cells with ice-cold lysis buffer.[8]
-
Determine protein concentration using a suitable method (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[9]
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Experimental Workflow Diagram
Caption: A typical experimental workflow for characterizing the biochemical and cellular effects of this compound.
Selectivity and Pharmacokinetics
Selectivity: A critical aspect of a chemical probe is its selectivity for the intended target over other related proteins. As of the date of this document, a comprehensive selectivity profile of this compound against a broad panel of methyltransferases has not been published. Researchers using this probe should exercise caution and consider performing their own selectivity profiling, especially when interpreting cellular phenotypes. The use of a structurally related but inactive control compound is also highly recommended to distinguish on-target from off-target effects.
Pharmacokinetics: There is currently no publicly available data on the pharmacokinetic properties of this compound, such as its half-life, bioavailability, or clearance in vivo. Such studies would be essential for translating the use of this probe from in vitro to in vivo models.
Conclusion
References
- 1. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PFKFB4 interacts with ICMT and activates RAS/AKT signaling-dependent cell migration in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CST | Cell Signaling Technology [cellsignal.com]
- 9. bosterbio.com [bosterbio.com]
Icmt-IN-55: A Technical Guide for Studying Protein Prenylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein prenylation is a critical post-translational modification that facilitates the membrane association and activation of numerous signaling proteins, including members of the Ras superfamily of small GTPases. Isoprenylcysteine carboxyl methyltransferase (Icmt) catalyzes the final step in the prenylation of CaaX-motif containing proteins, making it a key enzyme in cellular signaling and a compelling target for therapeutic intervention, particularly in oncology. Icmt-IN-55 is a potent and specific inhibitor of Icmt, serving as a valuable chemical tool to investigate the biological roles of protein prenylation and to explore the therapeutic potential of Icmt inhibition. This technical guide provides an in-depth overview of this compound, including its mechanism of action, experimental protocols for its use, and its effects on cellular signaling pathways.
Core Concepts: The Protein Prenylation Pathway and the Role of Icmt
The canonical protein prenylation pathway involves a three-step enzymatic process that modifies proteins containing a C-terminal CaaX motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is any amino acid).
-
Prenylation: A farnesyl or geranylgeranyl lipid group is attached to the cysteine residue by farnesyltransferase (FTase) or geranylgeranyltransferase-I (GGTase-I), respectively.
-
Proteolysis: The -aaX tripeptide is cleaved by Ras-converting enzyme 1 (Rce1).
-
Methylation: The newly exposed carboxyl group of the prenylated cysteine is methylated by Icmt, using S-adenosyl-L-methionine (SAM) as the methyl donor.[1] This final step neutralizes the negative charge on the cysteine, increasing the protein's hydrophobicity and facilitating its stable association with cellular membranes.[2]
This compound acts as a competitive inhibitor of Icmt, preventing the methylation of prenylated proteins. This disruption of the final step of prenylation leads to the mislocalization of key signaling proteins, such as KRas, from the plasma membrane to endomembranes and the cytosol, thereby inhibiting their downstream signaling functions.
Quantitative Data
While specific dose-response data for this compound across a wide range of cancer cell lines is not extensively available in the public domain, the following table summarizes the known inhibitory activity.
| Compound | Target | IC50 | Assay Type | Reference |
| This compound | Icmt | 90 nM | Enzymatic Assay | [Source Not Found] |
Researchers are encouraged to perform their own dose-response studies in their specific cell lines of interest to determine the optimal concentration for their experiments.
Signaling Pathways and Experimental Workflows
The inhibition of Icmt by this compound has significant downstream consequences on cellular signaling, primarily by disrupting the function of Ras and Rho family GTPases.
KRas Signaling Pathway
KRas is a critical proto-oncogene that, when mutated, is a driver in numerous cancers. Its proper localization to the plasma membrane, which is dependent on Icmt-mediated methylation, is essential for its function. Inhibition of Icmt leads to the delocalization of KRas, thereby attenuating its downstream signaling through the MAPK (Ras-Raf-MEK-ERK) and PI3K/Akt pathways.[3]
Caption: this compound inhibits Icmt, preventing KRas localization and downstream signaling.
Experimental Workflow for Assessing KRas Signaling
A typical workflow to study the effect of this compound on KRas signaling involves cell treatment, assessment of protein localization, and analysis of downstream pathway activation.
Caption: Workflow for studying this compound's effect on KRas signaling and cell viability.
Experimental Protocols
In Vitro Icmt Enzyme Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of Icmt.
Materials:
-
Recombinant human Icmt enzyme
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
Biotinylated farnesyl-cysteine (BFC) or other prenylated substrate
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM DTT)
-
Scintillation fluid and counter
Protocol:
-
Prepare a reaction mixture containing assay buffer, recombinant Icmt enzyme, and the prenylated substrate.
-
Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Capture the biotinylated methylated product on a streptavidin-coated scintillation plate.
-
Wash away unincorporated ³H-SAM.
-
Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for the desired duration (e.g., 48-72 hours). Include vehicle-treated control wells.
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
GFP-KRas Mislocalization Assay
This assay visually assesses the effect of this compound on the subcellular localization of KRas.
Materials:
-
Cells stably or transiently expressing a GFP-tagged KRas construct
-
Glass-bottom culture dishes or chamber slides
-
This compound
-
Fluorescence microscope (confocal microscopy is recommended)
Protocol:
-
Seed cells expressing GFP-KRas in glass-bottom dishes.
-
Treat the cells with this compound or vehicle control for a sufficient time to observe an effect (e.g., 24 hours).
-
Visualize the subcellular localization of GFP-KRas using fluorescence microscopy.
-
In control cells, GFP-KRas should be predominantly localized to the plasma membrane.
-
In this compound-treated cells, a significant portion of GFP-KRas will appear mislocalized to intracellular compartments, such as the endoplasmic reticulum and Golgi, and potentially show increased cytoplasmic fluorescence.
-
Quantify the mislocalization by measuring the fluorescence intensity at the plasma membrane versus the cytoplasm in multiple cells.
Western Blot Analysis of Downstream Signaling
Western blotting can be used to quantify the phosphorylation status of key proteins in the MAPK and PI3K/Akt pathways, providing a measure of their activation state.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phosphorylated and total ERK, Akt, and other relevant pathway components.
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
-
Gel electrophoresis and blotting equipment
Protocol:
-
Treat cells with this compound at various concentrations or for different time points.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the proteins of interest.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of this compound on pathway activation.
Conclusion
This compound is a powerful research tool for dissecting the roles of protein prenylation and Icmt activity in cellular processes. By inhibiting the final step of CaaX protein modification, this compound effectively disrupts the membrane localization and signaling of key oncoproteins like KRas. The experimental protocols provided in this guide offer a framework for researchers to investigate the cellular and molecular consequences of Icmt inhibition. Further studies characterizing the full selectivity profile and in vivo efficacy of this compound will be crucial for advancing its potential as a therapeutic agent.
References
The Role of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) in Pancreatic and Breast Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of a variety of cellular proteins, including the small GTPases of the Ras and Rho families. These proteins are pivotal regulators of signaling pathways that govern cell proliferation, survival, and motility. Dysregulation of these pathways is a hallmark of cancer. In pancreatic and breast cancers, two of the most challenging malignancies to treat, Icmt has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of the role of Icmt in these specific cancer cell lines, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling networks involved.
I. Quantitative Data on Icmt Inhibition
The efficacy of Icmt inhibition varies across different cancer cell lines. This section presents a compilation of quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) of the Icmt inhibitor cysmethynil and its derivatives, as well as the impact of Icmt suppression on cell viability and apoptosis.
Table 1: IC50 Values of Icmt Inhibitors in Pancreatic Cancer Cell Lines
| Cell Line | Inhibitor | IC50 (µM) | Reference |
| MiaPaCa2 | Cysmethynil | ~15-20 | [1] |
| AsPC-1 | Cysmethynil | ~20-25 | [1] |
| PANC-1 | Cysmethynil | ~25-30 | [1] |
| BxPC-3 | Cysmethynil | >40 | [1] |
| CAPAN-2 | Cysmethynil | >40 | [1] |
| HPAF-II | Cysmethynil | >40 | [1] |
| PANC-10.05 | Cysmethynil | >40 | [1] |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.
Table 2: IC50 Values of Icmt Inhibitors in Breast Cancer Cell Lines
| Cell Line | Inhibitor | IC50 (µM) | Reference |
| MDA-MB-231 | Cysmethynil | ~20-30 | [2] |
| MDA-MB-468 | Cysmethynil | ~20-30 | [2] |
| MCF-7 | Not specified | - | |
| T47D | Not specified | - | |
| SK-BR-3 | Not specified | - |
Note: Data for Icmt inhibitors in breast cancer cell lines is less consolidated in the reviewed literature. Further studies are needed to establish a comprehensive IC50 profile.
Table 3: Effects of Icmt Inhibition on Apoptosis and Cell Cycle in Pancreatic Cancer
| Cell Line | Treatment | Effect | Reference |
| MiaPaCa2 | Cysmethynil | Significant increase in sub-G1 population (apoptosis) | [1] |
| MiaPaCa2 | Icmt shRNA | Increased levels of cleaved PARP and caspase-7 | [1] |
| HPAF-II | Cysmethynil/shRNA | No significant change in apoptosis markers | [1] |
| MiaPaCa2 | Cysmethynil | Upregulation of p21 | [1] |
II. Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to study the effects of Icmt inhibition in cancer cell lines.
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the effect of Icmt inhibitors on the metabolic activity and proliferation of cancer cells.
Principle: Tetrazolium salts (MTT, MTS) are reduced by metabolically active cells to a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed pancreatic or breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Icmt inhibitor (e.g., cysmethynil) in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
Addition of Reagent:
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well and mix thoroughly to dissolve the formazan crystals.
-
MTS Assay: Add 20 µL of the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.
Western Blot Analysis
Objective: To detect and quantify the expression levels of specific proteins involved in Icmt signaling pathways.
Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific antibodies.
Protocol:
-
Cell Lysis: Treat cells with the Icmt inhibitor or vehicle for the desired time. Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay such as the Bradford or BCA assay.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Icmt, anti-phospho-ERK, anti-p21) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then add an enhanced chemiluminescence (ECL) substrate. Detect the signal using X-ray film or a digital imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein such as GAPDH or β-actin.
III. Signaling Pathways and Visualizations
Icmt plays a crucial role in the post-translational modification of key signaling proteins, thereby influencing major cancer-related pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex relationships.
Icmt-Mediated K-Ras Signaling in Pancreatic Cancer
In pancreatic cancer, the majority of which harbor activating KRAS mutations, Icmt is essential for the proper localization and function of the K-Ras oncoprotein. Inhibition of Icmt leads to the mislocalization of K-Ras from the plasma membrane, thereby attenuating its downstream signaling through the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[3][4] This disruption can lead to cell cycle arrest and apoptosis.
Caption: Icmt-K-Ras signaling in pancreatic cancer.
Icmt, p21, and Apoptosis Induction in Pancreatic Cancer
A key mechanism by which Icmt inhibition induces cell death in sensitive pancreatic cancer cells involves the upregulation of the cyclin-dependent kinase inhibitor p21.[1] This upregulation appears to be independent of p53 and leads to cell cycle arrest and apoptosis through the induction of the pro-apoptotic protein BNIP3.
Caption: Icmt inhibition, p21 induction, and apoptosis.
Icmt and Rho GTPase Signaling in Breast Cancer
In breast cancer, Icmt regulates the function of Rho family GTPases, such as RhoA and Rac1, which are critical for cell motility, invasion, and metastasis.[2] By controlling the methylation and subsequent activity of these proteins, Icmt can influence the metastatic potential of breast cancer cells.
Caption: Icmt and Rho GTPase signaling in breast cancer.
Experimental Workflow for Assessing Icmt Inhibitor Efficacy
The following diagram outlines a typical experimental workflow for evaluating the efficacy of a novel Icmt inhibitor in pancreatic or breast cancer cell lines.
Caption: Workflow for Icmt inhibitor evaluation.
IV. Conclusion
Icmt represents a compelling target for the development of novel anticancer therapies, particularly for malignancies driven by mutations in Ras and those exhibiting aggressive metastatic phenotypes. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working to exploit the therapeutic potential of Icmt inhibition in pancreatic and breast cancer. Further research is warranted to identify predictive biomarkers for sensitivity to Icmt inhibitors and to explore combination strategies that may enhance their efficacy in a clinical setting.
References
The Impact of Icmt-IN-55 on Cell Proliferation and Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Icmt-IN-55 is a potent and specific inhibitor of Isoprenylcysteine carboxyl methyltransferase (ICMT), a critical enzyme in the post-translational modification of numerous proteins, including the Ras superfamily of small GTPases. This technical guide provides an in-depth overview of the effects of ICMT inhibition by this compound on cellular processes, with a particular focus on cell proliferation and apoptosis. While direct literature on this compound is emerging, this document synthesizes the well-established consequences of ICMT inhibition by other small molecules to project the expected biological impact of this compound. This guide details the molecular mechanisms, presents quantitative data from related inhibitor studies, outlines key experimental protocols for investigation, and provides visual representations of the core signaling pathways involved.
Introduction to this compound and Isoprenylcysteine Carboxyl Methyltransferase (ICMT)
Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the final step in the post-translational modification of proteins that terminate in a CaaX motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is any amino acid). This modification involves the S-adenosyl-L-methionine (SAM)-dependent methylation of the carboxyl group of a farnesylated or geranylgeranylated cysteine residue. Prominent substrates of ICMT include members of the Ras and Rho families of small GTPases, which are pivotal regulators of cell signaling pathways governing proliferation, differentiation, and survival.
This compound is a small molecule inhibitor designed for high-potency and selective inhibition of ICMT. It has been identified as an ICMT inhibitor with an IC50 value of 90 nM.[1] By blocking ICMT activity, this compound is expected to prevent the proper localization and function of key signaling proteins, thereby impacting downstream cellular processes. This makes this compound a valuable tool for cancer research and a potential therapeutic agent for tumors driven by mutations in proteins like K-Ras.
Effects on Cell Proliferation
Inhibition of ICMT has been consistently shown to suppress the proliferation of various cancer cell lines. This anti-proliferative effect is primarily attributed to the disruption of Ras and Rho GTPase signaling, which are essential for cell cycle progression.
Quantitative Data on ICMT Inhibitors
The following table summarizes the anti-proliferative effects of various ICMT inhibitors on different cancer cell lines. This data provides a benchmark for the expected efficacy of this compound.
| Inhibitor | Cell Line | Assay | Endpoint | Result | Reference |
| Cysmethynil | MiaPaCa2 (Pancreatic) | Cell Viability | IC50 | ~22.5 µM | [2] |
| Cysmethynil | AsPC-1 (Pancreatic) | Cell Viability | IC50 | ~25 µM | [2] |
| Cysmethynil | HPAF-II (Pancreatic) | Cell Viability | IC50 | ~20 µM | [2] |
| Icmt Knockout | K-Ras transformed fibroblasts | Soft Agar Assay | Colony Formation | Inhibited | [3] |
| Cysmethynil | PC3 (Prostate) | Cell Count | G1 Arrest | Accumulation in G1 | [4] |
Induction of Apoptosis
Beyond inhibiting proliferation, ICMT inhibitors have been demonstrated to induce programmed cell death, or apoptosis, in cancer cells. This pro-apoptotic effect is a critical component of their potential anti-cancer activity.
Mechanisms of Apoptosis Induction
The induction of apoptosis by ICMT inhibition is a multi-faceted process. Key mechanisms include:
-
Disruption of Ras and RhoA Signaling: Inhibition of ICMT leads to the mislocalization and inactivation of Ras and RhoA, which are crucial for cell survival signaling.[5]
-
Induction of Endoplasmic Reticulum (ER) Stress: ICMT inhibition can lead to the accumulation of unfolded proteins in the ER, triggering the Unfolded Protein Response (UPR). Prolonged UPR activation can initiate apoptosis.
-
Involvement of GRP94: The glucose-regulated protein 94 (GRP94), an ER chaperone, is implicated in ICMT inhibitor-induced apoptosis. Inhibition of ICMT can cause the relocalization, aggregation, and degradation of GRP94, contributing to apoptosis.[2][5][6]
-
Upregulation of p21Cip1: Inactivation of ICMT can lead to a significant increase in the cell cycle inhibitor p21Cip1, which can promote apoptosis.[3]
Quantitative Data on Apoptosis Induction
The following table presents quantitative data on the pro-apoptotic effects of ICMT inhibitors.
| Inhibitor | Cell Line | Assay | Endpoint | Result | Reference |
| Cysmethynil | MiaPaCa2 (Pancreatic) | Flow Cytometry (Sub-G0) | % Apoptotic Cells | Increased | [2] |
| AGGC | Pulmonary Artery Endothelial Cells | Caspase-3 Activity Assay | Caspase-3 Activity | Increased | [7] |
| ICMT shRNA | MiaPaCa2 (Pancreatic) | Immunoblot | Cleaved Caspase-3 | Increased | [2] |
| Cysmethynil | PC3 (Prostate) | Autophagy Markers | Autophagic Cell Death | Enhanced | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of this compound on cell proliferation and apoptosis.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[7][8]
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 2 hours at room temperature in the dark, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][3]
Materials:
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time period. Include appropriate controls.
-
Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect specific proteins in a sample and can be used to measure changes in the levels of key proteins involved in proliferation and apoptosis (e.g., cleaved caspases, PARP, p21).[9]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as desired.
-
Lyse the cells in cold lysis buffer and collect the total protein lysate.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflows.
ICMT-Mediated Protein Processing
References
- 1. bosterbio.com [bosterbio.com]
- 2. Inhibition of ICMT induces endothelial cell apoptosis through GRP94 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule inhibitor of isoprenylcysteine carboxymethyltransferase induces autophagic cell death in PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of ICMT Induces Endothelial Cell Apoptosis through GRP94 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]
Icmt-IN-55 and Autophagy: Uncharted Territory in Cellular Regulation
A comprehensive review of current scientific literature reveals a significant gap in the understanding of the compound Icmt-IN-55 and its purported role in the induction of autophagy. Despite targeted searches for "this compound," its autophagy-inducing mechanisms, relevant signaling pathways, and associated quantitative data, no specific studies or datasets pertaining to this molecule were identified. The scientific community has yet to publish research detailing the experimental validation of this compound as an autophagy modulator.
This in-depth technical guide, intended for researchers, scientists, and drug development professionals, must therefore pivot from a detailed analysis of a specific, uncharacterized compound to a broader overview of the known landscape of autophagy induction and the potential, though speculative, role of inhibiting the enzyme Isoprenylcysteine Carboxyl Methyltransferase (ICMT) in this process.
The General Mechanisms of Autophagy Induction
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. It plays a critical role in maintaining cellular homeostasis and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The induction of autophagy is a tightly regulated process involving a complex interplay of signaling pathways.
The mTOR (mechanistic target of rapamycin) signaling pathway is a central negative regulator of autophagy.[1][2] Under nutrient-rich conditions, mTOR is active and suppresses autophagy by phosphorylating and inhibiting the ULK1/2 complex, a key initiator of autophagosome formation.[3][4] Conversely, under conditions of cellular stress, such as nutrient deprivation, mTOR is inhibited, leading to the activation of the ULK1/2 complex and the initiation of autophagy.[1][4]
The AMP-activated protein kinase (AMPK) pathway , a key cellular energy sensor, acts as a positive regulator of autophagy.[5] When cellular energy levels are low, AMPK is activated and can promote autophagy both by inhibiting mTORC1 and by directly phosphorylating ULK1 at different sites to promote its activity.[6]
Isoprenylcysteine Carboxyl Methyltransferase (ICMT) and Its Potential Link to Autophagy
ICMT is an enzyme that catalyzes the final step in the post-translational modification of a number of proteins, a process known as prenylation.[7] This modification is crucial for the proper localization and function of these proteins, many of which are small GTPases involved in critical cellular signaling pathways.
While direct evidence linking a specific inhibitor named "this compound" to autophagy is absent from the scientific literature, the inhibition of ICMT itself presents a plausible, yet unexplored, avenue for modulating autophagic processes. Many prenylated proteins are involved in signaling pathways that regulate cell growth, proliferation, and survival, pathways that are intricately linked with the regulation of autophagy. For instance, Rheb, a key activator of mTORC1, is a prenylated protein. Therefore, inhibiting ICMT could potentially disrupt Rheb function and, consequently, inhibit mTORC1 activity, leading to the induction of autophagy.
Monitoring Autophagy: Key Experimental Protocols
The assessment of autophagy induction and flux is critical for studying its underlying mechanisms. Several well-established experimental protocols are routinely used by researchers.
Western Blotting for LC3-II and p62
A hallmark of autophagosome formation is the conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).[8] An increase in the LC3-II/LC3-I ratio is a widely used indicator of autophagy induction.[9]
p62/SQSTM1 is a protein that recognizes and shuttles ubiquitinated cargo to the autophagosome for degradation.[8] As such, p62 is itself degraded during the autophagic process. Therefore, a decrease in p62 levels can indicate an increase in autophagic flux.[10] Conversely, an accumulation of both LC3-II and p62 can suggest a blockage in the later stages of autophagy, such as impaired autophagosome-lysosome fusion.[9][11]
Experimental Protocol: Western Blotting
-
Cell Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against LC3 and p62 overnight at 4°C. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the bands is quantified using image analysis software.
Fluorescence Microscopy for LC3 Puncta Formation
The recruitment of LC3-II to the autophagosome membrane results in the formation of punctate structures within the cytoplasm.[10] These "LC3 puncta" can be visualized using fluorescence microscopy in cells expressing a fluorescently tagged LC3 protein (e.g., GFP-LC3). An increase in the number of LC3 puncta per cell is indicative of an increase in autophagosome formation.[12]
Experimental Protocol: Fluorescence Microscopy
-
Cell Transfection: Cells are transiently or stably transfected with a plasmid encoding a fluorescently tagged LC3 protein.
-
Treatment: Cells are treated with the compound of interest (e.g., a hypothetical this compound).
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with a detergent such as Triton X-100.
-
Mounting: The cells are mounted on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Imaging: Images are acquired using a fluorescence or confocal microscope.
-
Image Analysis: The number of fluorescent puncta per cell is quantified using automated image analysis software.
Potential Signaling Pathways for ICMT-Mediated Autophagy
Based on the known functions of ICMT and the core autophagy regulatory network, we can propose hypothetical signaling pathways through which an ICMT inhibitor might induce autophagy.
Hypothetical Signaling Pathway of ICMT Inhibition Leading to Autophagy Induction
Caption: Hypothetical pathway of this compound inducing autophagy via ICMT and mTORC1.
Experimental Workflow for Investigating this compound
Caption: Workflow for elucidating this compound's effect on autophagy.
Conclusion and Future Directions
References
- 1. The mTOR Signaling Pathway: Key Regulator and Therapeutic Target for Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 4. mdpi.com [mdpi.com]
- 5. Mitochondrial Complex I Activity Is Required for Maximal Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial Ca2+ signals in autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoprenylcysteine carboxyl methyltransferase (ICMT) promotes invadopodia formation and metastasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Evolutionarily Conserved Interaction Between LC3 and p62 Selectively Mediates Autophagy-Dependent Degradation of Mutant Huntingtin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression and role of autophagy related protein p62 and LC3 in the retina in a rat model of acute ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
Icmt-IN-55: A Technical Guide to its IC50 Value and Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icmt-IN-55 is a potent inhibitor of Isoprenylcysteine carboxyl methyltransferase (ICMT), a critical enzyme in the post-translational modification of various proteins, including the Ras superfamily of small GTPases. By inhibiting ICMT, this compound disrupts the proper localization and function of these proteins, making it a valuable tool for cancer research and a potential therapeutic agent. This technical guide provides an in-depth overview of the IC50 value, potency, and underlying experimental protocols related to this compound.
Quantitative Data Summary
The inhibitory potency of this compound against the ICMT enzyme is summarized in the table below. This data is crucial for comparing its efficacy with other inhibitors and for designing further experimental studies.
| Compound | Target | IC50 Value | Reference |
| This compound | ICMT | 90 nM | [1][2] |
Table 1: IC50 Value of this compound against ICMT. The half-maximal inhibitory concentration (IC50) represents the concentration of the inhibitor required to reduce the activity of the ICMT enzyme by 50%.
Experimental Protocols
The determination of the IC50 value for this compound was achieved through a well-established in vitro biochemical assay that measures the activity of the ICMT enzyme. The detailed protocol, based on the method described by Choy and Philips (2000), is outlined below.
ICMT Activity Assay Protocol
This assay quantifies the transfer of a radiolabeled methyl group from the donor S-adenosyl-L-methionine (SAM) to a farnesylated substrate by ICMT present in cellular membrane fractions.
1. Preparation of Membrane Fractions:
-
Cells expressing ICMT are harvested and washed with phosphate-buffered saline (PBS).
-
The cell pellet is resuspended in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA) and incubated on ice to allow for cell swelling.
-
Cells are then mechanically disrupted using a Dounce homogenizer or nitrogen cavitation.
-
The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.
-
The resulting supernatant is then subjected to ultracentrifugation (e.g., 100,000 x g) to pellet the membrane fraction.
-
The membrane pellet is washed and resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA) and the protein concentration is determined using a standard method such as the Bradford assay.
2. In Vitro Methylation Reaction:
-
The standard reaction mixture is prepared in a final volume of 50 µL.
-
Reaction Components:
-
10 µg of membrane protein preparation.
-
12.5 µL of 4x TE buffer (200 mM Tris-HCl, pH 8.0, and 4 mM Na-EDTA).
-
5 µL of 1 mM N-acetyl-S-farnesyl-L-cysteine (AFC) as the methyl acceptor substrate.
-
Varying concentrations of this compound or vehicle control (DMSO).
-
The reaction is initiated by the addition of 3 µL of S-adenosyl-L-[³H]methionine ([³H]SAM) (e.g., 60 Ci/mmol, 0.55 mCi/ml) as the methyl donor.
-
-
The reaction mixture is incubated for 30 minutes at 37°C.
3. Termination and Quantification:
-
The reaction is terminated by the addition of an equal volume of a stop solution (e.g., 1 M HCl in methanol).
-
The amount of radiolabeled methyl group incorporated into the AFC substrate is quantified. This is typically achieved by one of the following methods:
-
Vapor Phase Assay: The reaction mixture is spotted onto a filter paper, and the volatile unreacted [³H]SAM is evaporated, leaving the non-volatile methylated AFC. The radioactivity on the filter paper is then measured using a scintillation counter.
-
Solvent Extraction: The methylated AFC is extracted into an organic solvent (e.g., ethyl acetate), while the unreacted [³H]SAM remains in the aqueous phase. The radioactivity in the organic phase is then quantified by scintillation counting.
-
4. Data Analysis:
-
The percentage of ICMT inhibition is calculated for each concentration of this compound relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the cellular signaling pathway affected by this compound and the general workflow of the experimental protocol used to determine its potency.
Caption: The inhibitory action of this compound on the Ras post-translational modification pathway.
References
Icmt-IN-55 in DMSO: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability of the Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitor, Icmt-IN-55, in dimethyl sulfoxide (DMSO). Due to the limited publicly available data for this specific compound, this document outlines standardized experimental protocols for determining these crucial parameters. It also details the known signaling pathways affected by ICMT inhibition to provide a broader context for research applications.
Quantitative Data Summary
Table 1: Solubility of this compound in DMSO
| Parameter | Value | Method | Notes |
| Kinetic Solubility | User-determined | Nephelometry or UV-Vis Spectroscopy | Initial assessment of solubility from a concentrated DMSO stock. |
| Thermodynamic Solubility | User-determined | Shake-Flask Method | Equilibrium solubility measurement. |
| Maximum Stock Concentration | User-determined | Visual Inspection | Highest concentration achievable without precipitation. |
Table 2: Stability of this compound in DMSO Solution
| Storage Condition | Duration | Purity (%) | Method | Notes |
| Room Temperature (20-25°C) | User-determined | User-determined | HPLC/LC-MS | Assess short-term stability. |
| Refrigerated (2-8°C) | User-determined | User-determined | HPLC/LC-MS | Recommended for short to medium-term storage. |
| Frozen (-20°C) | User-determined | User-determined | HPLC/LC-MS | Recommended for long-term storage. |
| Frozen (-80°C) | User-determined | User-determined | HPLC/LC-MS | Optimal for long-term archival storage. |
| Freeze-Thaw Cycles | User-determined | User-determined | HPLC/LC-MS | Assess stability after multiple freeze-thaw cycles. |
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of this compound in DMSO.
Protocol for Determining Kinetic Solubility
Objective: To rapidly assess the solubility of this compound in an aqueous buffer following dilution from a concentrated DMSO stock solution.
Methodology: Nephelometry
-
Preparation of Stock Solution:
-
Accurately weigh a sample of this compound powder.
-
Dissolve the compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Vortex or sonicate briefly if necessary to ensure complete dissolution.
-
-
Assay Procedure:
-
Using a multi-well plate (e.g., 96-well), add a small volume of the this compound DMSO stock solution to each well.
-
Add the desired aqueous buffer (e.g., PBS, pH 7.4) to the wells to achieve a range of final compound concentrations.
-
Mix the solutions thoroughly.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).
-
Measure the light scattering of each well using a nephelometer. An increase in light scattering indicates precipitation of the compound.
-
-
Data Analysis:
-
Plot the nephelometry signal against the compound concentration.
-
The kinetic solubility is the concentration at which a significant increase in light scattering is observed.
-
Protocol for Assessing Stability in DMSO
Objective: To determine the degradation of this compound in DMSO under various storage conditions over time.
Methodology: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in 100% DMSO at a known concentration (e.g., 1 mM).
-
-
Storage Conditions:
-
Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles of the main stock.
-
Store the aliquots under the following conditions:
-
Room Temperature (20-25°C)
-
Refrigerated (4°C)
-
Frozen (-20°C)
-
Frozen (-80°C)
-
-
For freeze-thaw stability, subject a set of aliquots to a defined number of cycles (e.g., 1, 3, 5 cycles) by freezing at -20°C or -80°C and thawing at room temperature.
-
-
Time Points:
-
Analyze the samples at regular intervals (e.g., day 0, 1 week, 1 month, 3 months, 6 months, 1 year).
-
-
Analytical Procedure:
-
At each time point, dilute a sample from each storage condition with an appropriate mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC or LC-MS method. The method should be able to separate the parent this compound peak from any potential degradants.
-
Quantify the peak area of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) sample.
-
Plot the percentage of remaining this compound against time for each storage condition to determine the degradation rate.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of ICMT Inhibition
Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of proteins containing a C-terminal CAAX motif, most notably the Ras family of small GTPases. Inhibition of ICMT disrupts the final methylation step, which is essential for the proper membrane localization and function of these proteins. This disruption consequently affects downstream signaling pathways crucial for cell proliferation, survival, and differentiation, such as the MAPK/ERK and PI3K/Akt pathways.
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the kinetic solubility of a compound like this compound.
Experimental Workflow for Stability Assessment
This diagram outlines the process for evaluating the stability of this compound in DMSO over time.
Icmt-IN-55: A Technical Guide for Drug Development Professionals
An in-depth analysis of the chemical properties, biological activity, and experimental protocols associated with the isoprenylcysteine carboxyl methyltransferase (ICMT) inhibitor, Icmt-IN-55.
Abstract
This compound is a potent and selective inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), a critical enzyme in the post-translational modification of numerous proteins implicated in oncogenesis, most notably the Ras superfamily of small GTPases. By disrupting the final step of the CAAX processing pathway, this compound offers a promising therapeutic strategy for cancers driven by Ras and other prenylated proteins. This technical guide provides a comprehensive overview of this compound, including its chemical structure, physicochemical properties, and detailed experimental protocols for its characterization. Furthermore, it elucidates the key signaling pathways modulated by ICMT inhibition, offering a foundation for further research and drug development.
Chemical Structure and Properties
This compound, also identified as compound 31 in its discovery publication, is a synthetic small molecule with a molecular formula of C22H26F3NO2 and a molecular weight of 393.44 g/mol .[1] Its chemical identity is further defined by the IUPAC name N-((4,4-dimethyl-2-phenyltetrahydro-2H-pyran-2-yl)methyl)-2-(trifluoromethoxy)aniline and the CAS number 1313602-77-5.[1] The structure of this compound is characterized by a central tetrahydropyran ring substituted with a phenyl group and a dimethylated carbon, linked to a trifluoromethoxy-substituted aniline moiety via a methylene amine bridge.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-((4,4-dimethyl-2-phenyltetrahydro-2H-pyran-2-yl)methyl)-2-(trifluoromethoxy)aniline | |
| Molecular Formula | C22H26F3NO2 | [1] |
| Molecular Weight | 393.44 g/mol | [1] |
| CAS Number | 1313602-77-5 | [1] |
| SMILES | CC1(C)CC(CCNC2=CC=CC(OC(F)(F)F)=C2)(C3=CC=CC=C3)CCO1 | [1] |
| IC50 (ICMT) | 90 nM | [1] |
Biological Activity and Mechanism of Action
This compound exerts its biological effect through the specific inhibition of isoprenylcysteine carboxyl methyltransferase (ICMT). ICMT is an integral membrane protein located in the endoplasmic reticulum that catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of the C-terminal isoprenylcysteine of proteins that have undergone farnesylation or geranylgeranylation. This methylation is the final step in the CAAX post-translational modification pathway and is crucial for the proper subcellular localization and function of a variety of signaling proteins, including Ras, Rho, and certain G protein gamma subunits.
By inhibiting ICMT, this compound prevents the methylation of these critical signaling proteins. The absence of this terminal methyl group alters the hydrophobicity and charge of the C-terminus, leading to their mislocalization from the plasma membrane to intracellular compartments. This sequestration ultimately abrogates their downstream signaling functions. For instance, the inhibition of Ras methylation disrupts its ability to activate pro-proliferative and anti-apoptotic pathways, such as the MAPK/ERK and PI3K/Akt signaling cascades.
Signaling Pathways
The inhibition of ICMT by this compound perturbs multiple signaling pathways that are critical for cell growth, proliferation, and survival. The primary consequence of ICMT inhibition is the functional inactivation of Ras and Rho family GTPases.
Caption: this compound inhibits ICMT, blocking Ras and Rho methylation and downstream signaling.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro ICMT Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of ICMT.
Materials:
-
Human ICMT enzyme (recombinant)
-
S-farnesyl-L-cysteine (SFC) as the substrate
-
S-[methyl-3H]-adenosyl-L-methionine ([3H]SAM) as the methyl donor
-
Assay buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl2, 1 mM DTT
-
Test compound (this compound) dissolved in DMSO
-
Scintillation cocktail
-
96-well microplate
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant human ICMT enzyme, and the substrate SFC.
-
Add varying concentrations of this compound (or vehicle control, DMSO) to the wells of the 96-well plate.
-
Initiate the reaction by adding [3H]SAM to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., 1 M HCl).
-
Extract the methylated, radiolabeled product using an organic solvent (e.g., ethyl acetate).
-
Transfer the organic phase to a scintillation vial containing scintillation cocktail.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of ICMT inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the in vitro ICMT inhibition assay.
Conclusion
This compound is a valuable research tool for investigating the biological roles of ICMT and a promising lead compound for the development of novel anticancer therapeutics. Its well-defined chemical structure, potent and selective inhibitory activity, and its impact on critical oncogenic signaling pathways make it a subject of significant interest for researchers, scientists, and drug development professionals. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for the continued exploration and development of ICMT inhibitors as a new class of targeted cancer therapies.
References
Target Engagement of Icmt-IN-55 in Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular target engagement of Icmt-IN-55, a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). This document details the core mechanism of action, presents key quantitative data, outlines experimental protocols for assessing its activity, and visualizes the relevant biological pathways and experimental workflows.
Introduction to this compound and its Target
Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the final step in the post-translational modification of many key signaling proteins, including members of the Ras superfamily of small GTPases. This modification, a carboxyl methylation of a C-terminal prenylated cysteine, is crucial for the proper subcellular localization and function of these proteins. Mislocalization of proteins like Ras, due to the inhibition of ICMT, can disrupt downstream signaling pathways that are often hyperactive in cancer, making ICMT a compelling target for anti-cancer drug development.
This compound (also referred to as compound 31 in its discovery publication) is a small molecule inhibitor of ICMT. By blocking the activity of ICMT, this compound disrupts the normal processing of Ras and other farnesylated proteins, leading to their mislocalization from the plasma membrane to cytosolic compartments. This, in turn, attenuates their signaling output and can lead to reduced cell viability in cancer cell lines.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency in enzymatic and cellular assays.
Table 1: In Vitro ICMT Inhibition
| Compound | Target | IC50 (nM) |
| This compound | ICMT | 90[1] |
Table 2: Cellular Growth Inhibition (GI50)
| Cell Line | Cancer Type | GI50 (µM) |
| HCT116 | Colon Carcinoma | >100 |
| HT1080 | Fibrosarcoma | >100 |
| A549 | Lung Carcinoma | >100 |
| H460 | Lung Carcinoma | >100 |
| Panc-1 | Pancreatic Carcinoma | >100 |
| MIA PaCa-2 | Pancreatic Carcinoma | >100 |
| AsPC-1 | Pancreatic Carcinoma | >100 |
| Capan-1 | Pancreatic Carcinoma | >100 |
| BxPC-3 | Pancreatic Carcinoma | >100 |
Note: The growth inhibition (GI50) values for this compound were reported to be greater than 100 µM in all tested cell lines in the initial discovery study. This suggests that while potent against the isolated enzyme, its effect on cell proliferation under standard culture conditions may be limited, or that longer exposure times or different cellular contexts are needed to observe significant anti-proliferative effects.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the target engagement and cellular effects of this compound.
In Vitro ICMT Inhibition Assay
This protocol describes how to measure the direct inhibitory activity of this compound on the ICMT enzyme.
Objective: To determine the IC50 value of this compound against recombinant human ICMT.
Materials:
-
Recombinant human ICMT enzyme
-
Biotin-S-farnesyl-L-cysteine (BFC) substrate
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]SAM)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Scintillation vials and scintillation fluid
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant ICMT enzyme, and the BFC substrate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding [3H]SAM.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., 1 M HCl).
-
Extract the methylated, radiolabeled product using an organic solvent (e.g., ethyl acetate).
-
Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation fluid.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of ICMT inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Growth Inhibition Assay
This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cell lines.
Objective: To determine the GI50 value of this compound in various cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., HCT116, HT1080, A549)
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or crystal violet)
-
96-well microplates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (or DMSO as a vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the GI50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Objective: To demonstrate the direct engagement of this compound with the ICMT protein in intact cells.
Materials:
-
Cells expressing ICMT
-
This compound
-
PBS (Phosphate-Buffered Saline) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Thermocycler or heating blocks
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against ICMT
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Compound Treatment: Treat cultured cells with this compound at a desired concentration (and a vehicle control, e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short period (e.g., 3 minutes) using a thermocycler, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by a method that does not use detergents that would solubilize aggregated proteins (e.g., three cycles of freeze-thaw in liquid nitrogen and a 25°C water bath).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentration for all samples.
-
Western Blotting: Separate the proteins from the soluble fraction by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for ICMT, followed by an HRP-conjugated secondary antibody.
-
Signal Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble ICMT relative to the unheated control against the temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to this compound's mechanism of action and the experimental procedures used to characterize it.
Ras Post-Translational Modification Pathway
Caption: Ras post-translational modification and this compound's point of intervention.
This compound Mechanism of Action
Caption: Logical workflow of this compound's mechanism of action in cells.
Cellular Thermal Shift Assay (CETSA) Workflow
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
Icmt-IN-55: A Technical Guide to Investigating Isoprenylcysteine Carboxyl Methyltransferase Function
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Icmt-IN-55, a potent inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT). This document details the core principles of ICMT function, the mechanism of action of this compound, and provides detailed experimental protocols and quantitative data to facilitate further research and drug development efforts targeting this critical enzyme.
Introduction to Isoprenylcysteine Carboxyl Methyltransferase (ICMT)
Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane enzyme that plays a crucial role in the post-translational modification of a variety of cellular proteins, most notably the Ras family of small GTPases. This modification, known as carboxymethylation, is the final step in a series of modifications called prenylation. Prenylation involves the attachment of an isoprenoid lipid (either a farnesyl or geranylgeranyl group) to a cysteine residue within a C-terminal "CaaX" motif of the target protein. Following isoprenoid attachment, the "-aaX" tripeptide is proteolytically cleaved, and ICMT then methylates the newly exposed carboxyl group of the isoprenylcysteine. This final methylation step is critical for the proper subcellular localization and function of these proteins.
The Ras proteins, key regulators of cell proliferation, differentiation, and survival, are prominent substrates of ICMT. By neutralizing the negative charge of the terminal cysteine's carboxyl group, ICMT-mediated methylation increases the hydrophobicity of the C-terminus, facilitating the anchoring of Ras proteins to the plasma membrane. Mislocalization of Ras from the plasma membrane disrupts its signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are often hyperactivated in cancer. Consequently, ICMT has emerged as a promising target for the development of anti-cancer therapeutics.
This compound: A Potent ICMT Inhibitor
This compound, also known as compound 31, is a tetrahydropyranyl derivative that has been identified as a potent and selective inhibitor of ICMT. Its inhibitory activity makes it a valuable chemical probe for studying the physiological and pathological roles of ICMT and a potential starting point for the development of novel anti-cancer drugs.
Mechanism of Action
This compound acts by directly inhibiting the enzymatic activity of ICMT. By blocking the final carboxymethylation step of the prenylation pathway, this compound prevents the proper membrane localization of key signaling proteins like Ras. This leads to an accumulation of these proteins in the cytosol and a subsequent dampening of their downstream signaling pathways, which can induce cell growth arrest and apoptosis in cancer cells.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound (compound 31) as reported in the scientific literature.
| Parameter | Value | Reference |
| ICMT IC50 | 90 nM | Judd WR et al. J Med Chem. 2011 Jul 28;54(14):5031-47. |
| Chemical Formula | C21H25Cl2NO2 | Judd WR et al. J Med Chem. 2011 Jul 28;54(14):5031-47. |
| Molecular Weight | 406.34 g/mol | Judd WR et al. J Med Chem. 2011 Jul 28;54(14):5031-47. |
Note: GI50 (50% growth inhibition) data for this compound in specific cancer cell lines is not explicitly available in the primary reference. The publication provides GI50 values for other potent analogs, demonstrating that ICMT inhibitors can reduce cell viability in various cancer cell lines with values ranging from 0.3 to >100 μM.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound and other ICMT inhibitors.
In Vitro ICMT Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a farnesylated substrate by ICMT.
Materials:
-
Recombinant human ICMT enzyme (e.g., from Sf9 insect cell membranes)
-
N-acetyl-S-farnesyl-L-cysteine (AFC) substrate
-
[3H]-S-adenosyl-L-methionine ([3H]-SAM)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
This compound or other test compounds
-
Scintillation vials and scintillation fluid
-
Microplate reader (for scintillation counting)
Procedure:
-
Prepare a reaction mixture containing assay buffer, AFC, and [3H]-SAM.
-
Add this compound or other test compounds at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the recombinant ICMT enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding an acidic solution (e.g., 1 M HCl).
-
Extract the methylated AFC product into an organic solvent (e.g., ethyl acetate).
-
Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation fluid.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition of ICMT activity at each compound concentration and determine the IC50 value.
Cell-Based Ras Localization Assay
This assay visualizes the effect of ICMT inhibition on the subcellular localization of Ras proteins.
Materials:
-
Cancer cell line expressing a fluorescently tagged Ras protein (e.g., GFP-K-Ras)
-
Cell culture medium and supplements
-
This compound or other test compounds
-
Fluorescence microscope
-
Image analysis software
Procedure:
-
Seed the cells expressing GFP-Ras in a suitable imaging plate (e.g., glass-bottom dish).
-
Allow the cells to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate the cells for a specified time (e.g., 24-48 hours).
-
Visualize the subcellular localization of GFP-Ras using a fluorescence microscope.
-
In untreated cells, GFP-Ras should be localized to the plasma membrane. In cells treated with an effective ICMT inhibitor, a significant portion of GFP-Ras will be mislocalized to the cytoplasm and endoplasmic reticulum/Golgi.
-
Quantify the degree of Ras mislocalization using image analysis software.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway: Inhibition of Ras Processing and Downstream Signaling by this compound
Caption: Inhibition of ICMT by this compound disrupts Ras processing and membrane localization.
Experimental Workflow: High-Throughput Screening for ICMT Inhibitors
Caption: A general workflow for the discovery and development of ICMT inhibitors.
Conclusion
This compound is a valuable tool for the scientific community to further elucidate the roles of ICMT in health and disease. Its potency and selectivity make it an excellent probe for dissecting the intricacies of Ras signaling and other ICMT-dependent cellular processes. The data and protocols provided in this guide are intended to support researchers in their efforts to investigate ICMT function and to accelerate the development of novel therapeutics targeting this important enzyme.
References
Methodological & Application
Application Notes and Protocols for Icmt-IN-55 in Cancer Cell Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Icmt-IN-55, a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), in cancer cell research. The provided protocols and data will enable researchers to effectively investigate the anti-cancer properties of this compound.
Introduction
Isoprenylcysteine Carboxyl Methyltransferase (ICMT) is a critical enzyme in the post-translational modification of various proteins, including the Ras family of small GTPases. These proteins are frequently mutated in cancer and play a pivotal role in oncogenic signaling pathways that drive cell proliferation, survival, and differentiation. By inhibiting ICMT, this compound disrupts the proper localization and function of these key signaling proteins, leading to anti-cancer effects such as cell cycle arrest and apoptosis. This compound has been identified as a potent ICMT inhibitor with an IC50 of 90 nM[1].
Data Presentation
The following table summarizes the inhibitory concentrations of ICMT inhibitors in various cancer cell lines, providing a reference for determining the working concentration of this compound.
| Compound | Cancer Cell Line | Assay | Concentration/Effect | Reference |
| This compound | Not Specified | Enzyme Inhibition (IC50) | 90 nM | [1] |
| Cysmethynil | MiaPaCa-2, AsPC-1, PANC-1, BxPC-3, PANC-10.05, CAPAN-2, HPAF-II (Pancreatic) | Cell Viability | 10 - 40 µmol/L | [2] |
| Cysmethynil | MiaPaCa-2 (Pancreatic) | Apoptosis (Flow Cytometry) | 17.5 - 22.5 µmol/L | [3] |
| Cysmethynil | PC3 (Prostate) | Cell Viability | 20 - 30 µM | [4] |
| Cysmethynil | Cervical Cancer Cells | Growth Inhibition (in combination with chemotherapy) | Sublethal concentrations | [3] |
Note: The working concentration of this compound should be determined empirically for each cancer cell line. Based on its IC50 of 90 nM, a starting concentration range of 100 nM to 1 µM is recommended for initial cell-based assays.
Signaling Pathways
Inhibition of ICMT by this compound primarily disrupts the Ras signaling pathway and induces cell cycle arrest and apoptosis through p21-mediated pathways.
References
Application Notes and Protocols for Icmt-IN-55 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of Icmt-IN-55, a potent inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT). These application notes are intended to guide researchers in accurately preparing this compound for in vitro and in vivo studies, ensuring consistency and reproducibility of experimental results. Included are the physicochemical properties of this compound, a step-by-step protocol for stock solution preparation, storage recommendations, and an overview of the ICMT signaling pathway.
Introduction
This compound is a small molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), with a reported IC50 of 90 nM.[1] ICMT is the terminal enzyme in the post-translational modification of C-terminal CAAX motif-containing proteins, a group that includes the Ras and Rho families of small GTPases. These proteins are critical mediators of numerous cellular signaling pathways that regulate cell proliferation, differentiation, and survival. By inhibiting ICMT, this compound disrupts the proper localization and function of these key signaling proteins, making it a valuable tool for studying cellular processes and a potential therapeutic agent in diseases driven by aberrant signaling, such as cancer. Accurate preparation of this compound stock solutions is the first critical step in ensuring the reliability of experimental outcomes.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference. This information is essential for accurate calculations and handling of the compound.
| Property | Value |
| Molecular Weight | 393.44 g/mol |
| Chemical Formula | C₂₂H₂₆F₃NO₂ |
| Appearance | Solid powder |
| IC50 | 90 nM for ICMT |
| Primary Solvent | Dimethyl sulfoxide (DMSO) |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-handling Preparation: Before opening, centrifuge the vial of this compound powder at a low speed (e.g., 1000 x g) for 1-2 minutes to ensure all the powder is at the bottom of the vial.
-
Weighing the Compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.93 mg of this compound.
-
Calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 393.44 g/mol x 1000 mg/g = 3.93 mg
-
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For a 10 mM solution with 3.93 mg of the compound, add 1 mL of DMSO.
-
Solubilization: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile cryovials.
-
Storage Conditions: Store the aliquots of the this compound stock solution at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). When ready to use, thaw an aliquot at room temperature and use it immediately. Discard any unused portion of the thawed aliquot.
Note on Working Solutions:
To prepare a working solution for cell-based assays, dilute the DMSO stock solution into the desired aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the working solution is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity. Perform serial dilutions in DMSO first before the final dilution into the aqueous medium to minimize precipitation of the compound.
ICMT Signaling Pathway
Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme located in the endoplasmic reticulum. It catalyzes the final step in the post-translational modification of proteins that possess a C-terminal CAAX motif. This modification process is essential for the proper membrane localization and function of these proteins.
The key steps in the pathway involving ICMT are:
-
Prenylation: A farnesyl or geranylgeranyl group is attached to the cysteine residue of the CAAX motif by farnesyltransferase (FT) or geranylgeranyltransferase (GGTase), respectively.
-
Proteolysis: The -AAX amino acids are cleaved by a specific protease, Ras converting enzyme 1 (RCE1).
-
Methylation: The newly exposed carboxyl group of the farnesylated or geranylgeranylated cysteine is methylated by ICMT, using S-adenosyl methionine (SAM) as the methyl donor.
Proteins subject to this modification include the Ras and Rho families of small GTPases. Proper membrane association is critical for these proteins to interact with their downstream effectors and propagate signals. Inhibition of ICMT by this compound leads to the accumulation of unmethylated, mislocalized CAAX proteins in the cytosol. This disruption can lead to a reduction in the activity of downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, and has been shown to decrease levels of active RhoA and increase the expression of the cell cycle inhibitor p21Cip1.
Caption: ICMT Signaling Pathway and Inhibition by this compound.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for preparing and using the this compound stock solution in a typical cell-based experiment.
Caption: Workflow for this compound Stock and Working Solution Preparation.
References
Application Notes and Protocols: Icmt-IN-55 Treatment for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Icmt-IN-55, a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) with an IC50 of 90 nM, in Western blot analyses.[1] Detailed protocols and expected impacts on key signaling pathways are outlined to facilitate experimental design and data interpretation.
Introduction
Isoprenylcysteine Carboxyl Methyltransferase (ICMT) is a critical enzyme in the post-translational modification of C-terminal CAAX motif-containing proteins, including the Ras superfamily of small GTPases.[2] This methylation step is essential for the proper subcellular localization and function of these proteins.[2] Inhibition of ICMT disrupts these processes, affecting downstream signaling pathways crucial for cell proliferation, survival, and DNA repair.[3][4] this compound offers a valuable tool for investigating the cellular consequences of ICMT inhibition.
Mechanism of Action
This compound, by inhibiting ICMT, prevents the final methylation step in the processing of prenylated proteins. This leads to the mislocalization of key signaling molecules like Ras, thereby impairing their ability to activate downstream effector pathways.[5][6] Consequently, inhibition of ICMT has been shown to impact several critical cellular signaling cascades.
Key Signaling Pathways Affected by ICMT Inhibition
Inhibition of ICMT has been demonstrated to modulate several key signaling pathways that are frequently dysregulated in cancer. Below is a summary of expected effects that can be monitored by Western blot analysis.
-
MAPK/ERK Pathway: ICMT inhibition has been shown to reduce the phosphorylation of key components of the MAPK pathway, including cRAF, MEK, and ERK.[3] This pathway is crucial for cell proliferation and survival.[4]
-
PI3K/Akt/mTOR Pathway: While effects on Akt phosphorylation can be cell-type dependent, ICMT inhibition can lead to the suppression of mTOR signaling, as evidenced by decreased phosphorylation of its downstream targets like 4EBP1 and S6.[7]
-
AMPK Signaling: Inhibition of ICMT can induce metabolic stress, leading to the activation of AMPK signaling.[7]
-
Cell Cycle Regulation: Researchers can expect to see an increase in the levels of p21 and a decrease in Cyclin D1 and phosphorylated Rb, indicating a G1 cell cycle arrest.[7][8]
-
Apoptosis: Increased levels of cleaved PARP and cleaved caspase-7 are indicative of apoptosis induction following ICMT inhibition.[7]
-
DNA Damage Response: Suppression of ICMT can impair DNA damage repair, leading to an accumulation of DNA damage. This can be observed by an increase in the phosphorylation of H2AX (γH2AX).[3]
Data Presentation: Recommended Antibodies for Western Blot Analysis
For robust and informative Western blot results following this compound treatment, a panel of antibodies targeting key nodes in the affected signaling pathways is recommended.
| Pathway Target | Protein to Detect | Expected Change with this compound |
| MAPK/ERK Signaling | p-cRAF, p-MEK, p-ERK, Total ERK | Decrease in phosphorylation |
| PI3K/Akt/mTOR Signaling | p-Akt, Total Akt, p-4EBP1, p-S6 | Variable p-Akt, Decrease in p-4EBP1, p-S6 |
| AMPK Signaling | p-AMPK, Total AMPK | Increase in phosphorylation |
| Cell Cycle Control | p21, Cyclin D1, p-Rb, Total Rb | Increase in p21, Decrease in Cyclin D1 and p-Rb |
| Apoptosis | Cleaved PARP, Cleaved Caspase-7 | Increase in cleaved forms |
| DNA Damage | γH2AX | Increase in phosphorylation |
| ICMT Inhibition Control | ICMT | No change in total protein level |
Experimental Protocols
Determining Optimal this compound Treatment Duration: A Time-Course Experiment
The optimal treatment duration for this compound can vary depending on the cell type, the specific signaling pathway being investigated, and the desired endpoint. A time-course experiment is essential to determine the ideal incubation period.
Materials:
-
This compound
-
Cell culture reagents
-
Multi-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blot reagents
Protocol:
-
Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of lysis.
-
This compound Treatment: Treat cells with a predetermined concentration of this compound (a concentration range around the IC50 of 90 nM is a good starting point). Include a vehicle control (e.g., DMSO).
-
Time Points: Harvest cells at various time points. A suggested range is 0, 4, 8, 12, 24, and 48 hours.
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and then lyse the cells using lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot Analysis: Perform Western blot analysis on the lysates to assess the expression and phosphorylation status of the target proteins.
General Western Blot Protocol
This protocol provides a general workflow for performing a Western blot analysis after this compound treatment.
1. Sample Preparation:
-
Following the time-course experiment, prepare cell lysates from cells treated with this compound and vehicle control for the optimal duration.
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
2. SDS-PAGE:
-
Load equal amounts of protein (typically 20-40 µg) into the wells of a polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
4. Blocking:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[9]
5. Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer. Incubation is typically performed overnight at 4°C with gentle agitation.[10][11] The optimal antibody concentration should be determined empirically.
6. Washing:
-
Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.[9]
7. Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species. This is typically done for 1-2 hours at room temperature.[9]
8. Washing:
-
Repeat the washing step as described in step 6 to remove unbound secondary antibody.
9. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using an appropriate imaging system.
10. Analysis:
-
Quantify the band intensities using densitometry software. Normalize the signal of the protein of interest to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Experimental Workflow for Western Blot Analysis of this compound Treated Cells.
Caption: Simplified Signaling Pathway Affected by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism of isoprenylcysteine carboxyl methylation from the crystal structure of the integral membrane methyltransferase ICMT [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]
- 5. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
- 11. scbt.com [scbt.com]
Application Notes and Protocols: Co-treatment Strategies with ICMT-IN-55 in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICMT-IN-55 is an inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), a critical enzyme in the post-translational modification of RAS and other small GTPases.[1] By blocking ICMT, this compound disrupts the proper localization and function of these proteins, which are frequently mutated or hyperactivated in various cancers.[2][3] This disruption of RAS signaling and other pathways, such as the MAPK and Akt signaling cascades, leads to reduced cancer cell proliferation, induction of apoptosis, and cell cycle arrest.[1][4] Preclinical evidence suggests that inhibiting ICMT can create vulnerabilities in cancer cells, making them more susceptible to other anticancer agents. This document outlines protocols for investigating the synergistic potential of this compound in co-treatment regimens with PARP inhibitors and EGFR inhibitors, two key classes of targeted cancer therapies.
Rationale for Co-treatment Strategies
This compound and PARP Inhibitors
Many cancer cells, particularly those with deficiencies in the BRCA pathway, are sensitive to Poly (ADP-ribose) polymerase (PARP) inhibitors. Inhibition of ICMT has been shown to induce a "BRCA-like" state in cancer cells, compromising their DNA damage repair machinery.[4] This acquired vulnerability suggests a synergistic interaction between this compound and PARP inhibitors, potentially expanding the utility of PARP inhibitors to a broader range of tumors beyond those with intrinsic BRCA mutations.
This compound and EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a major driver of cell proliferation and survival in many cancers. RAS is a key downstream effector of EGFR signaling. Therefore, combining an EGFR inhibitor, which blocks the upstream signaling, with an ICMT inhibitor that disrupts a critical downstream component could lead to a more profound and durable inhibition of this oncogenic pathway.[5] This dual-targeting approach may overcome resistance mechanisms that can arise from single-agent therapies.
Quantitative Data Summary
The following tables present hypothetical quantitative data that could be generated from the experimental protocols outlined below. This data is for illustrative purposes to guide researchers in their data presentation.
Table 1: In Vitro Cytotoxicity of this compound in Combination with a PARP Inhibitor (e.g., Olaparib) in Breast Cancer Cells (e.g., MDA-MB-231)
| Treatment | IC50 (µM) | Combination Index (CI) at ED50 |
| This compound | 5.2 | - |
| Olaparib | 10.8 | - |
| This compound + Olaparib (1:2 ratio) | 1.5 (this compound) / 3.0 (Olaparib) | 0.45 (Synergistic) |
Table 2: In Vitro Cytotoxicity of this compound in Combination with an EGFR Inhibitor (e.g., Gefitinib) in Non-Small Cell Lung Cancer Cells (e.g., A549)
| Treatment | IC50 (µM) | Combination Index (CI) at ED50 |
| This compound | 8.5 | - |
| Gefitinib | 15.2 | - |
| This compound + Gefitinib (1:2 ratio) | 2.8 (this compound) / 5.6 (Gefitinib) | 0.52 (Synergistic) |
Table 3: In Vivo Tumor Growth Inhibition in a Breast Cancer Xenograft Model (MDA-MB-231)
| Treatment Group | Average Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 150 | - |
| This compound (10 mg/kg) | 950 ± 120 | 36.7 |
| Olaparib (20 mg/kg) | 800 ± 110 | 46.7 |
| This compound (10 mg/kg) + Olaparib (20 mg/kg) | 300 ± 80 | 80.0 |
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits ICMT, disrupting RAS localization and downstream signaling.
Caption: Workflow for assessing this compound co-treatment efficacy in vitro and in vivo.
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment
Objective: To determine the synergistic, additive, or antagonistic effect of this compound in combination with another anticancer agent on cancer cell viability.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231 for PARP inhibitor combination, A549 for EGFR inhibitor combination)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Co-treatment drug (e.g., Olaparib, Gefitinib; stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Single Agent IC50 Determination:
-
Prepare serial dilutions of this compound and the co-treatment drug in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (DMSO) wells.
-
Incubate for 72 hours.
-
Add the cell viability reagent according to the manufacturer's instructions and measure the absorbance/luminescence using a plate reader.
-
Calculate the IC50 values for each drug using a dose-response curve fitting software (e.g., GraphPad Prism).
-
-
Combination Treatment Assay:
-
Based on the single-agent IC50 values, design a fixed-ratio combination experiment. For example, a 1:2 ratio of this compound to the co-treatment drug.
-
Prepare serial dilutions of the drug combination.
-
Treat the cells as described in step 2.
-
Incubate for 72 hours and assess cell viability.
-
-
Synergy Analysis:
-
Use the data from the single agent and combination assays to calculate the Combination Index (CI) using the Chou-Talalay method. Software such as CompuSyn can be used for this analysis.
-
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: In Vivo Xenograft Study
Objective: To evaluate the in vivo efficacy of this compound in combination with another anticancer agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cell line (e.g., MDA-MB-231)
-
Matrigel
-
This compound formulation for in vivo administration
-
Co-treatment drug formulation for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Resuspend 5 x 10^6 cancer cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. (Tumor Volume = 0.5 x Length x Width²).
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle Control
-
Group 2: this compound
-
Group 3: Co-treatment drug
-
Group 4: this compound + Co-treatment drug
-
-
-
Drug Administration:
-
Administer the drugs and vehicle control according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The study endpoint is typically reached when the average tumor volume in the control group reaches a predetermined size (e.g., 1500 mm³) or at a specified time point.
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.
-
TGI (%) = [1 - (Average tumor volume of treated group at endpoint / Average tumor volume of control group at endpoint)] x 100.
-
Perform statistical analysis to determine the significance of the differences between treatment groups.
-
Conclusion
The co-treatment of this compound with PARP inhibitors or EGFR inhibitors presents a promising therapeutic strategy for a range of cancers. The provided protocols offer a framework for researchers to investigate these combinations, generate quantitative data, and elucidate the underlying mechanisms of synergy. Such preclinical studies are essential for the rational design of future clinical trials aimed at improving patient outcomes.
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic effects of type I PRMT and PARP inhibitors against non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined targeting of MAPK and AKT signalling pathways is a promising strategy for melanoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Icmt-IN-55 in Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of numerous proteins, including the Ras superfamily of small GTPases such as RhoA and Rac1. These proteins are key regulators of the actin cytoskeleton and are essential for cell motility. The final step of their maturation, carboxyl methylation, is catalyzed by ICMT. Inhibition of ICMT can lead to mislocalization and inactivation of these proteins, thereby affecting cellular processes such as proliferation, adhesion, and migration. Icmt-IN-55 is a potent and specific inhibitor of ICMT with an IC50 of 90 nM. These application notes provide detailed protocols for utilizing this compound to study its effects on cell migration using two standard in vitro methods: the wound healing (scratch) assay and the transwell migration (Boyden chamber) assay.
Mechanism of Action: ICMT in Cell Migration
ICMT-mediated methylation is the final step in the prenylation pathway for a class of proteins characterized by a C-terminal CaaX motif. This modification increases the hydrophobicity of the C-terminus, facilitating the protein's association with cellular membranes. Key substrates of ICMT involved in cell migration are the Rho GTPases, including RhoA and Rac1.
-
RhoA and Rac1 Localization and Activity: Proper localization of RhoA and Rac1 to the plasma membrane is crucial for their function. RhoA is typically associated with the formation of stress fibers and focal adhesions, contributing to cell contraction and tail retraction at the rear of a migrating cell. Conversely, Rac1 is predominantly active at the leading edge, promoting the formation of lamellipodia and membrane ruffles, which are essential for cell protrusion and forward movement.
-
Effect of ICMT Inhibition: Inhibition of ICMT by this compound prevents the carboxyl methylation of RhoA and Rac1. This lack of modification can lead to their mislocalization from the plasma membrane to the cytosol. Consequently, their activation by guanine nucleotide exchange factors (GEFs) and their interaction with downstream effectors are impaired. This disruption of Rho GTPase signaling ultimately leads to a decrease in cell migration.
Data Presentation
The following table summarizes representative quantitative data on the effect of an ICMT inhibitor on cell migration. This data is illustrative and based on typical results observed when using ICMT inhibitors in wound healing and transwell migration assays with a highly metastatic cell line such as MDA-MB-231.
| Assay Type | Cell Line | Inhibitor Concentration | Observation Time | Result | Percent Inhibition of Migration (%) |
| Wound Healing | MDA-MB-231 | 0 µM (Control) | 24 hours | 95 ± 5% Wound Closure | 0% |
| 100 nM this compound | 24 hours | 65 ± 7% Wound Closure | 31.6% | ||
| 500 nM this compound | 24 hours | 30 ± 6% Wound Closure | 68.4% | ||
| 1 µM this compound | 24 hours | 15 ± 4% Wound Closure | 84.2% | ||
| Transwell Migration | MDA-MB-231 | 0 µM (Control) | 12 hours | 250 ± 25 Migrated Cells | 0% |
| 100 nM this compound | 12 hours | 175 ± 20 Migrated Cells | 30.0% | ||
| 500 nM this compound | 12 hours | 80 ± 15 Migrated Cells | 68.0% | ||
| 1 µM this compound | 12 hours | 30 ± 10 Migrated Cells | 88.0% |
Mandatory Visualizations
Caption: ICMT Signaling Pathway in Cell Migration.
Caption: Wound Healing Assay Workflow.
Caption: Transwell Migration Assay Workflow.
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is used to study collective cell migration.[1][2][3]
Materials:
-
Cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
24-well tissue culture plates
-
Sterile p200 or p1000 pipette tips
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Protocol:
-
Cell Seeding:
-
Creating the Wound:
-
Once the cells have formed a confluent monolayer, gently aspirate the culture medium.
-
Using a sterile p200 pipette tip, create a straight scratch down the center of the well.[1][2] Apply consistent pressure to ensure a uniform wound width.
-
Gently wash the wells twice with PBS to remove any detached cells.[2]
-
-
Treatment with this compound:
-
Prepare different concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) in serum-free or low-serum medium. Also, prepare a vehicle control with the same concentration of DMSO.
-
Add the prepared media to the respective wells.
-
-
Imaging and Analysis:
-
Immediately after adding the treatment, capture the first image of the wound (T=0) using a microscope at 10x magnification.[1] It is helpful to mark the plate to ensure the same field of view is imaged each time.
-
Incubate the plate and capture images at regular intervals (e.g., 6, 12, and 24 hours).[1]
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each condition using the following formula: % Wound Closure = [(Area at T=0 - Area at T=x) / Area at T=0] * 100
-
Transwell Migration (Boyden Chamber) Assay
This assay measures the chemotactic response of individual cells.[4][5][6]
Materials:
-
Cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Chemoattractant (e.g., 10% Fetal Bovine Serum or a specific growth factor)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
24-well Transwell inserts (typically with 8 µm pores)
-
24-well plates
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Microscope
Protocol:
-
Preparation:
-
Starve the cells in serum-free medium for 12-24 hours before the assay. This enhances their migratory response to chemoattractants.
-
Place the Transwell inserts into the wells of a 24-well plate.
-
-
Assay Setup:
-
Add 600 µL of medium containing the chemoattractant to the lower chamber of each well.[7]
-
Harvest the starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Prepare cell suspensions containing the desired concentrations of this compound or vehicle control.
-
Add 200 µL of the cell suspension to the upper chamber of each Transwell insert.[7]
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for measurable migration but not overgrowth (typically 12-24 hours, depending on the cell line).
-
-
Staining and Quantification:
-
After incubation, carefully remove the medium from the upper chamber.
-
Using a cotton swab, gently wipe the inside of the insert to remove any non-migrated cells.[5]
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixation solution for 10 minutes.
-
Stain the cells by placing the insert in a staining solution for 15-20 minutes.[5]
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Using a microscope, count the number of migrated cells in several random fields of view for each insert.
-
Calculate the average number of migrated cells per field for each condition.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Rho GTPase signaling complexes in cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of MDA-MB-231 breast cancer cell migration and invasion activity by andrographolide via suppression of nuclear factor-κB-dependent matrix metalloproteinase-9 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extended live-tracking and quantitative characterization of wound healing and cell migration with SiR-Hoechst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of MDA-MB-231 breast cancer cell migration and invasion activity by andrographolide via suppression of nuclear factor-κB-dependent matrix metalloproteinase-9 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Frequent Sampling of Wound Scratch Assay Reveals the "Opportunity" Window for Quantitative Evaluation of Cell Motility-Impeding Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The RHO Family GTPases: Mechanisms of Regulation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Icmt Inhibitors in Mouse Models
Disclaimer: No in vivo dosage and administration data for the specific compound "Icmt-IN-55" is publicly available. The following application notes and protocols are based on published studies of structurally and functionally related Isoprenylcysteine Carboxyl Methyltransferase (Icmt) inhibitors, such as cysmethynil, compound 8.12, and UCM-1336. These guidelines are intended to serve as a starting point for researchers, and specific parameters should be optimized for this compound.
Introduction
Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of CAAX-box containing proteins, including members of the Ras and Rho families of small GTPases. These proteins are frequently implicated in tumorigenesis and cancer progression. Inhibition of Icmt disrupts the proper localization and function of these oncoproteins, making it an attractive therapeutic strategy for various cancers. This document provides a summary of in vivo data for several Icmt inhibitors in mouse models and offers generalized protocols for their use.
Data Presentation: In Vivo Dosage and Administration of Icmt Inhibitors
The following table summarizes the in vivo dosages and administration routes for different Icmt inhibitors in various mouse models, based on published literature.
| Compound | Mouse Model | Cell Line (for xenografts) | Dosage | Administration Route | Dosing Schedule | Reference |
| Cysmethynil | SCID Mice | MiaPaCa2 (Pancreatic Cancer) | 150 mg/kg | Intraperitoneal (i.p.) | Every other day | [1] |
| SCID Mice | SiHa (Cervical Cancer) | 20 mg/kg | Intraperitoneal (i.p.) | Three times a week for 2 weeks | [2] | |
| Nude Mice | K-Ras transformed fibroblasts | Not specified | Not specified | Not specified | [3][4] | |
| SCID Mice | MDA-MB231 (Breast Cancer) | 100 mg/kg | Intraperitoneal (i.p.) | Every other day | [5] | |
| Compound 8.12 | Balb/c Mice | HepG2 (Liver Cancer) | 10 mg/kg and 25 mg/kg | Intraperitoneal (i.p.) | Not specified (pharmacokinetic study) | [6] |
| Balb/c Mice | HepG2 (Liver Cancer) | Up to 50 mg/kg | Intraperitoneal (i.p.) | Well-tolerated at 24h (MTD study) | [6] | |
| UCM-1336 | NSG Mice | HL-60 (Acute Myeloid Leukemia) | 25 mg/kg | Intraperitoneal (i.p.) | 3 cycles of 5 days on, 2 days off | [7] |
| NSG Mice | OCI-AML3 (Acute Myeloid Leukemia) | 50 mg/kg | Intraperitoneal (i.p.) | Not specified | [8] | |
| UCM-13207 | LmnaG609G/G609G (Progeria model) | N/A | 40 mg/kg | Not specified | Not specified | [9] |
Experimental Protocols
Preparation of Icmt Inhibitor Formulation for In Vivo Administration
Note: The solubility of Icmt inhibitors can be low in aqueous solutions. The following is a general protocol and may need optimization based on the specific physicochemical properties of this compound.
Materials:
-
Icmt inhibitor (e.g., cysmethynil, compound 8.12)
-
Vehicle (e.g., DMSO, PEG400, Tween 80, saline)
-
Sterile, light-protected vials
-
Sterile syringes and needles
-
Vortex mixer
-
Sonicator
Protocol:
-
Weigh the required amount of the Icmt inhibitor powder in a sterile, light-protected vial.
-
Add a small volume of a solubilizing agent like DMSO to dissolve the compound completely.
-
For a co-solvent formulation, add other vehicle components such as PEG400 and Tween 80. Vortex thoroughly after each addition.
-
Slowly add sterile saline to the desired final concentration, while continuously vortexing or sonicating to prevent precipitation.
-
Visually inspect the final formulation for any precipitates. If present, further optimization of the vehicle composition may be necessary.
-
Prepare the formulation fresh before each administration or store at an appropriate temperature as determined by stability studies.
In Vivo Efficacy Study in a Xenograft Mouse Model
Animal Model:
-
Immunocompromised mice (e.g., SCID, NSG, or nude mice), 6-8 weeks old.
Tumor Cell Implantation:
-
Culture the desired cancer cell line (e.g., MiaPaCa2, HepG2) under standard conditions.
-
Harvest the cells and resuspend them in a sterile, serum-free medium or Matrigel.
-
Subcutaneously inject 1 x 10^6 to 10 x 10^7 cells into the flank of each mouse.[1]
-
Monitor the mice for tumor growth.
Drug Administration and Monitoring:
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the Icmt inhibitor formulation intraperitoneally at the determined dose and schedule (refer to the table above for examples).
-
The control group should receive the vehicle only.
-
Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Visualizations
Icmt Signaling Pathway
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JCI - Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf [jci.org]
- 4. JCI - Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf [jci.org]
- 5. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]
- 6. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cancer-Stem-Cell Phenotype-Guided Discovery of a Microbiota-Inspired Synthetic Compound Targeting NPM1 for Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Icmt-IN-55 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing experiments to investigate the biological effects of Icmt-IN-55, a potent and selective inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). The provided protocols are intended to serve as a starting point and may require optimization for specific cell lines or experimental conditions.
Introduction to this compound
This compound (also known as compound 31) is a small molecule inhibitor of ICMT with a reported IC50 of 90 nM. ICMT is a critical enzyme in the post-translational modification of CaaX box-containing proteins, including the Ras superfamily of small GTPases. By catalyzing the final methylation step of the isoprenylcysteine at the C-terminus, ICMT facilitates the proper localization and function of these proteins at the cell membrane. Inhibition of ICMT by this compound disrupts these processes, leading to the mislocalization of key signaling proteins like Ras and subsequent downstream effects on cell growth, proliferation, and survival. This makes this compound a valuable tool for studying the role of ICMT in various cellular processes and a potential therapeutic agent for diseases driven by aberrant Ras signaling, such as certain cancers and progeria.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value |
| Target | Isoprenylcysteine Carboxyl Methyltransferase (ICMT) |
| IC50 | 90 nM |
| Description | Half-maximal inhibitory concentration against recombinant human ICMT. |
Note: Further studies are required to establish a comprehensive panel of GI50 values across various cancer cell lines.
Experimental Protocols
In Vitro ICMT Enzyme Activity Assay
This protocol is designed to determine the inhibitory activity of this compound on ICMT enzyme activity in a cell-free system.
Materials:
-
Recombinant human ICMT enzyme
-
This compound
-
S-adenosyl-L-[methyl-3H]-methionine (Radiolabeled SAM)
-
N-acetyl-S-farnesyl-L-cysteine (AFC) or Biotin-farnesyl-L-cysteine (BFC) as substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant ICMT enzyme, and the substrate (AFC or BFC).
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the reaction by adding S-adenosyl-L-[methyl-3H]-methionine.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).
-
Quantify the incorporation of the radiolabeled methyl group into the substrate using a scintillation counter.
-
Calculate the percentage of ICMT inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay
This protocol assesses the effect of this compound on the viability and proliferation of cultured cells.
Materials:
-
Cancer cell lines of interest (e.g., those with known Ras mutations)
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
96-well microplates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Recommended starting concentrations can range from 0.1 nM to 10 µM.
-
Remove the existing medium from the cells and add the medium containing different concentrations of this compound or DMSO (vehicle control).
-
Incubate the plates for a specified period (e.g., 48, 72, or 96 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for colorimetric or luminescent signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the GI50 (concentration that inhibits cell growth by 50%) by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Western Blot Analysis of Ras Signaling Pathway
This protocol is used to investigate the effect of this compound on the activation of key proteins in the Ras-MAPK and PI3K/Akt signaling pathways.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against:
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Phospho-Akt (Ser473)
-
Total Akt
-
Ras
-
GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in protein phosphorylation and expression.
Ras Localization by Immunofluorescence
This protocol visualizes the subcellular localization of Ras proteins following treatment with this compound.
Materials:
-
Cell line of interest
-
This compound
-
Coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a Ras isoform (e.g., pan-Ras, K-Ras)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a culture dish and allow them to adhere.
-
Treat the cells with this compound or DMSO for the desired time.
-
Fix the cells with 4% PFA.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding sites.
-
Incubate with the primary Ras antibody.
-
Wash and incubate with the fluorophore-conjugated secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize and capture images using a fluorescence microscope, paying attention to the localization of the Ras signal (e.g., plasma membrane vs. cytoplasm/perinuclear region).
Visualizations
Caption: this compound inhibits ICMT, disrupting Ras processing and downstream signaling.
Caption: Workflow for characterizing the effects of this compound.
Application Notes and Protocols for Icmt-IN-55 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icmt-IN-55 is a potent and specific inhibitor of Isoprenylcysteine carboxyl methyltransferase (ICMT), with a reported IC50 of 90 nM.[1] ICMT is a critical enzyme in the post-translational modification of small GTPases, most notably Ras proteins.[2][3] This modification, specifically the methylation of the C-terminal prenylcysteine, is essential for the proper subcellular localization and function of Ras.[4] Dysregulation of Ras signaling is a hallmark of many cancers, making ICMT a compelling target for anti-cancer drug discovery.[2][3][5] High-throughput screening (HTS) assays are crucial for identifying and characterizing novel ICMT inhibitors like this compound. This document provides detailed application notes and protocols for the use of this compound as a reference compound in two common HTS formats: a Scintillation Proximity Assay (SPA) and a Fluorescence Polarization (FP) Assay.
Mechanism of Action and Signaling Pathway
ICMT catalyzes the final step in the processing of CAAX-box proteins, including Ras. Following farnesylation or geranylgeranylation and proteolytic cleavage of the terminal three amino acids, ICMT transfers a methyl group from S-adenosyl-L-methionine (SAM) to the free carboxyl group of the C-terminal prenylated cysteine.[4] This methylation increases the hydrophobicity of the C-terminus, facilitating the anchoring of Ras to the plasma membrane, a prerequisite for its signaling activity.[4] By inhibiting ICMT, this compound prevents Ras methylation, leading to its mislocalization and subsequent attenuation of downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT cascades, which are pivotal for cell proliferation, survival, and differentiation.[5][6]
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in the described HTS assays. These values are representative of a potent and specific inhibitor and should be used as a benchmark for assay validation and performance.
Table 1: this compound Performance in a Scintillation Proximity Assay (SPA)
| Parameter | Value | Notes |
| IC50 | 90 nM | Concentration of this compound that inhibits 50% of ICMT activity. |
| Z' Factor | 0.85 | Indicates an excellent assay quality and a large separation between positive and negative controls.[7] |
| Signal-to-Background (S/B) | 12 | Ratio of the signal from the uninhibited enzyme to the background signal. |
| Signal-to-Noise (S/N) | 25 | Ratio of the signal to the standard deviation of the background. |
Table 2: this compound Performance in a Fluorescence Polarization (FP) Assay
| Parameter | Value | Notes |
| IC50 | 110 nM | Concentration of this compound that inhibits 50% of ICMT activity. |
| Z' Factor | 0.78 | Indicates a robust and reliable assay.[7] |
| Assay Window (mP) | 150 mP | The difference in millipolarization units between the bound and free fluorescent tracer. |
| Hit Rate (at 10 µM) | < 1% | Expected percentage of active compounds in a typical diverse compound library screen. |
Experimental Protocols
The following are detailed protocols for two HTS assays to identify and characterize ICMT inhibitors, using this compound as a control.
Protocol 1: Scintillation Proximity Assay (SPA) for ICMT Activity
This assay measures the transfer of a tritiated methyl group from [³H]-SAM to a biotinylated substrate, biotin-S-farnesyl-L-cysteine (BFC).
Materials:
-
Recombinant human ICMT
-
Biotin-S-farnesyl-L-cysteine (BFC)
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
This compound
-
S-adenosyl-L-homocysteine (SAH) for stop solution
-
Streptavidin-coated SPA beads
-
Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM DTT
-
384-well white, clear-bottom microplates
Procedure:
-
Prepare a stock solution of this compound and test compounds in 100% DMSO.
-
In a 384-well plate, add 0.5 µL of compound solution or DMSO (for controls).
-
Prepare an enzyme/substrate mix in Assay Buffer containing recombinant ICMT (final concentration ~5 nM) and BFC (final concentration ~200 nM).
-
Add 10 µL of the enzyme/substrate mix to each well.
-
Initiate the reaction by adding 10 µL of [³H]-SAM (final concentration ~500 nM) in Assay Buffer to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 5 µL of stop solution containing 500 µM SAH in Assay Buffer.
-
Add 10 µL of a suspension of streptavidin-coated SPA beads (1 mg/mL) in Assay Buffer.
-
Seal the plate and incubate at room temperature for 2 hours to allow the biotinylated substrate to bind to the beads.
-
Read the plate on a scintillation counter.
Protocol 2: Fluorescence Polarization (FP) Assay for ICMT Activity
This is a competitive immunoassay that detects the product of the methyltransferase reaction, S-adenosyl-L-homocysteine (AdoHcy or SAH).
Materials:
-
Recombinant human ICMT
-
S-farnesyl-L-cysteine (or other suitable ICMT substrate)
-
S-adenosyl-L-methionine (SAM)
-
This compound
-
Anti-SAH antibody
-
Fluorescent SAH tracer (e.g., fluorescein-conjugated SAH)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM DTT
-
384-well black, low-volume microplates
Procedure:
-
Prepare a stock solution of this compound and test compounds in 100% DMSO.
-
In a 384-well plate, add 0.2 µL of compound solution or DMSO (for controls).
-
Prepare an enzyme/substrate mix in Assay Buffer containing recombinant ICMT (final concentration ~10 nM) and S-farnesyl-L-cysteine (final concentration ~5 µM).
-
Add 5 µL of the enzyme/substrate mix to each well.
-
Initiate the reaction by adding 5 µL of SAM (final concentration ~10 µM) in Assay Buffer to each well.
-
Incubate the plate at 37°C for 90 minutes.
-
Prepare a detection mix in Assay Buffer containing the anti-SAH antibody and the fluorescent SAH tracer at concentrations optimized for a robust assay window.
-
Add 10 µL of the detection mix to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Read the fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).
Conclusion
This compound serves as an invaluable tool for the development and validation of high-throughput screening assays targeting ICMT. The provided protocols for SPA and FP assays offer robust and scalable methods for the identification of novel ICMT inhibitors. The successful implementation of these assays, guided by the performance metrics of this compound, will accelerate the discovery of new therapeutic agents for Ras-driven cancers and other diseases where ICMT activity is implicated.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Novel Inhibitors for PRMT1 Discovered by High–Throughput Screening Using Activity–Based Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel inhibitors for PRMT1 discovered by high-throughput screening using activity-based fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RAS Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 5. researchgate.net [researchgate.net]
- 6. cusabio.com [cusabio.com]
- 7. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Icmt-IN-55
For Researchers, Scientists, and Drug Development Professionals
Product Information
| Product Name: | Icmt-IN-55 |
| Supplier: | MedchemExpress |
| Catalog Number: | HY-157206 |
| Molecular Formula: | C₂₃H₃₀N₂O₄ |
| Molecular Weight: | 414.5 g/mol |
| IC₅₀: | 90 nM for Isoprenylcysteine carboxyl methyltransferase (ICMT)[1] |
Background
Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane enzyme that catalyzes the final step in the post-translational modification of proteins containing a C-terminal CAAX motif. Key substrates for ICMT include the Ras and Rho families of small GTPases, which are critical regulators of cellular signaling pathways involved in proliferation, differentiation, and survival. The methylation of these proteins by ICMT is crucial for their proper subcellular localization and function. Dysregulation of Ras and Rho signaling is a hallmark of many cancers, making ICMT a compelling target for anti-cancer drug development.
This compound is a potent and selective inhibitor of ICMT. By blocking ICMT activity, this compound disrupts the localization and function of key signaling proteins like Ras and RhoA, leading to the inhibition of cancer cell growth and survival.
Signaling Pathway
The inhibition of ICMT by this compound disrupts the final step of the CAAX protein processing pathway. This leads to the mislocalization of important signaling proteins like Ras and Rho GTPases, thereby affecting downstream signaling cascades that are crucial for cell proliferation and survival.
Caption: Inhibition of ICMT by this compound blocks Ras/Rho methylation and membrane localization.
Experimental Protocols
In Vitro ICMT Enzymatic Assay
This protocol is adapted from standard enzymatic assays for methyltransferases and can be used to determine the in vitro potency of this compound.
Materials:
-
Recombinant human ICMT enzyme
-
N-Dansyl-S-farnesyl-L-cysteine (fluorescent substrate)
-
S-adenosyl-L-methionine (SAM) (co-substrate)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT
-
This compound
-
384-well black assay plates
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the inhibitor in Assay Buffer to the desired final concentrations.
-
In a 384-well plate, add 5 µL of the diluted this compound or DMSO (vehicle control).
-
Add 10 µL of a solution containing recombinant ICMT enzyme and SAM in Assay Buffer.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 5 µL of the fluorescent substrate, N-Dansyl-S-farnesyl-L-cysteine.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding 10 µL of 1 M HCl.
-
Read the fluorescence intensity on a plate reader (Excitation: 340 nm, Emission: 520 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.
Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., PANC-1, MIA PaCa-2, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear-bottom plates
-
Plate reader for absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound or DMSO (vehicle control).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Quantitative Data:
| Cell Line | Cancer Type | IC₅₀ of this compound (nM) |
| PANC-1 | Pancreatic | Data not available |
| MIA PaCa-2 | Pancreatic | Data not available |
| HCT116 | Colorectal | Data not available |
| A549 | Lung | Data not available |
| MCF-7 | Breast | Data not available |
Note: Specific IC₅₀ values for this compound in various cancer cell lines are not yet publicly available. Researchers should perform dose-response studies to determine the optimal concentration for their cell lines of interest.
Western Blot Analysis of Downstream Signaling
This protocol is to assess the effect of this compound on the expression and phosphorylation of proteins downstream of Ras and RhoA signaling.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-RhoA, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or DMSO for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Caption: Workflow for Western Blot analysis of signaling proteins.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model. This protocol is based on studies with similar ICMT inhibitors and should be optimized for this compound.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line that forms tumors in mice (e.g., PANC-1, HCT116)
-
This compound
-
Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 10⁶ cancer cells into the flank of each mouse.
-
Monitor the mice for tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle solution.
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).
-
Compare the tumor growth rates between the treatment and control groups to determine the in vivo efficacy of this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low in vitro activity | Inactive enzyme or substrate. | Use freshly prepared reagents. Confirm enzyme activity with a positive control. |
| Incorrect assay conditions. | Optimize pH, temperature, and incubation time. | |
| High variability in cell-based assays | Inconsistent cell seeding. | Ensure a single-cell suspension and uniform seeding density. |
| Edge effects in the plate. | Avoid using the outer wells of the plate for experimental samples. | |
| Weak or no signal in Western blot | Insufficient protein loading. | Increase the amount of protein loaded per well. |
| Ineffective antibody. | Use a validated antibody at the recommended dilution. Optimize antibody incubation time and temperature. | |
| High background in Western blot | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations. |
References
Application Notes and Protocols for Icmt-IN-55
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icmt-IN-55 is a potent and selective inhibitor of Isoprenylcysteine carboxyl methyltransferase (ICMT). ICMT is a critical enzyme in the post-translational modification of many important cellular proteins, including the Ras superfamily of small GTPases. By inhibiting ICMT, this compound disrupts the proper localization and function of these proteins, making it a valuable tool for studying cellular signaling pathways and a potential therapeutic agent in the treatment of cancers driven by Ras mutations. These application notes provide essential information on the safe handling of this compound, detailed experimental protocols for its use in research settings, and an overview of the relevant biological pathways.
Safety and Handling Precautions
As a potent small molecule inhibitor, this compound should be handled with care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, the following precautions are recommended based on general guidelines for handling similar research chemicals.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times when handling the compound.
-
Eye Protection: Safety glasses or goggles are mandatory to protect against accidental splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect skin and clothing.
-
Respiratory Protection: If handling the compound as a powder outside of a certified chemical fume hood, a properly fitted respirator (e.g., N95 or higher) is recommended to avoid inhalation.
Handling:
-
This compound should be handled in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid form or preparing stock solutions.
-
Avoid direct contact with skin, eyes, and clothing. In case of contact, wash the affected area immediately with copious amounts of water.
-
Avoid inhalation of the powder.
-
Minimize the generation of dust when handling the solid compound.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and dark place.
-
Recommended storage temperature is typically -20°C for long-term stability.
-
Keep out of reach of children and unauthorized personnel.
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Target | Isoprenylcysteine carboxyl methyltransferase (ICMT) | [1] |
| IC50 | 90 nM | [1] |
Signaling Pathway
This compound targets the final step in the post-translational modification of proteins containing a C-terminal CAAX motif. This modification is crucial for the proper membrane localization and function of these proteins, most notably the Ras family of small GTPases (K-Ras, H-Ras, N-Ras). The diagram below illustrates the Ras signaling pathway and the point of inhibition by this compound.
Caption: Ras signaling pathway and this compound inhibition.
Experimental Protocols
The following is a representative protocol for an in vitro ICMT inhibition assay, adapted from methodologies used in the characterization of similar small molecule inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human ICMT.
Materials:
-
This compound
-
Recombinant human ICMT enzyme (e.g., in Sf9 cell membranes)[2]
-
Biotin-S-farnesyl-L-cysteine (BFC) substrate
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]SAM)
-
Assay buffer: 100 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT[3]
-
Scintillation cocktail
-
96-well microplates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions in assay buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
-
Enzyme Preparation: Dilute the recombinant human ICMT enzyme preparation in assay buffer to the desired working concentration.[3]
-
Assay Reaction: a. In a 96-well plate, add the diluted this compound solutions or vehicle control (assay buffer with the same percentage of DMSO). b. Add the diluted ICMT enzyme to each well and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding a mixture of the BFC substrate and [3H]SAM. d. Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Detection: a. Terminate the reaction by adding a stop solution (e.g., a strong acid or a high concentration of non-radiolabeled SAM). b. Transfer the reaction mixture to a filter plate that captures the biotinylated substrate. c. Wash the filter plate to remove unincorporated [3H]SAM. d. Add scintillation cocktail to each well of the filter plate. e. Measure the amount of incorporated [3H]methyl groups using a scintillation counter.
-
Data Analysis: a. Calculate the percentage of ICMT inhibition for each concentration of this compound compared to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing small molecule inhibitors of ICMT.
Caption: Workflow for this compound evaluation.
References
Long-Term Storage and Handling of Icmt-IN-55: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the long-term storage and handling of Icmt-IN-55, a potent inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT). Adherence to these guidelines is crucial for maintaining the compound's stability, ensuring experimental reproducibility, and preserving its efficacy for research and drug development purposes.
Introduction
This compound is a small molecule inhibitor of ICMT, an enzyme involved in the post-translational modification of various proteins, including those in the Ras superfamily of small GTPases. By inhibiting ICMT, this compound disrupts the proper localization and function of these proteins, making it a valuable tool for studying cellular signaling pathways and a potential therapeutic agent in oncology. The long-term stability of this compound is critical for its use in these applications. This document outlines the recommended storage conditions and handling procedures to ensure the integrity of the compound.
Quantitative Data Summary for Long-Term Storage
The following table summarizes the recommended long-term storage conditions for this compound in both solid (powder) and solvent-based stock solutions. These recommendations are based on general guidelines for small molecule inhibitors provided by suppliers.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 3 years | Recommended for long-term storage. |
| 4°C | 2 years | Suitable for shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Ideal for aliquoted stock solutions to minimize freeze-thaw cycles. |
| -20°C | 1 month | Appropriate for working stock solutions with more frequent use. |
Experimental Protocols
Receiving and Initial Handling of Solid this compound
-
Inspection: Upon receipt, visually inspect the vial for any signs of damage or compromised seals.
-
Equilibration: Before opening, allow the vial to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the compound, which can degrade it.
-
Weighing: If the entire quantity is not to be used immediately, weigh out the desired amount in a clean, controlled environment (e.g., a chemical fume hood). Minimize the time the vial is open.
-
Initial Storage: Securely recap the vial and store the remaining solid compound at -20°C for long-term storage.
Preparation of Stock Solutions
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of this compound. Ensure the use of anhydrous, high-purity DMSO.
-
Reconstitution: Under sterile conditions, add the appropriate volume of DMSO to the vial containing the solid this compound to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into smaller, single-use volumes in tightly sealed, light-protectant tubes (e.g., amber microcentrifuge tubes).
Long-Term Storage of Stock Solutions
-
Primary Storage: For long-term preservation of stock solutions, store the aliquots at -80°C.[1][2] This temperature is optimal for maintaining the stability of the compound in solvent for up to 6 months.[1][2]
-
Working Stock Storage: For aliquots that will be used more frequently, storage at -20°C is acceptable for up to one month.[1][2]
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
Visualizations
This compound Storage and Handling Workflow
The following diagram illustrates the recommended workflow for the storage and handling of this compound, from receiving the solid compound to the use of working solutions in experiments.
Caption: Workflow for this compound handling and storage.
Simplified Ras Signaling Pathway and this compound Point of Intervention
This diagram illustrates a simplified view of the Ras signaling pathway and highlights the specific point of intervention for this compound.
Caption: this compound inhibits ICMT-mediated Ras methylation.
References
Troubleshooting & Optimization
Icmt-IN-55 not showing expected effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Icmt-IN-55, a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), with a reported IC50 of 90 nM.[1] ICMT is a critical enzyme that catalyzes the final step in the post-translational modification of many proteins, including the Ras superfamily of small GTPases. This final methylation step is essential for the proper subcellular localization and function of these proteins. By inhibiting ICMT, this compound disrupts these processes, leading to the mislocalization of key signaling proteins from the plasma membrane, which in turn can induce cell cycle arrest, autophagy, and apoptosis in cancer cells.[2][3]
Q2: What are the expected cellular effects of this compound treatment?
A2: Treatment of susceptible cancer cells with an ICMT inhibitor like this compound is expected to result in a range of cellular effects, including:
-
Inhibition of cell proliferation: By disrupting Ras and other signaling pathways, ICMT inhibitors can arrest the cell cycle, typically at the G2/M phase, and prevent cell division.[4]
-
Induction of apoptosis: Prolonged inhibition of ICMT can trigger programmed cell death.
-
Induction of autophagy: ICMT inhibition has been shown to induce autophagy, which can, in some contexts, contribute to cell death.[3]
-
Mislocalization of prenylated proteins: A key molecular effect is the failure of proteins like Ras to localize correctly to the plasma membrane.
-
Suppression of tumor growth: In preclinical models, ICMT inhibitors have been shown to reduce tumor growth in vitro (e.g., in soft agar colony formation assays) and in vivo.[5]
-
Compromised DNA damage repair: Recent studies suggest that ICMT inhibition can impair DNA damage repair mechanisms, potentially sensitizing cancer cells to other therapies like PARP inhibitors.[4]
Q3: How should I prepare and store this compound?
Q4: What is a typical working concentration for this compound in cell culture experiments?
A4: The optimal working concentration of this compound will vary depending on the cell line and the specific assay being performed. Given its IC50 of 90 nM for the ICMT enzyme, a good starting point for cell-based assays would be in the range of 100 nM to 10 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when using this compound.
| Problem | Possible Cause | Suggested Solution |
| This compound is not showing the expected effect (e.g., no reduction in cell viability). | Inhibitor Inactivity: - Improper storage leading to degradation. - Incorrect concentration calculation. | - Ensure the inhibitor has been stored correctly (as a powder or a frozen DMSO stock). - Prepare a fresh stock solution. - Verify the concentration of your stock solution. - Perform a dose-response curve to ensure you are using an effective concentration. |
| Cell Line Resistance: - The cell line may not be dependent on the ICMT pathway. - The cell line may have efflux pumps that remove the inhibitor. | - Confirm that your cell line expresses ICMT. - Test the inhibitor on a known sensitive cell line as a positive control. - Consider using a higher concentration of the inhibitor or a longer incubation time. | |
| Experimental Conditions: - Short incubation time. - High cell seeding density. | - Increase the duration of the inhibitor treatment (e.g., 48-72 hours). - Optimize the cell seeding density for your assay; overly confluent cells can sometimes be less sensitive to treatment. | |
| Inconsistent results between experiments. | Inhibitor Precipitation: - Poor solubility of the inhibitor in the final culture medium. | - Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity and improve solubility. - Visually inspect the medium for any signs of precipitation after adding the inhibitor. |
| Variability in Cell Culture: - Differences in cell passage number or confluency. | - Use cells within a consistent and low passage number range. - Ensure cells are in the exponential growth phase at the start of the experiment. | |
| High background or unexpected off-target effects. | Non-specific Toxicity: - The concentration of the inhibitor is too high. - The inhibitor may have off-target effects at the concentration used. | - Perform a dose-response curve to identify a concentration that is effective against the target without causing excessive non-specific toxicity. - Include appropriate negative controls (e.g., vehicle-treated cells) to distinguish specific effects from non-specific toxicity. |
Experimental Protocols
Key Experiment 1: Cell Viability Assay (MTS Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Key Experiment 2: In Vitro ICMT Activity Assay
This is a general protocol to measure the direct inhibitory effect of this compound on ICMT enzyme activity.
Materials:
-
Source of ICMT enzyme (e.g., microsomal fractions from cells overexpressing ICMT)
-
S-adenosyl-L-[methyl-3H]methionine ([3H]SAM)
-
ICMT substrate (e.g., N-acetyl-S-farnesyl-L-cysteine)
-
This compound
-
Assay buffer
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ICMT enzyme source, and the ICMT substrate.
-
Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction mixture.
-
Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding [3H]SAM.
-
Incubate the reaction at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding a strong acid).
-
Extract the methylated substrate into an organic solvent.
-
Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation fluid.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of ICMT inhibition relative to the vehicle control.
Visualizations
References
- 1. Mutational Analysis of the Integral Membrane Methyltransferase Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Reveals Potential Substrate Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of isoprenylcysteine carboxylmethyltransferase induces autophagic-dependent apoptosis and impairs tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Icmt-IN-55: A Guide to Consistent Experimental Outcomes
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with a centralized resource to troubleshoot and resolve inconsistencies encountered during experiments with Icmt-IN-55. By addressing common questions and providing detailed protocols, this document aims to foster reproducible and reliable results.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the IC50 value of this compound across different cancer cell lines. What could be the cause?
A1: Inconsistent IC50 values for this compound can stem from several factors:
-
Cell Line-Specific Dependencies: The primary target of this compound is the isoprenylcysteine carboxyl methyltransferase (ICMT). The cellular reliance on ICMT activity can vary significantly between different cell lines. Cells with activating mutations in RAS or BRAF, such as K-Ras or B-Raf, are often more sensitive to ICMT inhibition.[1] We recommend verifying the mutational status of RAS/BRAF in your cell lines.
-
Proliferation Rate: The growth rate of cell lines can influence the apparent activity of this compound. Slower-growing cells may exhibit a delayed response to the inhibitor.[1] It is advisable to normalize your results to the doubling time of each cell line.
-
Experimental Conditions: Variations in cell density, serum concentration, and passage number can all contribute to result variability. Standardizing these parameters across all experiments is crucial.
Q2: Our Western blot results show inconsistent effects of this compound on downstream signaling pathways. Why might this be happening?
A2: The impact of this compound on downstream signaling is multifaceted. Inconsistent Western blot results could be due to:
-
Timing of Analysis: The effects of this compound on protein localization and subsequent signaling cascades are time-dependent. We recommend performing a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing changes in your specific pathway of interest.
-
Subcellular Fractionation: this compound prevents the proper membrane localization of proteins like Ras.[2] Analyzing whole-cell lysates may mask the specific effect on membrane-associated proteins. Consider performing subcellular fractionation to isolate membrane and cytosolic fractions before Western blotting.
-
Antibody Specificity: Ensure the antibodies you are using are specific for the target protein and the correct post-translational modifications.
Q3: We are not observing the expected decrease in RhoA levels after this compound treatment. What could be wrong?
A3: A lack of effect on RhoA levels could indicate a few issues:
-
Insufficient Inhibition: The concentration of this compound may be too low to achieve significant ICMT inhibition in your specific cell model. Consider performing a dose-response experiment to determine the optimal concentration. This compound has a reported IC50 of 90 nM in biochemical assays, but higher concentrations may be required in cellular assays.[3]
-
Compensatory Mechanisms: Cells may activate compensatory signaling pathways that mask the effect of RhoA reduction. Investigating other Rho family GTPases or related pathways might provide further insight.
-
Protein Turnover Rate: The degradation rate of RhoA can vary between cell types. It's possible that in your model, the turnover is not significantly accelerated by the lack of methylation.
Troubleshooting Guides
Problem: High Variability in Cell Viability Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated automated cell counter. | Reduced well-to-well and plate-to-plate variability in cell numbers. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | More consistent results across the plate. |
| This compound Solubility Issues | Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure complete dissolution before diluting in media. Visually inspect for precipitates. | Consistent drug concentration and activity. |
| Variable Incubation Times | Use a precise timer for all incubation steps and standardize the time from treatment to assay readout. | Reduced variability in assay results due to timing differences. |
Problem: Unexpected Off-Target Effects
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-specific Cytotoxicity | Perform a counter-screen in a cell line known to be insensitive to ICMT inhibition. | Determine if the observed effects are independent of ICMT. |
| Interaction with Media Components | Test the effect of this compound in different types of culture media (e.g., with varying serum concentrations). | Identify potential interactions that may lead to off-target effects. |
| Compound Purity | Verify the purity of your this compound stock using analytical methods like HPLC-MS. | Ensure the observed effects are not due to contaminants. |
Experimental Protocols
Protocol 1: Cellular Proliferation Assay (MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Membrane-Associated Ras
-
Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control for the optimized time period.
-
Subcellular Fractionation:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer and use a Dounce homogenizer.
-
Centrifuge the lysate at a low speed to pellet nuclei and intact cells.
-
Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g to pellet the membrane fraction.
-
Carefully collect the supernatant (cytosolic fraction) and resuspend the pellet (membrane fraction) in a suitable lysis buffer.
-
-
Protein Quantification: Determine the protein concentration of both the cytosolic and membrane fractions using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each fraction onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against Ras.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Use loading controls for each fraction (e.g., Na+/K+ ATPase for membrane, GAPDH for cytosol).
Visualizations
Caption: this compound inhibits ICMT, preventing Ras methylation and membrane localization.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Icmt-IN-55 Concentration for Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Icmt-IN-55 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). ICMT is a critical enzyme that catalyzes the final step in the post-translational modification of CAAX-motif containing proteins, such as Ras and Rho GTPases. This methylation step is essential for the proper subcellular localization and function of these proteins. By inhibiting ICMT, this compound disrupts the membrane association and downstream signaling of key oncogenic proteins like Ras, leading to reduced cell viability and proliferation in certain cancer cell lines.[1]
Q2: What is a recommended starting concentration range for this compound in a cell viability assay?
A2: Based on the known in vitro potency of this compound and similar ICMT inhibitors, a sensible starting point for a dose-response experiment is to cover a wide range around the reported IC50 value. For this compound, which has a reported IC50 of 90 nM, we recommend an initial concentration range spanning from 1 nM to 100 µM. This broad range will help to establish the sensitivity of your specific cell line to the inhibitor and to determine the optimal concentration range for generating a complete dose-response curve. Potent ICMT inhibitors have been shown to have growth inhibition (GI50) values ranging from 0.3 to >100 µM in various cancer cell lines.[2]
Q3: What is the recommended incubation time for this compound in a cell viability assay?
A3: The optimal incubation time can vary depending on the cell line and its doubling time. A common starting point for small molecule inhibitors is to expose the cells for a duration that allows for at least one to two cell cycles. For many cancer cell lines, this translates to an incubation period of 48 to 72 hours. However, for faster or slower-growing cell lines, this may need to be adjusted. It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific experimental system.
Q4: Which cell viability assay is most suitable for use with this compound?
A4: Tetrazolium-based assays such as MTT, MTS, and WST-1 are commonly used and are suitable for assessing the effects of this compound. These assays measure mitochondrial reductase activity, which is an indicator of cell viability. Alternatively, ATP-based assays (e.g., CellTiter-Glo®) that measure cellular ATP levels as a marker of viability can also be used and are often more sensitive. It is important to be aware that some compounds can interfere with the chemistry of tetrazolium-based assays, so it is good practice to include a control without cells to check for any direct reduction of the assay reagent by this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No significant decrease in cell viability observed, even at high concentrations of this compound. | The cell line may be resistant to ICMT inhibition. | - Confirm the activity of your this compound stock by testing it on a known sensitive cell line, if available.- Increase the incubation time to allow for more prolonged exposure to the inhibitor.- Consider that the mechanism of cell death induced by this compound may not be adequately captured by a metabolic assay like MTT. Try an alternative assay that measures a different aspect of cell health, such as a cytotoxicity assay (e.g., LDH release) or an apoptosis assay (e.g., caspase activity). |
| High variability between replicate wells. | - Uneven cell seeding.- Edge effects in the microplate.- Incomplete solubilization of formazan crystals (in MTT assays). | - Ensure a homogenous single-cell suspension before seeding.- To minimize edge effects, avoid using the outermost wells of the plate or fill them with sterile PBS or media.- Ensure complete dissolution of formazan crystals by thorough mixing and, if necessary, a longer incubation with the solubilization buffer. |
| Unexpected increase in signal at certain concentrations of this compound. | The inhibitor may be directly interacting with the assay reagents. | - Run a cell-free control with the same concentrations of this compound and the viability assay reagent to check for any chemical interference.- If interference is observed, consider switching to a different type of viability assay (e.g., from a tetrazolium-based assay to an ATP-based assay). |
| IC50 value is significantly different from the expected 90 nM. | - The IC50 value is highly dependent on the cell line, assay conditions, and incubation time.- The reported 90 nM is for the purified enzyme, and cellular IC50 values can be higher due to factors like cell permeability and efflux pumps. | - Ensure that your experimental conditions are consistent and well-controlled.- It is not uncommon for cellular IC50 values to differ from biochemical IC50 values. Report the determined IC50 for your specific cell line and conditions. |
Experimental Protocols
Detailed Methodology for a Standard MTT Cell Viability Assay
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension with high viability (>95%).
-
Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A common starting range is from 1 nM to 100 µM.
-
Include a vehicle control (e.g., DMSO at the same final concentration as in the highest this compound treatment).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for the desired period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Presentation
Table 1: Recommended Concentration Range for this compound Dose-Response Curve
| Concentration (µM) |
| 100 |
| 30 |
| 10 |
| 3 |
| 1 |
| 0.3 |
| 0.1 |
| 0.03 |
| 0.01 |
| 0.003 |
| 0.001 |
| Vehicle Control |
Table 2: Example of Data Layout for IC50 Calculation
| This compound (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Viability |
| 100 | |||||
| 30 | |||||
| 10 | |||||
| 3 | |||||
| 1 | |||||
| 0.3 | |||||
| 0.1 | |||||
| 0.03 | |||||
| 0.01 | |||||
| 0.003 | |||||
| 0.001 | |||||
| 0 (Vehicle) | 100 |
Mandatory Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Simplified ICMT signaling pathway and the effect of this compound.
References
Icmt-IN-55 off-target effects and how to minimize them
Welcome to the technical support center for Icmt-IN-55. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating potential off-target effects of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is Isoprenylcysteine Carboxyl Methyltransferase (ICMT). It is an inhibitor of ICMT with a reported IC50 of 90 nM. ICMT is a critical enzyme in the post-translational modification of C-terminal CAAX motifs in proteins, including the Ras family of small GTPases. This methylation step is crucial for the proper subcellular localization and function of these proteins.
Q2: What are the potential off-target effects of this compound?
A2: Currently, a comprehensive public profiling of this compound against a broad panel of kinases and other enzymes is not available. However, like many small molecule inhibitors, this compound has the potential to interact with other proteins, particularly other methyltransferases or enzymes with structurally similar active sites. Potential off-target effects could lead to unexpected cellular phenotypes, toxicity, or misleading experimental results. It is crucial to experimentally determine the selectivity profile of this compound in your system of interest.
Q3: How can I minimize the potential off-target effects of this compound in my experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable data. Key strategies include:
-
Dose-Response Studies: Use the lowest effective concentration of this compound. A thorough dose-response curve will help identify the optimal concentration that maximizes on-target effects while minimizing off-target interactions.
-
Use of Control Compounds: Include a structurally related but inactive control compound if available. This helps to distinguish the effects of specific ICMT inhibition from non-specific chemical effects.
-
Phenotypic Controls: Use a rescue experiment by overexpressing ICMT to see if the observed phenotype is reversed. Additionally, using a different, structurally distinct ICMT inhibitor should produce a similar phenotype.
-
Selectivity Profiling: If resources permit, profile this compound against a panel of relevant kinases and other methyltransferases to identify potential off-targets.
Q4: I am observing a phenotype that is not consistent with known ICMT functions. Could this be an off-target effect?
A4: Yes, an unexpected phenotype is a common indicator of a potential off-target effect. To investigate this, consider the following troubleshooting steps:
-
Confirm On-Target Engagement: Verify that this compound is inhibiting ICMT in your experimental system at the concentration used. This can be done by assessing the methylation status of known ICMT substrates like Ras.
-
Perform a Dose-Response Analysis: Determine if the unexpected phenotype is observed at concentrations significantly higher than the IC50 for ICMT inhibition.
-
Use Orthogonal Approaches: Use an alternative method to inhibit ICMT, such as siRNA or CRISPR/Cas9-mediated knockout, and see if the same phenotype is observed. If the phenotype is not replicated, it is likely an off-target effect of this compound.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible experimental results.
-
Possible Cause: Off-target effects of this compound at the concentration used.
-
Troubleshooting Steps:
-
Re-evaluate Working Concentration: Perform a detailed dose-response curve to determine the minimal effective concentration for ICMT inhibition.
-
Validate with a Second ICMT Inhibitor: Use a structurally different ICMT inhibitor to confirm that the observed phenotype is due to ICMT inhibition and not a specific off-target of this compound.
-
Check for Cellular Health: High concentrations of any small molecule can induce cellular stress. Assess cell viability and morphology to rule out general toxicity.
-
Issue 2: Observed phenotype does not match genetic knockdown of ICMT.
-
Possible Cause: The phenotype is likely due to an off-target effect of this compound.
-
Troubleshooting Steps:
-
Conduct a Selectivity Screen: If possible, screen this compound against a broad panel of kinases and other relevant enzymes to identify potential off-targets.
-
Computational Prediction: Use in silico tools to predict potential off-targets of this compound based on its chemical structure.
-
Quantitative Data on Inhibitor Selectivity
While a specific off-target profile for this compound is not publicly available, the following table provides an example of how to present selectivity data for a hypothetical methyltransferase inhibitor. This illustrates the concept of a selectivity profile, which is crucial for understanding the potential for off-target effects.
| Target | Type | IC50 / Ki (nM) | Selectivity vs. Primary Target |
| ICMT | Primary Target | 90 | 1x |
| Methyltransferase X | Off-Target | 1,200 | 13.3x |
| Methyltransferase Y | Off-Target | 5,500 | 61.1x |
| Kinase Z | Off-Target | >10,000 | >111x |
This table is for illustrative purposes only and does not represent actual data for this compound.
Experimental Protocols
Protocol 1: Determining the On-Target IC50 of this compound in Cells
-
Cell Culture: Plate cells of interest at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM). Treat cells with the different concentrations for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and prepare cell lysates.
-
Substrate Methylation Assay:
-
Use an antibody that specifically recognizes the methylated form of an ICMT substrate (e.g., Ras).
-
Perform a Western blot or an ELISA to quantify the level of methylated substrate in each treatment group.
-
-
Data Analysis: Plot the percentage of substrate methylation against the log concentration of this compound. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: General Workflow for Assessing Off-Target Effects
This protocol outlines a general approach to identifying and validating potential off-target effects.
-
In Silico Profiling (Optional): Use computational tools to predict potential off-targets based on the chemical structure of this compound.
-
Broad Kinase and Enzyme Panel Screening:
-
Submit this compound to a commercial service for screening against a large panel of kinases (e.g., >400 kinases) and other enzymes (e.g., other methyltransferases).
-
The screening is typically performed at a fixed concentration (e.g., 1 or 10 µM).
-
-
Dose-Response Validation of Hits:
-
For any "hits" identified in the initial screen (e.g., >50% inhibition), perform a full dose-response analysis to determine the IC50 for the potential off-target.
-
-
Cellular Target Engagement:
-
For validated off-targets, use cellular assays to confirm that this compound engages the off-target in a cellular context. This could involve assessing the phosphorylation status of a kinase substrate or the methylation of a different methyltransferase's substrate.
-
-
Phenotypic Comparison:
-
Compare the phenotype induced by this compound with the phenotype caused by a known selective inhibitor of the identified off-target or by genetic knockdown of the off-target.
-
Visualizations
Signaling Pathway
Caption: ICMT signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for identifying and validating off-target effects.
Troubleshooting Logic
Caption: Troubleshooting decision tree for unexpected phenotypes.
Icmt-IN-55 degradation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of Icmt-IN-55 in cell culture media. Our aim is to help researchers, scientists, and drug development professionals ensure the integrity of their experiments by addressing common challenges encountered with small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized powder of this compound?
For long-term storage, the lyophilized powder of this compound should be stored at -20°C, where it is stable for up to 3 years. For short-term storage, 4°C is acceptable for up to 2 years. Always refer to the product's technical data sheet for specific recommendations.[1]
Q2: What is the best solvent to prepare a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound for in vitro experiments.[2][3] It is crucial to use a fresh, anhydrous grade of DMSO, as moisture can accelerate the degradation of the compound.[3]
Q3: How should I store the this compound stock solution?
Once prepared, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.[1]
Q4: What is the maximum concentration of DMSO my cells can tolerate?
Most cell lines can tolerate a final DMSO concentration of up to 0.1% to 0.5% in the cell culture medium without significant toxicity.[1][2][3] However, it is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.[2]
Q5: How can I ensure my this compound working solution is sterile?
To prepare a sterile working solution, it is recommended to filter the stock solution through a 0.2 µm microfilter.[1] Since DMSO is bactericidal, it is unlikely to introduce bacterial contamination.[1] All subsequent dilutions should be performed under sterile conditions in a laminar flow hood.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Problem 1: I am observing inconsistent or weaker-than-expected biological effects of this compound in my cell-based assays.
-
Question: Could my compound be degrading in the cell culture medium?
-
Answer: Yes, small molecules can be unstable in aqueous environments like cell culture media. Factors such as pH, temperature, enzymatic activity from serum components, and interactions with media components can lead to degradation. It is advisable to determine the stability of this compound under your specific experimental conditions.
-
-
Question: How can I check for precipitation of this compound in my working solution?
-
Answer: After diluting your DMSO stock solution into the aqueous cell culture medium, you may observe precipitation, especially at higher concentrations.[2] To check for this, you can add a drop of your final working solution onto a microscope slide and look for precipitates.[2] If precipitation occurs, you can try further diluting the concentrated stock solution in DMSO before adding it to the aqueous medium.[3]
-
-
Question: Could the serum in my media be affecting the compound's activity?
-
Answer: Yes, components in serum, such as proteins, can bind to small molecules, reducing their effective concentration and bioavailability.[4] Additionally, serum contains enzymes that can metabolize or degrade the compound. Consider performing experiments with varying serum concentrations to assess its impact.[4]
-
Problem 2: I see a precipitate in my cell culture medium after adding this compound.
-
Question: What causes precipitation?
-
Answer: Precipitation often occurs when a compound that is highly soluble in an organic solvent like DMSO is diluted into an aqueous solution where its solubility is much lower.[2] This is a common issue with hydrophobic small molecules.
-
-
Question: How can I prevent precipitation?
-
Answer:
-
Optimize Dilution: Instead of a single large dilution, try a serial dilution of your DMSO stock into the media.
-
Vortexing: Gently vortex the solution during dilution to ensure thorough mixing.[2]
-
Warm the Media: Gently warming the media to 37°C before adding the compound can sometimes help with solubility. However, avoid heating the compound itself to high temperatures.[2]
-
Lower the Concentration: If possible, use the lowest effective concentration of this compound.
-
-
Problem 3: The color of my cell culture medium changes rapidly after adding this compound.
-
Question: Why is the pH of my medium changing?
-
Answer: A rapid shift in the pH of the medium, often indicated by a color change of the phenol red indicator, can be a sign of several issues. While bacterial or fungal contamination is a common cause, the acidic or basic nature of the compound or its degradation products could also contribute to this change.[5][6]
-
-
Question: How can I troubleshoot a pH shift?
-
Answer:
-
Check for Contamination: Visually inspect your cultures for any signs of microbial contamination.
-
Use Buffered Media: Consider using a medium supplemented with HEPES buffer to provide additional buffering capacity.[5]
-
Prepare Freshly: Prepare the this compound working solution immediately before use to minimize the impact of any potential degradation products.[7]
-
-
Data on this compound Stability
The following tables summarize hypothetical stability data for this compound under various common cell culture conditions. This data is for illustrative purposes to guide your experimental design.
Table 1: Stability of this compound (10 µM) in Different Cell Culture Media at 37°C
| Media Type | Supplement | Half-life (t½) in hours | % Remaining after 24 hours |
| DMEM | 10% FBS | 18 | 39% |
| DMEM | No Serum | 36 | 65% |
| RPMI-1640 | 10% FBS | 16 | 35% |
| RPMI-1640 | No Serum | 32 | 61% |
Table 2: Effect of Temperature on this compound (10 µM) Stability in DMEM + 10% FBS
| Temperature | Half-life (t½) in hours | % Remaining after 24 hours |
| 37°C | 18 | 39% |
| Room Temp (~22°C) | 72 | 82% |
| 4°C | > 168 | > 95% |
Experimental Protocols
Protocol: Determining the Stability of this compound in Cell Culture Media
This protocol outlines a method to assess the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Cell culture medium of choice (e.g., DMEM, RPMI-1640) with desired supplements (e.g., FBS, L-glutamine)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
-
Acetonitrile (ACN) or Methanol (MeOH) for protein precipitation and sample extraction[4]
Procedure:
-
Prepare this compound Working Solution: Prepare a fresh working solution of this compound in your chosen cell culture medium at the final desired concentration (e.g., 10 µM).
-
Incubation: Aliquot the working solution into multiple sterile tubes or wells of a plate. Place them in a 37°C incubator.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove a sample for analysis. The t=0 sample should be processed immediately after preparation.
-
Sample Preparation (Protein Precipitation & Extraction):
-
To each 100 µL of your media sample, add 200 µL of cold organic solvent (e.g., Acetonitrile or a 1:1 mixture of Acetonitrile and Methanol).[8]
-
Vortex thoroughly and incubate at -20°C for at least 20 minutes to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant, which contains this compound, to a new tube or an HPLC vial.
-
-
Analysis:
-
Analyze the samples using a validated HPLC or LC-MS method to quantify the remaining concentration of this compound.
-
The peak area of this compound at each time point is compared to the peak area at t=0 to determine the percentage of the compound remaining.
-
-
Data Interpretation:
-
Plot the percentage of this compound remaining versus time.
-
Calculate the half-life (t½), which is the time it takes for 50% of the compound to degrade.
-
Visualizations
Caption: Hypothetical signaling pathway showing this compound inhibition.
Caption: Workflow for assessing this compound stability in media.
Caption: Troubleshooting decision tree for this compound degradation.
References
- 1. captivatebio.com [captivatebio.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Icmt-IN-55 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Icmt-IN-55. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
This compound: An Overview
This compound is an inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), a critical enzyme in the post-translational modification of many proteins, including the oncoprotein Ras.[1][2] By blocking ICMT, this compound can interfere with the proper localization and function of these proteins, thereby impacting downstream signaling pathways involved in cell growth, differentiation, and survival.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the enzyme Isoprenylcysteine Carboxyl Methyltransferase (ICMT), with an IC50 of 90 nM.[1] ICMT is the final enzyme in the CaaX processing pathway, which is responsible for the methylation of a C-terminal prenylated cysteine residue on substrate proteins. This methylation is crucial for the proper subcellular localization and function of many signaling proteins, including members of the Ras superfamily. By inhibiting ICMT, this compound prevents this methylation step, leading to mislocalization and impaired function of ICMT substrates.
Q2: What are the known signaling pathways affected by this compound?
A2: The primary target of this compound is ICMT, which in turn affects signaling pathways regulated by its substrates. The most well-documented substrate is the Ras protein.[2][3] Therefore, this compound can modulate the Ras-Raf-MEK-ERK (MAPK) signaling cascade.[2] Additionally, recent studies have identified RAB7 and RAB8 as ICMT substrates, implicating ICMT in the regulation of NOTCH signaling.[4]
Q3: In which solvents is this compound soluble?
A3: While specific quantitative solubility data for this compound is not widely published, it is a common practice for small molecule inhibitors of this nature to be dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments. For other organic compounds, solubilities of around 30 mg/mL in ethanol or DMSO have been reported. It is generally insoluble in water.
Troubleshooting Guide
Issue 1: this compound Precipitates in Cell Culture Medium
Q: I dissolved this compound in DMSO to make a stock solution, but it precipitates when I add it to my cell culture medium. What can I do?
A: This is a common issue when working with hydrophobic small molecules. The solubility in DMSO does not always translate to solubility in an aqueous environment like cell culture media. Here are several steps you can take to troubleshoot this problem:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to minimize both solvent toxicity and precipitation. Some cell lines may tolerate up to 1%, but this should be determined empirically.
-
Stock Solution Concentration: Prepare a higher concentration stock solution in DMSO. This allows you to add a smaller volume to your culture medium to achieve the desired final concentration of this compound, thereby keeping the final DMSO concentration low.
-
Serial Dilution: Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution. First, dilute the DMSO stock in a small volume of serum-free media or PBS, vortex or mix well, and then add this intermediate dilution to your final culture volume.
-
Working Concentration: If precipitation persists, you may be exceeding the aqueous solubility limit of this compound. Try using a lower final concentration in your experiment. It is crucial to perform a dose-response curve to determine the lowest effective concentration.
-
Pre-warming Medium: Gently pre-warm your cell culture medium to 37°C before adding the this compound stock solution. This can sometimes help to keep the compound in solution.
-
Vortexing: Immediately after adding the this compound stock to the medium, vortex or mix the solution thoroughly to ensure rapid and uniform dispersion.
Issue 2: Inconsistent or No Effect of this compound in Experiments
Q: I am not observing the expected biological effect of this compound in my cell-based assays. What could be the reason?
A: Several factors can contribute to a lack of efficacy in cell-based assays. Consider the following:
-
Cell Permeability: Ensure that your cell type is permeable to this compound. While most small molecules can passively diffuse across cell membranes, this can vary between cell lines.
-
ICMT Expression Levels: The expression level of ICMT in your chosen cell line can influence the inhibitor's effectiveness. Cell lines with lower ICMT expression might show a more pronounced phenotype.
-
Substrate Expression: The effect of this compound is dependent on the presence and activity of its downstream substrates (e.g., Ras, RAB7, RAB8). Ensure your cell line expresses these proteins at functional levels.
-
Compound Stability: Verify the stability of your this compound stock solution. It is recommended to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of the compound in your culture medium over the course of your experiment should also be considered.
-
Experimental Timepoint: The timing of your assay is critical. The effects of inhibiting ICMT may not be immediate and could require a longer incubation period to manifest. Consider performing a time-course experiment to identify the optimal endpoint.
-
Off-Target Effects: At higher concentrations, small molecule inhibitors can have off-target effects. It is essential to use the lowest effective concentration determined from a dose-response experiment to minimize the likelihood of observing non-specific effects.
Data Presentation
Table 1: this compound Properties and Recommended Starting Concentrations
| Property | Value | Notes |
| IC50 | 90 nM | In vitro biochemical assay. |
| Molecular Weight | 431.5 g/mol | |
| Recommended Solvents | DMSO, Ethanol | For stock solution preparation. |
| Suggested Stock Concentration | 10-50 mM in DMSO | Aliquot and store at -20°C or -80°C. |
| Final In Vitro Concentration | 1-10 µM | Starting range for cell-based assays. Optimize for your specific cell line and assay. |
| Final DMSO Concentration in Media | < 0.5% | To avoid solvent toxicity. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate the required mass: Based on the desired stock concentration (e.g., 10 mM) and volume, calculate the mass of this compound needed using the formula: Mass (g) = Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol ).
-
Dissolution: Add the appropriate volume of high-purity DMSO to the vial containing the this compound powder.
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: General Protocol for Cell Treatment with this compound
-
Cell Seeding: Seed your cells in the appropriate culture vessel (e.g., 96-well plate, 6-well plate) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution. Prepare the desired final concentrations of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium. Remember to keep the final DMSO concentration consistent across all treatments, including the vehicle control.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay: Following incubation, proceed with your specific downstream assay (e.g., cell viability assay, western blot, immunofluorescence).
Visualizations
Caption: this compound inhibits ICMT, affecting MAPK and NOTCH signaling pathways.
Caption: Workflow for troubleshooting this compound solubility and efficacy issues.
References
Icmt-IN-55 cytotoxicity in non-cancerous cell lines
Welcome to the technical support center for Icmt-IN-55. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the cytotoxicity of this compound in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (Icmt). Icmt is a critical enzyme in the post-translational modification of many proteins, including the Ras superfamily of small GTPases. By inhibiting Icmt, this compound prevents the final methylation step in the prenylation process of these proteins. This inhibition leads to the mislocalization of key signaling proteins like Ras from the plasma membrane to internal compartments, thereby disrupting their normal function in signal transduction pathways.
Q2: What are the expected downstream effects of Icmt inhibition in cells?
A2: Inhibition of Icmt by compounds like this compound has been shown to primarily affect signaling pathways regulated by Ras and other small GTPases. In cancer cells, this disruption can lead to cell cycle arrest, induction of autophagy, and apoptosis. The specific downstream effects can vary depending on the cell type and its genetic background. For instance, pathways such as the MAPK and Akt signaling cascades are often attenuated upon Icmt inhibition.
Q3: Is there any available data on the cytotoxicity of this compound in non-cancerous cell lines?
A3: As of our latest review of publicly available literature, specific quantitative cytotoxicity data, such as IC50 values for this compound in a broad range of non-cancerous cell lines, has not been published. However, a study on a potent Icmt inhibitor, C75, which is structurally related to this compound, indicated that it did not influence the proliferation of wild-type human cells, suggesting a potential therapeutic window. Researchers are encouraged to determine the cytotoxicity of this compound in their specific non-cancerous cell lines of interest using the protocols provided in this guide.
Q4: Why is it important to assess the cytotoxicity of this compound in non-cancerous cell lines?
A4: Assessing the cytotoxicity in non-cancerous cell lines is a critical step in the preclinical development of any potential therapeutic agent. This "off-target" toxicity profiling helps to determine the therapeutic index of the compound, which is a measure of its safety. A compound that is highly cytotoxic to cancer cells but has minimal effect on normal, healthy cells is more likely to be a successful therapeutic.
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before seeding. Calibrate your pipettes and use a consistent pipetting technique. It is advisable to perform a cell titration experiment to determine the optimal seeding density for each cell line where the response is linear.
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the microplate for experimental samples as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
-
-
Possible Cause: Compound precipitation.
-
Solution: Visually inspect the wells after adding this compound for any signs of precipitation. If precipitation occurs, consider using a lower concentration range or a different solvent system (ensuring the solvent itself is not toxic to the cells at the final concentration).
-
Issue 2: No significant cytotoxicity observed at expected concentrations.
-
Possible Cause: Short incubation time.
-
Solution: The cytotoxic effects of this compound may be time-dependent. Extend the incubation period (e.g., from 24 hours to 48 or 72 hours) to allow for the compound to exert its effects.
-
-
Possible Cause: Cell line is resistant to Icmt inhibition.
-
Solution: The sensitivity to Icmt inhibition can vary between cell lines. Confirm the activity of your this compound stock on a sensitive cancer cell line as a positive control.
-
-
Possible Cause: Inactivation of the compound.
-
Solution: Ensure proper storage of the this compound stock solution (e.g., protected from light, at the recommended temperature) to prevent degradation.
-
Issue 3: High background signal in the LDH assay.
-
Possible Cause: Serum in the culture medium contains LDH.
-
Solution: Use a low-serum medium during the assay or perform a background control measurement with medium only to subtract from the experimental values.
-
-
Possible Cause: Mechanical stress during handling causing premature cell lysis.
-
Solution: Handle the microplates gently. When adding reagents, dispense them slowly against the side of the well to avoid disturbing the cell monolayer.
-
Quantitative Data Summary
Due to the lack of publicly available data for the cytotoxicity of this compound in non-cancerous cell lines, the following tables are provided as templates to guide researchers in presenting their own experimental data.
Table 1: IC50 Values of this compound in Various Non-Cancerous Cell Lines after 72h Treatment
| Cell Line | Tissue of Origin | Cell Type | IC50 (µM) [Illustrative] |
| hFIB | Skin | Fibroblast | > 100 |
| HUVEC | Umbilical Vein | Endothelial | > 100 |
| NHBE | Bronchial Epithelium | Epithelial | > 100 |
| RPTEC | Renal Cortex | Epithelial | > 100 |
Table 2: Percentage of Apoptotic Cells in Non-Cancerous Cell Lines Treated with this compound for 72h
| Cell Line | This compound Conc. (µM) [Illustrative] | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |
| hFIB | 10 | < 5% | < 2% |
| hFIB | 50 | < 5% | < 2% |
| HUVEC | 10 | < 5% | < 2% |
| HUVEC | 50 | < 5% | < 2% |
Experimental Protocols
MTT Cell Viability Assay
This protocol is for determining the viability of cells by measuring the metabolic activity of mitochondria.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the activity of LDH released from damaged cells.
Materials:
-
This compound stock solution
-
96-well flat-bottom plates
-
Low-serum cell culture medium
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Replace the medium with low-serum medium containing serial dilutions of this compound. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubate for the desired time period.
-
Centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer a portion of the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate at room temperature, protected from light, for the time specified in the kit protocol.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance values of the controls.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Signaling Pathways and Workflows
Caption: this compound inhibits Icmt, preventing protein methylation and causing mislocalization.
Caption: General workflow for assessing the cytotoxicity of this compound.
Technical Support Center: Confirming Icmt-IN-55 Activity in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the cellular activity of Icmt-IN-55, a potent inhibitor of Isoprenylcysteine carboxyl methyltransferase (ICMT).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Isoprenylcysteine carboxyl methyltransferase (ICMT), with an IC50 of 90 nM.[1] ICMT is an enzyme that catalyzes the final step in the post-translational modification of proteins containing a C-terminal CAAX motif, such as Ras and Rho GTPases.[2][3] This methylation step is critical for the proper subcellular localization and biological function of these proteins.[2][3][4] By inhibiting ICMT, this compound prevents the methylation of these substrate proteins, leading to their mislocalization and subsequent disruption of their signaling pathways.[5][6]
Q2: What are the expected cellular effects of successful this compound treatment?
A2: Successful inhibition of ICMT by this compound is expected to produce a range of cellular effects, primarily due to the disruption of Ras and Rho GTPase signaling. These effects can include:
-
Inhibition of cell proliferation and growth: Disruption of growth factor signaling pathways can lead to reduced cell division.[2][5]
-
Induction of apoptosis: In many cancer cell lines, the inhibition of pro-survival signals downstream of Ras and Akt can trigger programmed cell death.[7]
-
Cell cycle arrest: ICMT inhibition can lead to arrest at the G2-M phase of the cell cycle.[7]
-
Mislocalization of CAAX proteins: Substrates like Ras may fail to localize correctly to the plasma membrane.[5][6]
-
Alterations in downstream signaling: A decrease in the phosphorylation of key signaling proteins such as Erk1/2 and Akt may be observed.[2][8]
Q3: How do I determine the optimal concentration and treatment time for this compound in my cell line?
A3: The optimal concentration and treatment time for this compound are cell-line specific and should be determined empirically. A good starting point is to perform a dose-response curve and a time-course experiment.
-
Dose-Response: Treat your cells with a range of this compound concentrations (e.g., from 10 nM to 10 µM) for a fixed period (e.g., 24 or 48 hours).
-
Time-Course: Treat your cells with a fixed concentration of this compound (determined from your dose-response experiment) for various durations (e.g., 6, 12, 24, 48, and 72 hours).
The readout for these experiments can be a relatively straightforward assay, such as a cell viability or proliferation assay (e.g., MTT or CellTiter-Glo®). The goal is to identify the lowest concentration and shortest time that produces a significant and reproducible effect.
Experimental Workflow & Protocols
Confirming the activity of this compound involves a multi-faceted approach, starting from direct target engagement and moving to downstream cellular consequences.
Caption: A logical workflow for confirming this compound activity in cells.
Protocol 1: Western Blot for Downstream Signaling (p-Erk & p-Akt)
This protocol is designed to assess the phosphorylation status of key downstream effectors of the Ras signaling pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Erk1/2, anti-total-Erk1/2, anti-p-Akt, anti-total-Akt, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound at the desired concentrations for the determined time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for each sample, add Laemmli buffer, boil, and load onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Immunofluorescence for Ras Localization
This protocol allows for the visualization of Ras localization within the cell.
Materials:
-
Cells grown on glass coverslips in a multi-well plate
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-Ras)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Treatment: Plate cells on coverslips and treat with this compound and a vehicle control.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking solution for 1 hour.
-
Primary Antibody Incubation: Incubate with the anti-Ras primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash with PBS and incubate with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Look for a shift in Ras localization from the plasma membrane to cytosolic compartments in the this compound treated cells.
Icmt Signaling Pathway
The following diagram illustrates the central role of ICMT in the post-translational modification of Ras and the subsequent activation of downstream signaling pathways.
Caption: ICMT's role in Ras processing and downstream signaling.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No change in p-Erk or p-Akt levels after this compound treatment | 1. This compound concentration is too low. 2. Treatment time is too short. 3. The cell line is resistant or does not rely on the Ras pathway for proliferation. 4. This compound is inactive. | 1. Perform a dose-response experiment to find the optimal concentration. 2. Perform a time-course experiment. 3. Verify the importance of the Ras/MAPK and PI3K/Akt pathways in your cell line. Consider using a positive control (e.g., a known MEK or PI3K inhibitor). 4. Verify the integrity and proper storage of the compound. |
| Inconsistent results in cell viability assays | 1. Uneven cell seeding. 2. Edge effects in the multi-well plate. 3. Contamination. | 1. Ensure a single-cell suspension before plating and mix well. 2. Avoid using the outer wells of the plate or fill them with sterile PBS. 3. Regularly check for microbial contamination. |
| No observable change in Ras localization | 1. The antibody for immunofluorescence is not working well. 2. The mislocalization is subtle and difficult to detect by standard fluorescence microscopy. 3. Insufficient inhibition of ICMT. | 1. Validate the antibody through Western blotting. 2. Use a confocal microscope for higher resolution. Consider performing subcellular fractionation followed by Western blotting as an alternative method. 3. Increase the concentration or duration of this compound treatment. |
| High background in Western blots | 1. Insufficient blocking. 2. Primary or secondary antibody concentration is too high. 3. Insufficient washing. | 1. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). 2. Titrate your antibodies to determine the optimal concentration. 3. Increase the number and duration of washes with TBST. |
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound and similar ICMT inhibitors.
| Compound | Parameter | Value | Reference |
| This compound | IC50 for ICMT | 90 nM | [1] |
| Cysmethynil | Ki for ICMT | 2.39 +/- 0.02 µM | [4] |
| Cysmethynil | Ki* for ICMT (final complex) | 0.14 +/- 0.01 µM | [4] |
| UCM-1336 | IC50 for ICMT | 2 µM | [8] |
| UCM-13207 | IC50 for ICMT | 1.4 µM | [6] |
Note: The efficacy of these compounds can vary significantly between different cell lines and experimental conditions. The data presented here should be used as a reference point for your own experimental design.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of isoprenylcysteine carboxyl methylation from the crystal structure of the integral membrane methyltransferase ICMT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Time-dependent inhibition of isoprenylcysteine carboxyl methyltransferase by indole-based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]
- 8. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Icmt-IN-55 causing cell stress or artifacts
Welcome to the technical support center for Icmt-IN-55. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). ICMT is a critical enzyme that catalyzes the final step in the post-translational modification of many proteins containing a C-terminal CAAX motif, including the Ras family of small GTPases. By inhibiting ICMT, this compound prevents the methylation of these proteins, which can affect their subcellular localization and signaling functions.
Q2: What are the known cellular effects of inhibiting ICMT with this compound?
A2: Inhibition of ICMT by this compound has been shown to induce a range of cellular stress responses, including:
-
Apoptosis: Programmed cell death.
-
Autophagy: A cellular process of self-digestion of damaged organelles and proteins.
-
Cell Cycle Arrest: Halting of the cell division cycle.
-
Mitochondrial Stress: Disruption of mitochondrial function and membrane potential.
-
Endoplasmic Reticulum (ER) Stress: Accumulation of unfolded or misfolded proteins in the ER.
Q3: Is this compound the same as the inhibitor C75?
A3: Based on available literature, this compound and C75 are likely the same or very closely related compounds. Key publications describing the synthesis and activity of C75 are also cited in the context of this compound, and they share the same target (ICMT) and a reported potent inhibitory activity.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when using this compound in their experiments.
Issue 1: Unexpected levels of cell death or cytotoxicity.
-
Possible Cause 1: High concentration of this compound.
-
Troubleshooting:
-
Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. The reported IC50 for ICMT inhibition is 0.5 µM, but cytotoxicity can vary between cell lines.
-
Start with a concentration range that brackets the reported IC50 and extend it to determine the cytotoxic threshold.
-
-
-
Possible Cause 2: Off-target effects.
-
Troubleshooting:
-
While this compound is reported to be specific, off-target effects are a possibility with any small molecule inhibitor.
-
If unexpected phenotypes are observed, consider performing a kinase panel screen or other off-target profiling to identify potential unintended targets.
-
Compare the observed phenotype with known effects of inhibiting other cellular pathways.
-
-
-
Possible Cause 3: Solvent toxicity.
-
Troubleshooting:
-
Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic to your cells. Typically, DMSO concentrations should be kept below 0.5%.
-
Run a vehicle control (cells treated with the same concentration of solvent without this compound) in all experiments.
-
-
Issue 2: Inconsistent or unexpected experimental results.
-
Possible Cause 1: this compound instability or precipitation in media.
-
Troubleshooting:
-
Prepare fresh dilutions of this compound from a concentrated stock for each experiment.
-
Visually inspect the culture medium for any signs of precipitation after adding the inhibitor.
-
If solubility is a concern, consider using pre-warmed media and ensuring thorough mixing. The solubility of indole-based compounds can be limited in aqueous solutions.
-
-
-
Possible Cause 2: Cell line-specific responses.
-
Troubleshooting:
-
The cellular response to ICMT inhibition can be highly dependent on the genetic background of the cell line, including the status of oncogenes like Ras.
-
Characterize the baseline expression and activity of ICMT and its key substrates in your cell line.
-
-
Issue 3: Observing markers of cellular stress even at low concentrations.
-
Possible Cause: On-target effect of ICMT inhibition.
-
Explanation: ICMT inhibition is known to induce various cellular stress pathways. The appearance of stress markers may be a direct consequence of the inhibitor's mechanism of action.
-
Troubleshooting & Validation:
-
To confirm that the observed stress is due to ICMT inhibition, perform rescue experiments if possible (e.g., overexpressing a downstream effector).
-
Use multiple, independent assays to measure the same stress pathway to ensure the results are robust. For example, to confirm apoptosis, use both a caspase activity assay and a DNA fragmentation assay.
-
-
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| ICMT Inhibition IC50 | 0.5 µM | Not specified in provided context | [1] |
More specific IC50 values for cytotoxicity and other endpoints in various cell lines are currently being compiled and will be added as they become available.
Experimental Protocols
Here are detailed methodologies for key experiments to assess cellular responses to this compound.
Protocol 1: Assessment of Apoptosis
1.1. Caspase-3/7 Activity Assay (Fluorometric)
-
Principle: Measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
-
Procedure:
-
Seed cells in a 96-well plate at a density that will not exceed 80% confluency at the end of the experiment.
-
Treat cells with a range of this compound concentrations and appropriate controls (vehicle, positive control for apoptosis).
-
At the desired time point, add a caspase-3/7 substrate (e.g., a DEVD-peptide conjugated to a fluorophore).
-
Incubate according to the manufacturer's instructions.
-
Measure fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Normalize the fluorescence signal to a measure of cell viability (e.g., from a parallel plate or using a multiplexed assay) to account for differences in cell number.
-
1.2. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane in apoptotic cells. PI is a DNA stain that can only enter cells with compromised membrane integrity.
-
Procedure:
-
Treat cells with this compound as described above.
-
Harvest cells, including any floating cells from the supernatant.
-
Wash cells with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubate in the dark at room temperature.
-
Analyze by flow cytometry within one hour.
-
Protocol 2: Assessment of Autophagy
2.1. LC3-I to LC3-II Conversion by Western Blot
-
Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II) that is recruited to autophagosome membranes. This conversion can be detected as a shift in molecular weight on a Western blot.
-
Procedure:
-
Treat cells with this compound. Include a control with an autophagy inhibitor (e.g., bafilomycin A1 or chloroquine) to assess autophagic flux.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE on a high-percentage polyacrylamide gel (e.g., 15%).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against LC3.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect by chemiluminescence.
-
Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates an increase in autophagosome formation.
-
Protocol 3: Assessment of Cell Cycle Arrest
3.1. Propidium Iodide (PI) Staining and Flow Cytometry
-
Principle: PI stoichiometrically binds to DNA, allowing for the quantification of DNA content per cell. This enables the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Procedure:
-
Treat cells with this compound.
-
Harvest and wash cells with PBS.
-
Fix cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash cells to remove ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubate in the dark.
-
Analyze by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
-
Protocol 4: Assessment of Mitochondrial Stress
4.1. Mitochondrial Membrane Potential (ΔΨm) Assay
-
Principle: Uses a fluorescent dye (e.g., TMRE or JC-1) that accumulates in healthy mitochondria with a high membrane potential. A decrease in fluorescence intensity or a shift in fluorescence emission indicates mitochondrial depolarization.
-
Procedure:
-
Treat cells with this compound.
-
In the last 30 minutes of treatment, add the ΔΨm-sensitive dye to the culture medium.
-
Wash cells with pre-warmed PBS.
-
Measure fluorescence using a fluorescence microscope, plate reader, or flow cytometer.
-
A decrease in the fluorescence signal of TMRE or a shift from red to green fluorescence with JC-1 indicates a loss of ΔΨm.
-
Protocol 5: Assessment of ER Stress
5.1. Western Blot for ER Stress Markers
-
Principle: Detects the upregulation of key proteins involved in the unfolded protein response (UPR), a hallmark of ER stress.
-
Procedure:
-
Treat cells with this compound.
-
Prepare cell lysates as described for the LC3 Western blot.
-
Perform SDS-PAGE and Western blotting as described above.
-
Probe membranes with primary antibodies against ER stress markers such as:
-
GRP78 (BiP)
-
CHOP
-
Phospho-eIF2α
-
ATF4
-
-
Analyze the expression levels of these markers relative to a loading control.
-
Visualizations
Signaling Pathways and Workflows
Caption: this compound inhibits ICMT, leading to cellular stress.
References
improving Icmt-IN-55 delivery to cells
Welcome to the technical support center for Icmt-IN-55. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you overcome common challenges and optimize your results.
Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter when working with this compound, providing direct answers and actionable solutions.
Frequently Asked Questions
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of Isoprenylcysteine carboxyl methyltransferase (ICMT).[1][2] ICMT is an integral membrane enzyme that catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of the carboxyl-terminal isoprenylcysteine of proteins ending in a CaaX motif, such as Ras and Rho GTPases.[3][4] This methylation is a critical final step in their post-translational modification, which is essential for their proper subcellular localization and biological function.[4] By inhibiting ICMT, this compound can disrupt the signaling pathways mediated by these proteins, making it a valuable tool for studying their roles in cellular processes and a potential therapeutic agent in diseases like Ras-driven cancers.[5]
Q2: I am observing lower than expected potency or no effect in my cell-based assays. What are the possible causes?
A2: Several factors could contribute to lower than expected activity of this compound:
-
Poor Cellular Uptake: The compound may not be efficiently crossing the cell membrane. See the "Improving Cellular Delivery" section below for optimization strategies.
-
Compound Degradation: Ensure the compound has been stored correctly and has not degraded. Prepare fresh stock solutions and minimize freeze-thaw cycles.
-
Incorrect Concentration: Verify the calculations for your working concentrations. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
Cell Line Resistance: Some cell lines may have intrinsic resistance mechanisms, such as efflux pumps, that actively remove the compound from the cell.
-
Assay-Specific Issues: The experimental endpoint you are measuring may not be sensitive to ICMT inhibition or may require a longer incubation time to observe an effect.
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, prepare a concentrated stock solution in a suitable solvent like DMSO. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for long-term storage and -20°C for short-term storage. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Improving Cellular Delivery
Q4: My results suggest poor cell permeability of this compound. How can I improve its delivery to cells?
A4: Improving the cellular uptake of small molecules can be approached in several ways:
-
Solvent Optimization: While DMSO is a common solvent, its concentration in the final culture medium should be kept low (typically <0.5%) to avoid cytotoxicity. You may explore other solvent systems, but their compatibility with your cell line must be verified.[6]
-
Formulation with Permeation Enhancers: Non-ionic surfactants or other membrane-permeabilizing agents can be used in low, non-toxic concentrations, but these should be carefully validated for their effects on the cells and the assay.
-
Nanoparticle Formulation: Encapsulating this compound into nanoparticles, such as those made from PLGA, can enhance cellular uptake and provide sustained release.[7]
-
Incubation Time and Concentration: Optimizing the incubation time and concentration of the inhibitor is crucial. A time-course and dose-response experiment will help identify the optimal conditions for your specific experimental setup.[8][9]
Troubleshooting Workflow
If you are encountering issues with your this compound experiments, the following logical workflow can help you identify and resolve the problem.
Caption: A logical workflow for troubleshooting this compound experiments.
Quantitative Data
The following tables summarize key quantitative data for this compound and related compounds to aid in experimental design.
Table 1: In Vitro Potency of ICMT Inhibitors
| Compound | Target | IC50 | Reference |
| This compound | ICMT | 90 nM | [1][2] |
| Icmt-IN-53 | ICMT | 0.96 µM | [10] |
| UCM-1336 (compound 3) | ICMT | 2 µM | [5] |
Table 2: Anti-proliferative Activity of ICMT Inhibitors
| Compound | Cell Line | IC50 | Reference |
| Icmt-IN-53 | MDA-MB-231 (Breast Cancer) | 5.14 µM | [10] |
| Icmt-IN-53 | PC3 (Prostate Cancer) | 5.88 µM | [10] |
Experimental Protocols
Protocol 1: General Procedure for Treating Cells with this compound
This protocol provides a general guideline for treating adherent cells with this compound. Optimization will be required for specific cell lines and assays.
-
Cell Seeding: Plate cells in a suitable multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 60-80% confluency). Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Preparation of this compound Working Solution:
-
Thaw the this compound stock solution (e.g., 10 mM in DMSO) at room temperature.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentrations. For a dose-response experiment, a serial dilution is recommended.
-
Include a vehicle control (e.g., medium with the same final concentration of DMSO as the highest this compound concentration).
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Assay: After the incubation period, proceed with your specific downstream assay (e.g., cell viability assay, western blot, or functional assay).
Protocol 2: Cellular Uptake Assay using High-Content Imaging
This protocol outlines a method to quantify the cellular uptake of a fluorescently labeled version of this compound or a similar small molecule.
-
Cell Preparation: Seed cells on imaging-compatible plates (e.g., 96-well black, clear-bottom plates). Allow them to adhere and grow to the desired confluency.
-
Compound Incubation:
-
Treat cells with the fluorescently labeled compound at various concentrations and for different durations (e.g., 30 minutes, 1 hour, 4 hours).
-
Include wells with untreated cells as a negative control.
-
To delineate the nucleus and cytoplasm, co-stain with a nuclear stain (e.g., Hoechst 33342) and a cytoplasmic stain if necessary.
-
-
Cell Washing: After incubation, gently wash the cells three times with ice-cold PBS to remove any compound that is not internalized.
-
Imaging:
-
Acquire images using an automated high-content imaging system.
-
Use appropriate filter sets for the fluorescent label of your compound and any co-stains.
-
-
Image Analysis:
-
Use image analysis software to segment the cells into nuclear and cytoplasmic compartments based on the stains.
-
Quantify the fluorescence intensity of the compound within each compartment.
-
Calculate the average fluorescence intensity per cell for each condition.[11]
-
Signaling Pathways and Workflows
ICMT Signaling Pathway
The following diagram illustrates the role of ICMT in the post-translational modification of Ras proteins and how this compound intervenes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of isoprenylcysteine carboxyl methylation from the crystal structure of the integral membrane methyltransferase ICMT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. dovepress.com [dovepress.com]
- 8. nanocomposix.com [nanocomposix.com]
- 9. dovepress.com [dovepress.com]
- 10. ICMT-IN-53 | ICMT | 1443253-17-5 | Invivochem [invivochem.com]
- 11. Automated high-content imaging for cellular uptake, from the Schmuck cation to the latest cyclic oligochalcogenides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Icmt-IN-55 and Fluorescent Assays
Introduction
This technical support center provides troubleshooting guidance for researchers using the Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitor, Icmt-IN-55, in fluorescent assays. Small molecule inhibitors can sometimes interfere with fluorescence-based measurements, leading to unreliable data. This guide offers a structured approach to identifying and mitigating potential artifacts.
Getting Started: Preliminary Characterization of this compound
Before initiating your primary experiments, it is crucial to assess the intrinsic fluorescent properties of this compound and its potential for non-specific effects on your assay components.
Question: Does this compound exhibit autofluorescence?
Answer: Many small molecules possess intrinsic fluorescence (autofluorescence) that can interfere with assay signals, potentially leading to false positives or negatives.[1][2][3] It is essential to determine if this compound is fluorescent at the excitation and emission wavelengths used in your assay.
Experimental Protocol: Characterizing the Spectral Properties of this compound
Objective: To determine the excitation and emission spectra of this compound and assess its potential for autofluorescence in your assay buffer.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Your experimental assay buffer
-
A spectrofluorometer
-
Quartz cuvettes or microplates suitable for fluorescence measurements (black plates are recommended to minimize background)[4]
Method:
-
Prepare a dilution series of this compound: In your assay buffer, prepare a series of this compound concentrations, including the highest concentration you plan to use in your experiments and a blank (buffer with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).
-
Acquire the excitation spectrum:
-
Set the emission wavelength of your spectrofluorometer to the emission maximum of your assay's fluorophore.
-
Scan a range of excitation wavelengths (e.g., 250-700 nm) for each this compound concentration and the blank.
-
If a peak is observed for this compound that is not present in the blank, this indicates the compound's excitation maximum.
-
-
Acquire the emission spectrum:
-
Set the excitation wavelength of your spectrofluorometer to the excitation maximum of your assay's fluorophore.
-
Scan a range of emission wavelengths (e.g., 300-800 nm) for each this compound concentration and the blank.
-
If a peak is observed for this compound that is not present in the blank, this indicates the compound's emission maximum.
-
-
Analyze the data: Compare the excitation and emission spectra of this compound to those of your assay's fluorophore. Significant overlap suggests a high potential for interference.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common problems encountered when using small molecules like this compound in fluorescent assays.
Issue 1: High background fluorescence in the presence of this compound.
Question: My assay background is significantly higher in wells containing this compound, even without the fluorescent probe. What could be the cause?
Answer: This is a classic sign of autofluorescence from this compound.[1][5] If the compound itself absorbs light at the excitation wavelength and emits light in the detection window of your assay, it will contribute to the measured signal, creating a false positive or high background.
Troubleshooting Workflow: Autofluorescence
Caption: Troubleshooting autofluorescence from this compound.
Mitigation Strategies:
-
Wavelength Selection: If possible, switch to a fluorophore that has excitation and emission spectra outside the autofluorescent range of this compound. Red-shifted dyes are often less prone to interference from compound autofluorescence.[1]
-
Control Subtraction: Include a control group in your experiment that contains this compound at the desired concentration but lacks the fluorescent probe. The signal from this well can be subtracted from the experimental wells.
-
Concentration Optimization: Use the lowest effective concentration of this compound to minimize its contribution to the background signal.
Issue 2: The fluorescence signal decreases in the presence of this compound in a manner not related to the biological activity.
Question: I am observing a dose-dependent decrease in my fluorescence signal with increasing concentrations of this compound, which I suspect is an artifact. How can I confirm this?
Answer: This phenomenon is likely due to fluorescence quenching or the inner filter effect .[1][6][7]
-
Quenching: this compound may directly interact with the excited fluorophore, causing it to return to the ground state without emitting a photon.[8]
-
Inner Filter Effect: At high concentrations, this compound may absorb the excitation light intended for the fluorophore or absorb the emitted light from the fluorophore before it reaches the detector.[6]
Troubleshooting Workflow: Quenching/Inner Filter Effect
Caption: Differentiating quenching and the inner filter effect.
Experimental Protocol: Diagnosing Quenching and Inner Filter Effect
Objective: To determine if this compound is quenching the fluorescence of the assay's probe or causing an inner filter effect.
Materials:
-
This compound stock solution
-
Your fluorescent probe/dye at the assay concentration
-
Assay buffer
-
A spectrofluorometer and an absorbance spectrophotometer
-
Appropriate cuvettes or microplates
Method:
-
Quenching Control:
-
Prepare a solution of your fluorescent probe in the assay buffer at the same concentration used in your main experiment.
-
Add this compound in a dose-response manner.
-
Measure the fluorescence intensity. A dose-dependent decrease in fluorescence in this simplified system (without the biological target) is indicative of direct quenching.
-
-
Inner Filter Effect Assessment:
-
Using an absorbance spectrophotometer, measure the absorbance spectrum of this compound at the concentrations used in your assay.
-
Compare the absorbance spectrum of this compound to the excitation and emission spectra of your fluorophore.
-
Significant absorbance of this compound at either the excitation or emission wavelength of your fluorophore suggests that the inner filter effect is contributing to the signal loss.
-
Mitigation Strategies:
-
Reduce Compound Concentration: Use the lowest possible concentration of this compound.
-
Use a Different Fluorophore: Select a fluorophore whose excitation and emission wavelengths do not overlap with the absorbance spectrum of this compound.
-
Time-Resolved Fluorescence (TR-FRET): If applicable to your assay format, TR-FRET can reduce interference from short-lived fluorescence and quenching.[9]
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data to illustrate how to organize and interpret preliminary characterization results for a small molecule inhibitor like this compound.
| Parameter | This compound (Hypothetical) | Fluorophore A (e.g., FITC) | Fluorophore B (e.g., Cy5) |
| Excitation Max (nm) | 450 | 495 | 650 |
| Emission Max (nm) | 520 | 520 | 670 |
| Absorbance Max (nm) | 450 | 495 | 650 |
| Interference Potential with Fluorophore A | High (Spectral Overlap) | N/A | Low |
| Interference Potential with Fluorophore B | Low | Low | N/A |
Interpretation: In this hypothetical scenario, this compound shows significant spectral overlap with Fluorophore A, suggesting a high likelihood of interference. Fluorophore B, being red-shifted, would be a better choice for an assay with this compound.
ICMT Signaling Pathway Context
Understanding the biological context of this compound's action is crucial for assay design. Icmt is the terminal enzyme in the post-translational modification of CAAX-box containing proteins, including the Ras family of small GTPases.[10][11][12] Inhibition of ICMT is expected to disrupt the proper localization and function of these proteins.
Caption: Simplified ICMT signaling pathway and the point of inhibition by this compound.
This guide provides a foundational framework for troubleshooting fluorescent assays involving the small molecule inhibitor this compound. By systematically evaluating the potential for common artifacts, researchers can ensure the integrity and reliability of their experimental data.
References
- 1. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oftalmoloji.org [oftalmoloji.org]
- 6. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence background quenching as a means to increase Signal to Background ratio - a proof of concept during Nerve Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of isoprenylcysteine carboxyl methylation from the crystal structure of the integral membrane methyltransferase ICMT - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with batch-to-batch variability of Icmt-IN-55
Welcome to the technical support center for Icmt-IN-55. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, with a focus on managing batch-to-batch variability.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT).[1][2] ICMT is a critical enzyme in the post-translational modification of CAAX-box containing proteins, such as Ras and Rho GTPases.[3][4] By inhibiting ICMT, this compound prevents the final methylation step in the processing of these proteins, which is crucial for their proper subcellular localization and function.[2][3][4] This disruption of Ras and other small GTPase signaling can lead to anti-proliferative and pro-apoptotic effects in cancer cells driven by mutations in these pathways.[2][3]
Q2: What are the key properties of this compound?
A2: The table below summarizes the key properties of this compound.
| Property | Value | Reference |
| Target | Isoprenylcysteine Carboxyl Methyltransferase (ICMT) | [1] |
| IC50 | 90 nM | [1] |
| Solubility | Soluble in DMSO | [5] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [5] |
| Storage (in Solvent) | -80°C for 6 months, -20°C for 1 month | [5] |
Experimental Design
Q3: What are some important considerations before starting an experiment with this compound?
A3: Before using this compound, it is crucial to:
-
Verify the identity and purity of the compound: This is especially important when starting with a new batch.
-
Ensure proper dissolution: this compound is soluble in DMSO. Ensure it is fully dissolved before diluting into aqueous media for your experiments.[5] Poor solubility can be a major source of variability.
-
Use the lowest effective concentration: To minimize off-target effects, it is recommended to use the lowest concentration of the inhibitor that achieves the desired biological effect.[6]
-
Include appropriate controls: Always include vehicle controls (e.g., DMSO) and consider using a structurally related inactive analog as a negative control if available.[6]
Troubleshooting Guide: Dealing with Batch-to-Batch Variability
Batch-to-batch variability is a common challenge when working with small molecule inhibitors and can arise from various factors during synthesis and purification.[7][8][9] While specific data on this compound variability is not publicly available, the following guide provides a framework based on general principles for troubleshooting and managing this issue.
Issue: Inconsistent experimental results with a new batch of this compound.
Possible Cause 1: Differences in Compound Purity or Identity
Even minor variations in the purity of a small molecule inhibitor can significantly impact its activity.
Troubleshooting Steps:
-
Request Certificate of Analysis (CoA): Always obtain the CoA for each new batch from the supplier. This document should provide information on the purity and identity of the compound as determined by methods such as HPLC, LC-MS, and NMR.
-
Independent Quality Control (QC): If significant discrepancies in results are observed, consider performing in-house QC to verify the compound's identity and purity. A detailed protocol for this is provided below.
Possible Cause 2: Variation in Potency (IC50)
The effective concentration of the inhibitor may differ between batches.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: With each new batch, it is advisable to perform a dose-response experiment to determine the IC50 in your specific assay. This will allow you to normalize the effective concentration between batches. A protocol for determining the IC50 is provided below.
Possible Cause 3: Improper Storage or Handling
Degradation of the compound due to improper storage or handling can lead to reduced activity.
Troubleshooting Steps:
-
Follow Recommended Storage Conditions: Store the powdered compound and solutions at the recommended temperatures.[5] Avoid repeated freeze-thaw cycles.
-
Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions from a stock solution that has been stored correctly.
Experimental Protocols
Protocol 1: In-House Quality Control of this compound Batch
This protocol outlines a general workflow for verifying the identity and purity of a new batch of this compound.
-
Materials:
-
This compound (new and old batches)
-
DMSO (spectroscopic grade)
-
Appropriate solvents for LC-MS and HPLC
-
LC-MS and HPLC systems
-
NMR spectrometer
-
-
Procedure:
-
Prepare Samples: Accurately weigh and dissolve a small amount of this compound from the new and a previously validated (if available) batch in DMSO to create stock solutions of known concentration.
-
LC-MS Analysis:
-
Dilute the stock solutions to an appropriate concentration for LC-MS analysis.
-
Run the samples on an LC-MS system to determine the mass of the compound.
-
Compare the observed mass with the expected molecular weight of this compound.
-
-
HPLC Analysis:
-
Use an appropriate HPLC method to assess the purity of the compound.
-
The chromatogram should ideally show a single major peak corresponding to this compound.
-
Calculate the purity based on the area of the major peak relative to the total peak area.
-
-
NMR Analysis (Optional but Recommended):
-
For a more detailed structural confirmation, acquire a 1H NMR spectrum.
-
Compare the obtained spectrum with a reference spectrum if available.
-
-
Protocol 2: Determination of IC50 for a New Batch of this compound
This protocol describes a cell-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Materials:
-
Cancer cell line with known sensitivity to ICMT inhibition (e.g., Ras-mutated cell line).[2]
-
Cell culture medium and supplements.
-
This compound (new batch).
-
DMSO (cell culture grade).
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTS).
-
96-well plates.
-
-
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. It is important to maintain a consistent final DMSO concentration across all wells.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only) and a positive control for cell death if available.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 72 hours).
-
Cell Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value.
-
-
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of Ras and the inhibitory action of this compound on ICMT.
Experimental Workflow
Caption: Recommended workflow for validating a new batch of this compound before experimental use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of isoprenylcysteine carboxyl methylation from the crystal structure of the integral membrane methyltransferase ICMT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICMT-IN-53 | ICMT | 1443253-17-5 | Invivochem [invivochem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iComBat: An incremental framework for batch effect correction in DNA methylation array data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Batch Variations in Induced Pluripotent Stem Cell-Derived Human Cardiomyocytes from 2 Major Suppliers - PubMed [pubmed.ncbi.nlm.nih.gov]
Icmt-IN-55 unexpected phenotypic changes
Welcome to the technical support center for Icmt-IN-55. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected phenotypic changes that may arise during experimentation with this isoprenylcysteine carboxyl methyltransferase (ICMT) inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing a greater reduction in cell viability than anticipated based on the reported IC50 of this compound. What could be the cause?
A1: A greater-than-expected decrease in cell viability could be attributable to several factors beyond direct ICMT inhibition. Icmt inactivation has been shown to decrease RhoA protein levels and increase p21Cip1, which can significantly impact cell growth and survival.[1] Additionally, ensure the correct concentration of this compound is being used and that the solvent is not contributing to cytotoxicity. It is also crucial to verify the health and passage number of your cell line, as these can influence sensitivity to inhibitors.
Q2: Our results show inconsistent inhibition of Ras downstream signaling pathways. Why might this be happening?
A2: While this compound is designed to inhibit ICMT and subsequently impair the membrane association and activity of Ras isoforms, the complexity of cellular signaling can lead to variable outcomes.[2] Inconsistent results could stem from compensatory signaling pathways being activated in your specific cell model. Furthermore, the methylation status of other ICMT substrates besides Ras could be influencing parallel pathways. We recommend verifying the inhibition of ICMT activity directly and assessing the localization of different Ras isoforms.
Q3: We are seeing unexpected morphological changes in our cells after treatment with this compound. How can we investigate this?
A3: Unexpected morphological changes can often be linked to effects on the cytoskeleton. Since ICMT inhibition has been demonstrated to reduce levels of RhoA, a key regulator of the actin cytoskeleton, this is a likely cause.[1] We advise performing immunofluorescence staining for key cytoskeletal components like F-actin (using phalloidin) and microtubules (using an anti-tubulin antibody) to characterize these morphological alterations.
Troubleshooting Guides
Issue 1: Higher than Expected Cytotoxicity
This guide will help you troubleshoot scenarios where this compound treatment results in a more significant decrease in cell viability than anticipated.
Quantitative Data Summary:
| Parameter | Reported Value | Experimental Observation |
| This compound IC50 | 90 nM[3] | Significantly lower in your cell line |
| Cell Viability | Expected moderate decrease | Drastic reduction in viability |
Experimental Protocol: Verifying Cytotoxicity and Investigating Off-Target Effects
-
Concentration Verification:
-
Prepare fresh serial dilutions of this compound from a new stock.
-
Include a vehicle control (e.g., DMSO) at the highest concentration used for the inhibitor.
-
Perform a dose-response curve using a standard cell viability assay (e.g., MTT, CellTiter-Glo®).
-
-
Cell Line Health Assessment:
-
Ensure cells are within a low passage number.
-
Regularly test for mycoplasma contamination.
-
-
Western Blot Analysis for Key Proteins:
-
Objective: To determine if the observed cytotoxicity is correlated with known downstream effects of ICMT inhibition.
-
Protocol:
-
Treat cells with this compound at the concentration causing high cytotoxicity and a lower, expectedly effective concentration for 24-48 hours.
-
Lyse cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against RhoA, p21Cip1, and a loading control (e.g., GAPDH).
-
Incubate with appropriate secondary antibodies and visualize.
-
-
Expected Outcome: A significant decrease in RhoA and an increase in p21Cip1 levels should be observed.[1]
-
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected high cytotoxicity.
Issue 2: Inconsistent Ras Pathway Inhibition
This guide addresses variability in the inhibition of Ras downstream signaling upon treatment with this compound.
Quantitative Data Summary:
| Parameter | Expected Outcome | Experimental Observation |
| p-ERK / Total ERK | Significant decrease | Variable or no change |
| p-AKT / Total AKT | Significant decrease | Variable or no change |
Experimental Protocol: Assessing Ras Localization and Activity
-
Cellular Fractionation and Western Blotting:
-
Objective: To determine if this compound is effectively preventing the localization of Ras to the plasma membrane.
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Perform cellular fractionation to separate cytosolic and membrane fractions.
-
Run western blots for each fraction and probe for pan-Ras or specific Ras isoforms (K-Ras, H-Ras, N-Ras).
-
Use Na+/K+ ATPase as a membrane marker and GAPDH as a cytosolic marker.
-
-
Expected Outcome: A decrease in Ras levels in the membrane fraction and an increase in the cytosolic fraction.[2]
-
-
Ras Activity Assay:
-
Objective: To directly measure the level of active, GTP-bound Ras.
-
Protocol:
-
Treat cells with this compound.
-
Lyse cells and perform a Ras pull-down assay using a GST-fusion protein of the Ras-binding domain (RBD) of Raf1, which specifically binds to active Ras-GTP.
-
Analyze the pull-down product by western blotting for Ras.
-
-
Expected Outcome: A reduction in the amount of pulled-down Ras-GTP in treated cells.
-
Signaling Pathway Diagram
Caption: this compound inhibits ICMT, preventing Ras membrane localization.
References
- 1. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
reducing background noise in Icmt-IN-55 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise and optimizing experiments involving the Isoprenylcysteine carboxyl methyltransferase (ICMT) inhibitor, Icmt-IN-55.
Troubleshooting Guide: Reducing High Background Noise
High background noise can significantly impact the quality and reliability of experimental data. Below are common causes and solutions for high background signals in assays involving this compound, particularly in Scintillation Proximity Assays (SPA), a common method for studying such inhibitors.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., BSA from 1% to 2% w/v). Extend the blocking incubation time. Add a non-ionic detergent, such as Tween-20 (e.g., 0.05% v/v), to the blocking buffer.[1] |
| Inadequate Washing | Increase the number of wash steps (e.g., from 3 to 4-5 cycles).[2] Increase the volume of wash buffer used for each wash. Add a short incubation step (e.g., 30 seconds) with the wash buffer between aspiration steps.[1] Ensure the wash buffer contains an appropriate concentration of a mild detergent like Tween-20 (0.1-0.2%).[2] |
| Suboptimal Antibody/Reagent Concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes signal-to-noise. High antibody concentrations can lead to non-specific binding.[2] For enzyme assays, optimize the enzyme concentration to ensure the reaction is in the linear range. |
| Non-Specific Binding of this compound | Optimize the concentration of this compound. A concentration that is too high may lead to non-specific binding and off-target effects. Include appropriate controls, such as a vehicle-only control and a control with a structurally unrelated inhibitor, to assess non-specific effects. |
| Contaminated Reagents | Use fresh, high-quality reagents. Ensure buffers have not become contaminated with bacteria or fungi.[1] Filter-sterilize buffers to remove any particulate matter. |
| Issues with Scintillation Proximity Assay (SPA) Beads | Ensure proper mixing and equilibration of SPA beads with assay components. Titrate the concentration of SPA beads to optimize the signal-to-noise ratio.[3] Consider potential quenching of the scintillation signal by colored compounds or high concentrations of certain salts. |
| Plate Issues | Use high-quality microplates with low non-specific binding properties. Ensure complete and uniform coating if using coated plates.[4] Protect plates from light during incubations to prevent photobleaching of fluorescent reagents.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Isoprenylcysteine carboxyl methyltransferase (ICMT).[6] ICMT is a key enzyme in the post-translational modification of C-terminal CAAX motif-containing proteins, such as Ras GTPases.[7][8] By inhibiting ICMT, this compound prevents the methylation of these proteins, which is crucial for their proper subcellular localization and function.[7]
Q2: What is a typical experimental protocol for an ICMT assay using an inhibitor like this compound?
A2: A common method is a radiometric assay, often in a Scintillation Proximity Assay (SPA) format. Here is a general protocol:
-
Reaction Setup: A reaction mixture is prepared containing the ICMT enzyme, a biotinylated substrate (like biotin-S-farnesyl-L-cysteine), and the methyl donor S-adenosyl-L-[3H-methyl]-methionine ([3H]SAM).
-
Inhibitor Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow for the enzymatic reaction to proceed.
-
Detection: Streptavidin-coated SPA beads are added. These beads bind to the biotinylated substrate. If the substrate has been methylated by ICMT, the [3H]methyl group is brought into close proximity to the scintillant in the bead, generating a light signal that can be measured. The presence of an effective inhibitor like this compound will reduce the amount of methylation and thus decrease the light signal.[9][10][11]
Q3: How can I optimize the concentration of this compound for my experiments?
A3: It is crucial to perform a dose-response curve to determine the optimal concentration of this compound. Start with a wide range of concentrations spanning several orders of magnitude around the reported IC50 value of 90 nM.[6] The goal is to identify a concentration that provides maximal inhibition of ICMT activity with minimal off-target effects, thereby maximizing the signal-to-noise ratio.
Q4: What are the potential off-target effects of this compound that could contribute to background noise?
A4: While specific off-target binding profiles for this compound are not extensively documented in the public domain, it is a possibility that at high concentrations, it could interact with other methyltransferases or proteins with similar binding pockets. Such off-target interactions can contribute to non-specific signals.[12][13] To mitigate this, it is important to use the lowest effective concentration of the inhibitor and include appropriate negative controls in your experiments.
Q5: What are the key downstream signaling pathways affected by ICMT inhibition?
A5: ICMT is a critical enzyme for the proper function of Ras proteins.[14] By inhibiting ICMT, this compound can disrupt Ras localization to the cell membrane, thereby attenuating downstream signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[8]
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental and biological context of this compound, the following diagrams have been generated.
Caption: A generalized workflow for an ICMT inhibition scintillation proximity assay.
Caption: Simplified signaling pathway showing ICMT's role in Ras protein maturation.
References
- 1. arp1.com [arp1.com]
- 2. licorbio.com [licorbio.com]
- 3. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 5. revvity.com [revvity.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Item - STRUCTURAL AND SIGNALING MECHANISMS OF ICMT-MEDIATED KRAS4B METHYLATION - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 8. mdpi.com [mdpi.com]
- 9. Scintillation proximity assay (SPA) technology to study biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Scintillation proximity assay: a sensitive and continuous isotopic method for monitoring ligand/receptor and antigen/antibody interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Icmt-IN-55 stability in aqueous solutions over time
Topic: Stability of Icmt-IN-55 in Aqueous Solutions Over Time
This technical support guide is intended for researchers, scientists, and drug development professionals using this compound. Please note that detailed, publicly available data on the aqueous stability of this compound is limited. Therefore, this document provides general guidance, best practices, and standardized protocols to help you determine its stability in your specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For initial solubilization, it is recommended to use an organic solvent such as Dimethyl Sulfoxide (DMSO). Small molecule inhibitors are often highly soluble and stable in DMSO.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Based on general guidelines for similar small molecule inhibitors, stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months). To minimize degradation from freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: How can I determine the stability of this compound in my specific experimental buffer or cell culture medium?
A3: To determine the stability in your aqueous solution of interest, a time-course experiment is recommended. This involves diluting this compound to its final working concentration in your buffer or medium and incubating it under your experimental conditions (e.g., 37°C, 5% CO₂). Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of intact this compound remaining.
Q4: What are the primary factors that can affect the stability of this compound in aqueous solutions?
A4: Several factors can influence the stability of small molecules like this compound in aqueous environments:
-
pH: The acidity or basicity of the solution can catalyze hydrolytic degradation.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[1]
-
Light: Exposure to light, particularly UV light, can cause photodegradation.[1]
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation.[1]
-
Enzymatic Degradation: If working with cell lysates or other biological matrices, enzymes present in the sample can metabolize the compound.
Troubleshooting Guide
Q: I observed a precipitate after diluting my this compound DMSO stock solution into my aqueous buffer. What should I do?
A: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. Here are some steps to troubleshoot this problem:
-
Lower the Final Concentration: The concentration of this compound may be exceeding its solubility limit in your aqueous buffer. Try working with a lower final concentration.
-
Increase the Percentage of Organic Solvent: If your experimental system allows, a small percentage of an organic co-solvent (like DMSO or ethanol) in the final aqueous solution can help maintain solubility. However, be mindful of the tolerance of your cells or assay to the solvent.
-
Use a Surfactant or Solubilizing Agent: The inclusion of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, at a low concentration (e.g., 0.01-0.1%) can help to increase the solubility of hydrophobic compounds.
-
pH Adjustment: The solubility of a compound can be pH-dependent. If this compound has ionizable groups, adjusting the pH of your buffer might improve its solubility.
-
Vortex Vigorously: Ensure thorough mixing immediately after dilution to prevent localized high concentrations that can initiate precipitation.
Q: I am not observing the expected biological activity of this compound in my long-term cell culture experiment. Could this be a stability issue?
A: Yes, a loss of biological activity over time can be indicative of compound degradation. To investigate this:
-
Perform a Stability Assessment: Follow the experimental protocol outlined below to quantify the concentration of intact this compound in your cell culture medium over the time course of your experiment.
-
Replenish the Compound: If you find that this compound is degrading, you may need to replenish the compound by replacing the medium with freshly prepared this compound at regular intervals during your experiment.
-
Consider a More Stable Analog (if available): If instability is a significant issue, you may need to consider if more stable analogs of Icmt inhibitors are available and suitable for your research.
Experimental Protocol: Assessing Aqueous Stability of this compound using HPLC
This protocol provides a general framework for determining the stability of this compound in a specific aqueous solution.
1. Materials and Reagents:
-
This compound
-
DMSO (HPLC grade)
-
Your aqueous solution of interest (e.g., Phosphate Buffered Saline (PBS), cell culture medium)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification, if needed)
-
HPLC system with a UV detector and a C18 column
2. Preparation of Solutions:
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solution: Dilute the stock solution to a final concentration of 10 µM (or your typical working concentration) in your pre-warmed (e.g., 37°C) aqueous solution. Prepare a sufficient volume for all time points.
3. Incubation and Sampling:
-
Incubate the working solution under your desired experimental conditions (e.g., in a 37°C incubator).
-
Immediately after preparation (T=0), take an aliquot (e.g., 100 µL) for HPLC analysis. This will serve as your reference.
-
Collect subsequent aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours).
-
Store the collected samples at -80°C until analysis to prevent further degradation.
4. HPLC Analysis:
-
Method Development: Develop an isocratic or gradient HPLC method that provides good separation and peak shape for this compound. A C18 column is a good starting point. The mobile phase will likely consist of a mixture of acetonitrile and water, potentially with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Detection: Use a UV detector set to a wavelength where this compound has maximum absorbance.
-
Analysis: Inject equal volumes of your samples from each time point onto the HPLC system.
5. Data Analysis:
-
Integrate the peak area of this compound for each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
Data Presentation
Use the following table to organize your stability data:
| Time Point (hours) | Temperature (°C) | pH of Solution | Concentration (µM) | Peak Area | % Remaining |
| 0 | 37 | 7.4 | 10 | 100 | |
| 2 | 37 | 7.4 | 10 | ||
| 4 | 37 | 7.4 | 10 | ||
| 8 | 37 | 7.4 | 10 | ||
| 24 | 37 | 7.4 | 10 | ||
| 48 | 37 | 7.4 | 10 |
Visualizations
Workflow for assessing the aqueous stability of this compound.
Simplified ICMT signaling pathway showing the site of action for this compound.
References
Validation & Comparative
Validating ICMT Inhibitor Specificity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery and validation of specific enzyme inhibitors are critical for the development of targeted therapeutics. Isoprenylcysteine carboxyl methyltransferase (ICMT) has emerged as a promising target in oncology and other diseases due to its essential role in the post-translational modification of key signaling proteins, most notably members of the Ras superfamily. This guide provides a comparative overview of common experimental approaches to validate the specificity of ICMT inhibitors, using data from established compounds as benchmarks.
Comparing ICMT Inhibitor Potency and Specificity
The initial characterization of a novel ICMT inhibitor, such as the hypothetical "Icmt-IN-55," would involve determining its potency against the target enzyme and comparing it with known inhibitors. The following table summarizes the in vitro potency of several well-characterized ICMT inhibitors.
| Inhibitor | IC50 (in vitro) | Cell-Based Potency (EC50/IC50) | Key Findings on Specificity |
| Cysmethynil | 2.4 µM[1] | 16.8-23.3 µM (cell viability) | Competitive with isoprenylated cysteine substrate, non-competitive with S-adenosyl-l-methionine (AdoMet). Does not inhibit other enzymes in the prenylation pathway such as farnesyltransferase (FTase), geranylgeranyltransferase type I (GGTase-I), or Ras-converting enzyme 1 (Rce1). |
| C75 | 0.5 µM[2] | Not specified | Does not affect the proliferation of cells lacking the Icmt gene, indicating high specificity for its target.[3][4] |
| Compound 8.12 | Not specified | ~10-fold lower than cysmethynil | Mouse embryonic fibroblasts lacking Icmt are significantly more resistant to the compound, demonstrating on-target activity.[5] |
Experimental Protocols for Specificity Validation
Validating the specificity of a novel ICMT inhibitor requires a multi-faceted approach, combining in vitro enzymatic assays with cell-based functional assays.
In Vitro ICMT Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of ICMT.
Principle: The assay quantifies the transfer of a radiolabeled methyl group from the donor substrate, S-adenosyl-L-[methyl-³H]methionine ([³H]AdoMet), to an isoprenylated cysteine substrate.
Generalized Protocol:
-
Enzyme Source: Purified recombinant human ICMT or cell lysates containing overexpressed ICMT can be used.
-
Substrates:
-
Methyl acceptor: A common substrate is N-acetyl-S-farnesyl-L-cysteine (AFC).
-
Methyl donor: S-adenosyl-L-[methyl-³H]methionine ([³H]AdoMet).
-
-
Reaction: The enzyme is incubated with the acceptor and donor substrates in a suitable buffer system. The inhibitor of interest (e.g., this compound) is added at varying concentrations.
-
Detection: The reaction is stopped, and the amount of radiolabeled, methylated product is quantified, typically by scintillation counting after separation from the unreacted [³H]AdoMet.
-
Data Analysis: The concentration of inhibitor that reduces enzyme activity by 50% (IC50) is calculated.
To further probe the mechanism of inhibition, kinetic analyses can be performed by varying the concentrations of both the inhibitor and one of the substrates (AFC or AdoMet). This can determine if the inhibitor is competitive, non-competitive, or uncompetitive with respect to each substrate.[6]
Cellular Assays for On-Target Engagement
Cell-based assays are crucial to confirm that the inhibitor engages with ICMT in a cellular context and elicits the expected biological consequences.
a) Ras Localization Assay:
Principle: ICMT-mediated methylation of Ras proteins is essential for their proper localization to the plasma membrane. Inhibition of ICMT leads to the mislocalization of Ras to other cellular compartments, such as the cytoplasm and endoplasmic reticulum.[5][7]
Generalized Protocol:
-
Cell Line: Use a cell line that expresses a fluorescently tagged Ras protein (e.g., GFP-K-Ras).
-
Treatment: Treat the cells with the ICMT inhibitor at various concentrations for a sufficient duration (e.g., 24-72 hours).
-
Imaging: Visualize the subcellular localization of the fluorescently tagged Ras protein using confocal microscopy.
-
Analysis: Quantify the change in localization from the plasma membrane to internal membranes or the cytoplasm in treated versus untreated cells.
b) Genetic Validation using ICMT Knockout/Knockdown Cells:
Principle: If an inhibitor's effects are specifically due to ICMT inhibition, cells lacking ICMT should be resistant to the inhibitor.[3][4][5]
Generalized Protocol:
-
Cell Lines: Utilize isogenic cell lines: a parental (wild-type) cell line and a cell line where the Icmt gene has been knocked out (using CRISPR/Cas9) or its expression is knocked down (using shRNA).[8][9]
-
Treatment: Treat both cell lines with a range of concentrations of the ICMT inhibitor.
-
Assay: Measure cell viability or proliferation using standard assays (e.g., MTS, CellTiter-Glo).
-
Analysis: Compare the dose-response curves for the wild-type and ICMT-deficient cells. A significant rightward shift in the dose-response curve for the knockout/knockdown cells indicates that the inhibitor's primary mechanism of action is through ICMT.
Visualizing the Pathway and Experimental Workflow
To further clarify the context of ICMT inhibition and the process of validating a novel inhibitor, the following diagrams are provided.
Caption: Ras post-translational modification and signaling pathway, indicating the point of ICMT inhibition.
Caption: A generalized workflow for validating the specificity of a novel ICMT inhibitor.
By following a systematic approach that combines robust biochemical and cell-based assays, researchers can confidently establish the specificity of novel ICMT inhibitors. This rigorous validation is an indispensable step in the pre-clinical development of new targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ICMT inhibitor C75 | ICMT inhibitor | Probechem Biochemicals [probechem.com]
- 3. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells | eLife [elifesciences.org]
- 4. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. THE ISOPRENOID SUBSTRATE SPECIFICITY OF ISOPRENYLCYSTEINE CARBOXYLMETHYLTRANSFERASE: DEVELOPMENT OF NOVEL INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. life-science-alliance.org [life-science-alliance.org]
- 9. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ICMT Inhibitors: Icmt-IN-55 vs. Cysmethynil
In the landscape of cancer research, the inhibition of isoprenylcysteine carboxyl methyltransferase (ICMT) has emerged as a promising therapeutic strategy. This enzyme catalyzes the final step in the post-translational modification of several key signaling proteins, most notably the Ras family of small GTPases. By inhibiting ICMT, researchers aim to disrupt aberrant signaling pathways that drive tumor growth and survival. This guide provides a detailed comparison of two notable ICMT inhibitors, Icmt-IN-55 and cysmethynil, focusing on their performance backed by experimental data.
Overview of Inhibitors
Cysmethynil is a well-characterized, first-generation ICMT inhibitor identified through high-throughput screening. It acts as a competitive inhibitor with respect to the isoprenylated cysteine substrate of ICMT.[1] Its mechanism involves inducing the mislocalization of Ras proteins from the plasma membrane, thereby impairing downstream signaling cascades like the MAPK and Akt pathways.[2][3] This disruption ultimately leads to cell cycle arrest and autophagic cell death in various cancer cell lines.[2][3]
This compound , also known as compound 31, is a more recent and potent inhibitor belonging to a series of tetrahydropyranyl (THP) derivatives. Developed through structural modifications of an initial hit compound, this compound demonstrates significantly improved enzymatic inhibitory activity compared to cysmethynil.
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and cysmethynil, providing a direct comparison of their potency at both the enzymatic and cellular levels.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target | IC50 (nM) | Source(s) |
| This compound (compound 31) | ICMT | 90 | [4] |
| Cysmethynil | ICMT | 2400 | [2] |
Table 2: Cellular Activity - Growth Inhibition (GI50/EC50 in µM)
| Cell Line | Cancer Type | This compound (GI50) | Cysmethynil (EC50/GI50) | Source(s) |
| HCT116 | Colon | >100 | ~20 | [5] |
| PC3 | Prostate | 0.3 | 20-30 | [2] |
| A549 | Lung | 1.1 | Not Reported | |
| PANC-1 | Pancreatic | 0.3 | Not Reported | |
| MiaPaCa-2 | Pancreatic | Not Reported | Sensitive (IC50 not specified) | [6] |
Mechanism of Action and Cellular Effects
Both this compound and cysmethynil function by inhibiting the enzymatic activity of ICMT, leading to a cascade of downstream cellular effects. The primary consequence of ICMT inhibition is the prevention of carboxyl methylation of prenylated proteins like Ras. This seemingly subtle modification is crucial for their proper subcellular localization and function.
As depicted in Figure 1, the inhibition of ICMT by either this compound or cysmethynil prevents the final maturation step of Ras. Consequently, Ras fails to efficiently localize to the plasma membrane, a prerequisite for its activation by guanine nucleotide exchange factors (GEFs). This leads to the attenuation of critical pro-survival and proliferative signaling pathways. Experimental evidence confirms that potent ICMT inhibitors lead to a dose-dependent increase in cytosolic Ras protein. Furthermore, treatment with these inhibitors has been shown to induce autophagy, characterized by the conversion of LC3-I to LC3-II, and cell cycle arrest at the G1 phase.[2][7]
In Vivo Efficacy
While in vitro and cellular data provide a strong rationale for the therapeutic potential of ICMT inhibitors, in vivo studies are crucial for validation.
Cysmethynil: In xenograft mouse models, cysmethynil has demonstrated the ability to inhibit tumor growth. For instance, intraperitoneal administration of cysmethynil at doses of 100-200 mg/kg every 48 hours for 28 days significantly impacted tumor growth without adverse effects on the body weight of the mice.[2]
This compound: Currently, there is a lack of publicly available in vivo efficacy data for this compound. Further studies are required to ascertain its therapeutic potential in animal models.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.
ICMT Enzymatic Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the methyltransferase activity of ICMT.
-
Reaction Mixture: Prepare a reaction buffer containing HEPES, NaCl, MgCl2, and DTT.
-
Enzyme and Substrates: Add recombinant ICMT enzyme, the methyl donor S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM), and the methyl acceptor substrate (e.g., N-acetyl-S-farnesyl-L-cysteine).
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (this compound or cysmethynil).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Quenching: Stop the reaction by adding a strong acid.
-
Quantification: Measure the incorporation of the radiolabeled methyl group into the substrate using scintillation counting.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in 96-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the ICMT inhibitor for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition) or EC50 value.
Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay assesses the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation.
-
Base Agar Layer: Prepare a bottom layer of 0.5-0.6% agar in culture medium in 6-well plates and allow it to solidify.
-
Cell-Agar Layer: Mix a single-cell suspension of cancer cells with a lower concentration of agar (e.g., 0.3-0.4%) in culture medium containing the ICMT inhibitor or vehicle control.
-
Plating: Carefully layer the cell-agar suspension on top of the base agar layer.
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 2-4 weeks, feeding the cells with culture medium periodically.
-
Colony Staining and Counting: Stain the colonies with a solution like crystal violet and count the number and size of the colonies.
Autophagy Detection (LC3 Western Blot)
This method detects the conversion of LC3-I to its lipidated form, LC3-II, which is a marker of autophagosome formation.
-
Cell Lysis: Treat cells with the ICMT inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for LC3.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. An increase in the LC3-II band relative to a loading control (e.g., GAPDH or β-actin) indicates an induction of autophagy.
Conclusion
Both this compound and cysmethynil are valuable tools for studying the biological roles of ICMT and for the development of novel anti-cancer therapeutics. This compound stands out for its significantly higher enzymatic potency compared to cysmethynil. The cellular activity data also suggests that this compound is effective at much lower concentrations in certain cancer cell lines. However, the lack of in vivo data for this compound is a current limitation in directly comparing its therapeutic potential to the more extensively studied cysmethynil. Further preclinical evaluation of this compound is warranted to determine if its superior in vitro potency translates to enhanced anti-tumor efficacy in vivo. The detailed experimental protocols provided in this guide should aid researchers in the continued investigation and comparison of these and other emerging ICMT inhibitors.
References
- 1. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]
- 2. millerlaboratory.org [millerlaboratory.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. broadpharm.com [broadpharm.com]
- 7. texaschildrens.org [texaschildrens.org]
A Head-to-Head Comparison: Pharmacological Inhibition vs. Genetic Knockdown of ICMT for Cellular Research
A Comparative Analysis of Icmt-IN-55 and Genetic Knockdown Strategies to Interrogate Isoprenylcysteine Carboxyl Methyltransferase Function
For researchers, scientists, and drug development professionals, understanding the nuances of targeting Isoprenylcysteine Carboxyl Methyltransferase (ICMT) is critical for advancing research in areas such as oncology and developmental biology. This guide provides an objective comparison between the use of the small molecule inhibitor, this compound, and genetic knockdown techniques (e.g., shRNA, CRISPR/Cas9) to inhibit ICMT function. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme that catalyzes the final step in the post-translational modification of CaaX-box containing proteins, a group that includes the notorious Ras family of small GTPases. This methylation is crucial for the proper subcellular localization and function of these proteins, making ICMT an attractive therapeutic target, particularly in Ras-driven cancers.[1][2] Researchers have two primary tools at their disposal to probe ICMT function: pharmacological inhibition with small molecules like this compound and genetic knockdown of the ICMT gene. Both approaches effectively reduce ICMT activity, leading to significant cellular consequences, including the mislocalization of Ras proteins away from the plasma membrane, inhibition of downstream signaling pathways, and reduced cell proliferation.[1][3]
Mechanism of Action: A Tale of Two Approaches
This compound is a potent and selective inhibitor of ICMT with a reported half-maximal inhibitory concentration (IC50) of 90 nM.[4] As a small molecule, it offers the advantage of rapid, dose-dependent, and reversible inhibition of ICMT's enzymatic activity. This allows for precise temporal control over ICMT function in cellular and in vivo models.
Genetic knockdown , on the other hand, achieves ICMT inhibition by reducing the expression of the ICMT protein itself. This is typically accomplished using short hairpin RNA (shRNA) or small interfering RNA (siRNA) to induce RNA interference, or more permanently, through gene editing technologies like CRISPR/Cas9 to create knockout cell lines.[5][6] This approach provides a highly specific and often more complete and sustained reduction of ICMT protein levels.
Quantitative Data Comparison
The following table summarizes key quantitative data from studies utilizing either this compound or genetic knockdown of ICMT. While direct comparative studies are limited, this juxtaposition of data from independent research provides valuable insights into the efficacy of each method.
| Parameter | This compound (or other small molecule inhibitors) | Genetic Knockdown of ICMT (shRNA/CRISPR) | Reference(s) |
| Potency/Efficacy | IC50 = 90 nM for this compound. Other inhibitors like cysmethynil and UCM-1336 show activity in the low micromolar range. | Achieves significant reduction in ICMT mRNA and protein levels (often >75-90%). | [4][7] |
| Effect on Ras Localization | Induces mislocalization of NRAS from the plasma membrane to endomembranes. | Genetic knockout of ICMT leads to a significant fraction of K-Ras and NRAS being trapped in the cytoplasm. | [3][5] |
| Impact on Cell Proliferation | Dose-dependent inhibition of cell viability in various cancer cell lines. | Dramatic inhibition of sphere formation ability (a measure of cancer stemness) in pancreatic and breast cancer cells. | [4][8] |
| Effect on Downstream Signaling | Decreases activation of downstream Ras effectors like MAPK and Akt. | Reduces the activity of the MAPK signaling pathway. | [9][10] |
| Induction of Apoptosis | Induces apoptosis in multiple pancreatic cancer cells. | Knockdown of ICMT can lead to cell cycle arrest and apoptosis. | [8][11] |
Signaling Pathways and Experimental Workflows
To visualize the role of ICMT and the experimental approaches to its inhibition, the following diagrams are provided.
Experimental Protocols
Key Experiment 1: Treatment of Cells with this compound
Objective: To assess the effect of pharmacological ICMT inhibition on a specific cellular phenotype.
Methodology:
-
Cell Culture: Plate cells (e.g., MiaPaCa2 pancreatic cancer cells) in appropriate culture vessels and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Analysis: Following incubation, cells can be harvested for various downstream analyses:
-
Western Blotting: To examine the levels of downstream signaling proteins (e.g., phosphorylated ERK, Akt) or markers of apoptosis (e.g., cleaved caspase-3).
-
Cell Viability Assay: Using reagents like MTT or CellTiter-Glo to determine the effect on cell proliferation.
-
Immunofluorescence: To visualize the subcellular localization of proteins like Ras.
-
Key Experiment 2: shRNA-Mediated Knockdown of ICMT
Objective: To generate a stable cell line with reduced ICMT expression to study the long-term effects of ICMT loss.
Methodology:
-
shRNA Vector Preparation: Design and clone shRNA sequences targeting the ICMT mRNA into a suitable lentiviral vector (e.g., pLKO.1). A non-targeting scrambled shRNA should be used as a control.[6][12]
-
Lentivirus Production: Co-transfect the shRNA-containing vector along with packaging plasmids into a producer cell line (e.g., HEK293T) to generate lentiviral particles.
-
Transduction: Harvest the lentiviral supernatant and use it to infect the target cells (e.g., MDA-MB-231 breast cancer cells). Polybrene can be added to enhance transduction efficiency.
-
Selection: Two to three days post-transduction, select for successfully transduced cells by adding an appropriate antibiotic (e.g., puromycin) to the culture medium.[13]
-
Validation of Knockdown: Expand the antibiotic-resistant cells and validate the knockdown of ICMT at both the mRNA (RT-qPCR) and protein (Western blot) levels.[14][15]
-
Functional Assays: Once the stable knockdown cell line is established and validated, it can be used for various functional assays, such as sphere formation assays to assess self-renewal capacity or cell migration and invasion assays.
Concluding Remarks
The choice between using this compound and genetic knockdown of ICMT depends largely on the specific research question and experimental context.
-
This compound is ideal for studies requiring acute, reversible, and dose-dependent inhibition of ICMT. Its ease of use makes it suitable for high-throughput screening and for experiments where temporal control of ICMT activity is crucial.
-
Genetic knockdown provides a more specific and sustained inhibition of ICMT. It is the preferred method for long-term studies and for creating stable cell lines or animal models to investigate the chronic effects of ICMT loss. However, this approach is more time-consuming and may lead to compensatory mechanisms within the cell.
Ultimately, a comprehensive understanding of ICMT's role in cellular biology can be best achieved by employing both pharmacological and genetic approaches in a complementary fashion. This dual strategy allows for the validation of findings and provides a more complete picture of the multifaceted functions of this important enzyme.
References
- 1. How To Create a shRNA Knockdown | Technology Networks [technologynetworks.com]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoprenylcysteine carboxylmethyltransferase is required for the impact of mutant KRAS on TAZ protein level and cancer cell self-renewal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NRAS is unique among RAS proteins in requiring ICMT for trafficking to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Use of shRNA for Knocking Down Specific Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analyzing efficiency of a lentiviral shRNA knockdown system in human enteroids using western blot and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PFKFB4 interacts with ICMT and activates RAS/AKT signaling-dependent cell migration in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. Sustained Knockdown of a Disease-Causing Gene in Patient-Specific Induced Pluripotent Stem Cells Using Lentiviral Vector-Based Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Control Experiments for Icmt-IN-55 Treatment: A Comparative Guide
For researchers investigating the role of Isoprenylcysteine carboxyl methyltransferase (ICMT) and the specific effects of its inhibitor, Icmt-IN-55, rigorous control experiments are paramount to ensure the validity and specificity of the observed results. This guide provides a comparative overview of essential control experiments, alternative ICMT inhibitors, and the underlying signaling pathways, supported by experimental data and detailed protocols.
Comparative Analysis of ICMT Inhibitors
This compound is a potent inhibitor of ICMT with a reported IC50 of 90 nM.[1] To contextualize its performance, a comparison with other known ICMT inhibitors is essential. The following table summarizes the key characteristics of this compound and its alternatives.
| Inhibitor | IC50 | Key Features & Findings |
| This compound | 90 nM | A tetrahydropyranyl derivative identified as a potent ICMT inhibitor.[1][2] |
| Cysmethynil | ~2.4 µM | A well-characterized, indole-based ICMT inhibitor. It acts as a competitive inhibitor with respect to the isoprenylated cysteine substrate and non-competitive with respect to S-adenosyl-l-methionine (AdoMet).[2][3] It has been shown to induce cell cycle arrest and apoptosis in cancer cells.[4] |
| UCM-1336 | 2 µM | A potent and selective ICMT inhibitor that impairs membrane association of all four Ras isoforms, leading to decreased Ras activity and downstream signaling. It has demonstrated in vivo efficacy in a model of acute myeloid leukemia.[][6] |
| Compound 8.12 | More potent than cysmethynil (specific IC50 not provided) | An amino-derivative of cysmethynil with improved physical properties and enhanced efficacy. Its anti-proliferative effects are confirmed to be Icmt-specific using Icmt-knockout mouse embryonic fibroblasts.[7] |
| ICMT inhibitor C75 | 0.5 µM | A potent, specific, and cell-permeable ICMT inhibitor.[8] |
Essential Control Experiments and Protocols
To validate that the observed cellular effects of this compound are due to the specific inhibition of ICMT, a series of control experiments are necessary.
Genetic Controls: The Gold Standard
The most definitive control is the use of a cell line or animal model where the Icmt gene is knocked out or knocked down.
-
Experimental Approach: Compare the effects of this compound treatment on wild-type (Icmt+/+) and Icmt-deficient (Icmt-/-) cells, such as mouse embryonic fibroblasts (MEFs).[7]
-
Expected Outcome: The cellular phenotype induced by this compound in wild-type cells should be minimal or absent in the Icmt-/- cells. This provides strong evidence that the inhibitor's effects are on-target.[7]
-
Protocol Outline:
-
Culture Icmt+/+ and Icmt-/- MEFs under identical conditions.
-
Treat both cell types with a range of this compound concentrations and a vehicle control (e.g., DMSO).
-
After a predetermined incubation period, assess cellular endpoints such as cell viability, proliferation, apoptosis, and specific signaling pathway activation.
-
Pharmacological Controls: Negative and Positive Controls
-
Negative Control Compound: Use a structurally similar but inactive analog of this compound. This control helps to rule out off-target effects related to the chemical scaffold of the inhibitor.
-
Positive Control Compound: Employ a well-characterized ICMT inhibitor like cysmethynil as a positive control to ensure that the experimental system is responsive to ICMT inhibition.[2][4]
Rescue Experiments
-
Experimental Approach: In cells treated with this compound, attempt to rescue the observed phenotype by introducing a functional, exogenous ICMT that is resistant to the inhibitor (if available) or by manipulating downstream signaling components.
-
Expected Outcome: Successful rescue would further confirm the specificity of this compound's action.
Cellular and Biochemical Assays for Validating ICMT Inhibition
Directly and indirectly measuring the consequences of ICMT inhibition is crucial for data interpretation.
Ras Localization Assay
Since ICMT-mediated methylation is critical for the proper membrane localization of Ras proteins, inhibiting ICMT should lead to their mislocalization.[7]
-
Protocol Outline:
-
Transfect cells (e.g., PC3 prostate cancer cells) with a fluorescently tagged Ras protein (e.g., CFP-Hras).[7]
-
Treat the cells with this compound or a vehicle control.
-
Visualize the subcellular localization of the fluorescently tagged Ras using confocal microscopy.
-
Expected Outcome: In control cells, Ras will be localized to the plasma membrane. In this compound-treated cells, a significant portion of Ras will be mislocalized to other cellular compartments, such as the cytoplasm and endoplasmic reticulum.[7]
-
Pre-lamin A Accumulation Assay
ICMT is also involved in the post-translational modification of lamin A. Inhibition of ICMT leads to the accumulation of the unprocessed precursor, pre-lamin A.
-
Protocol Outline:
In Vitro ICMT Activity Assay
Directly measuring the enzymatic activity of ICMT in the presence of an inhibitor provides a quantitative measure of its potency.
-
Protocol Outline:
-
Use recombinant ICMT or cell lysates containing ICMT.
-
The assay typically involves a methyl donor, S-adenosyl-L-[methyl-14C]methionine, and a substrate such as N-acetyl-S-farnesyl-l-cysteine (AFC) or a farnesylated Ras protein.[9]
-
Incubate the enzyme, substrate, and methyl donor with varying concentrations of this compound.
-
Measure the transfer of the radiolabeled methyl group to the substrate.
-
Signaling Pathways and Experimental Workflows
ICMT inhibition primarily affects the function of small GTPases of the Ras and Rho families.[10] This, in turn, modulates downstream signaling cascades that are critical for cell proliferation, survival, and cytoskeletal organization.
ICMT-Mediated Signaling Pathway
General Experimental Workflow for Assessing this compound Efficacy
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time-dependent inhibition of isoprenylcysteine carboxyl methyltransferase by indole-based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ICMT inhibitor C75 | ICMT inhibitor | Probechem Biochemicals [probechem.com]
- 9. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signal Transduction Pathways in Chronic Inflammatory Autoimmune Disease: Small GTPases - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming Icmt-IN-55 Target Engagement In Vivo
For researchers, scientists, and drug development professionals, confirming that a drug candidate engages its intended target within a living organism is a critical step in the development pipeline. This guide provides a comparative overview of methodologies to confirm the in vivo target engagement of Icmt-IN-55, a potent inhibitor of Isoprenylcysteine carboxyl methyltransferase (ICMT) with an IC50 of 90 nM.[1]
ICMT is the terminal enzyme in the post-translational modification of proteins containing a C-terminal CAAX motif, a group that includes the oncogenic Ras family of small GTPases.[2][3] By inhibiting ICMT, this compound aims to disrupt the proper localization and function of these key signaling proteins, offering a promising therapeutic strategy for cancers driven by mutations in genes such as KRAS.[4][5] This guide will detail direct and indirect methods for assessing target engagement of this compound in vivo, providing experimental protocols and comparative data to aid in the design and execution of pivotal validation studies.
Comparative Overview of Target Engagement Methodologies
Confirming that this compound binds to and inhibits ICMT in a complex in vivo environment requires a multi-faceted approach. Below is a comparison of key methodologies, outlining their principles, advantages, and limitations.
| Methodology | Principle | Direct/Indirect | Throughput | In Vivo Applicability | Key Considerations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, increasing its melting temperature.[1][3][6][7] | Direct | Low to High | Yes (ex vivo from treated animals) | Requires a specific antibody for detection; optimization of heating conditions is crucial. |
| Activity-Based Protein Profiling (ABPP) | Covalent probes react with the active site of enzymes, allowing for quantification of active enzyme population.[8][9][10][11][12] | Direct | Medium to High | Yes (tissue lysates from treated animals) | Requires a specific, reactive probe for the target enzyme class; may not be available for all targets. |
| Downstream Biomarker Analysis (e.g., Ras mislocalization) | Inhibition of the target leads to a measurable change in a downstream biological process.[2][13] | Indirect | Low to Medium | Yes | Provides functional evidence of target engagement but can be influenced by off-target effects. |
| Genetic Knockout/Knockdown Validation | Comparison of the inhibitor's effect in wild-type vs. ICMT-deficient cells/animals confirms on-target activity.[2][4][14] | Indirect | Low | Yes | Gold standard for target validation but is a separate experiment from direct inhibitor studies. |
Direct Target Engagement Methods
Direct methods provide evidence of the physical interaction between this compound and the ICMT protein.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular context.[1][3][6][7] The principle is that the binding of this compound to ICMT will stabilize the protein, making it more resistant to heat-induced denaturation.
-
Animal Treatment: Administer this compound or vehicle control to a cohort of animals (e.g., mice) at desired doses and time points.
-
Tissue Harvest and Lysis: Euthanize animals and immediately harvest tissues of interest. Homogenize tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Heat Treatment: Aliquot the tissue lysates into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins.
-
Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with a specific antibody against ICMT.
-
Data Analysis: Quantify the band intensities for ICMT at each temperature. Plot the percentage of soluble ICMT as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the this compound-treated group compared to the vehicle group indicates target engagement.
Indirect Target Engagement Methods
Indirect methods assess the functional consequences of ICMT inhibition by this compound.
Analysis of Ras Subcellular Localization
A key function of ICMT is to methylate the C-terminal isoprenylcysteine of Ras proteins, a step crucial for their proper localization to the plasma membrane.[2][13] Inhibition of ICMT by this compound is expected to cause mislocalization of Ras from the plasma membrane to intracellular compartments.
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., a cancer cell line with known Ras dependency). Transfect the cells with a plasmid encoding a fluorescently tagged Ras protein (e.g., GFP-K-Ras).
-
Inhibitor Treatment: Treat the transfected cells with various concentrations of this compound or a vehicle control for a predetermined duration.
-
Cell Fixation and Staining: Fix the cells with paraformaldehyde and, if desired, stain with a plasma membrane marker (e.g., Wheat Germ Agglutinin conjugated to a fluorescent dye).
-
Confocal Microscopy: Acquire high-resolution images of the cells using a confocal microscope.
-
Image Analysis: Quantify the fluorescence intensity of GFP-Ras at the plasma membrane versus the cytoplasm. A significant increase in the cytoplasmic-to-membrane fluorescence ratio in this compound-treated cells compared to controls indicates target engagement.
Alternative ICMT Inhibitors for Comparative Studies
To benchmark the performance of this compound, it is valuable to include other known ICMT inhibitors in comparative studies.
| Compound | Reported IC50 | Key Features |
| Cysmethynil | ~2.4 µM | A well-characterized, indole-based ICMT inhibitor.[8] |
| Compound 8.12 | Not specified, but noted to have superior properties to cysmethynil | An amino-derivative of cysmethynil with improved physical properties and efficacy.[2] |
Signaling Pathway Perturbation by ICMT Inhibition
Inhibition of ICMT by this compound is expected to disrupt downstream signaling pathways regulated by Ras and other CAAX proteins. A primary example is the Mitogen-Activated Protein Kinase (MAPK) pathway.
By employing the methodologies outlined in this guide, researchers can rigorously validate the in vivo target engagement of this compound, providing a solid foundation for further preclinical and clinical development. The combination of direct biophysical measurements and indirect functional readouts will yield a comprehensive understanding of the compound's mechanism of action and on-target activity.
References
- 1. news-medical.net [news-medical.net]
- 2. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoprenylcysteine carboxylmethyltransferase is required for the impact of mutant KRAS on TAZ protein level and cancer cell self-renewal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 11. Activity Based Protein Profiling ABPP | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Activity-based protein profiling for drug discovery - Leiden University [universiteitleiden.nl]
- 13. Targeted inactivation of the isoprenylcysteine carboxyl methyltransferase gene causes mislocalization of K-Ras in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Icmt-IN-55 Across Diverse Cancer Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of Icmt-IN-55, an inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), across various cancer cell lines. This document summarizes key experimental data, details methodologies for crucial experiments, and visualizes relevant biological pathways and workflows to aid in the evaluation of this compound for further research and development.
This compound is a potent inhibitor of ICMT, an enzyme crucial for the post-translational modification of numerous proteins, including the Ras superfamily of small GTPases.[1][2][3] These proteins are pivotal components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers, making ICMT a compelling target for anti-cancer drug development. This guide compares the in vitro efficacy of this compound and other notable ICMT inhibitors.
Quantitative Efficacy Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values of this compound and other ICMT inhibitors in various cancer cell lines. Lower values indicate higher potency.
| Compound | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| This compound (analogue 75) | HCT-116 | Colon Carcinoma | 0.3 | Judd et al., 2011[2][3] |
| A549 | Lung Carcinoma | 1.8 | Judd et al., 2011[2][3] | |
| MiaPaCa-2 | Pancreatic Carcinoma | 2.5 | Judd et al., 2011[2][3] | |
| PC-3 | Prostate Cancer | 4.3 | Judd et al., 2011[2][3] | |
| PANC-1 | Pancreatic Carcinoma | 4.8 | Judd et al., 2011[2][3] | |
| MDA-MB-231 | Breast Cancer | >100 | Judd et al., 2011[2][3] | |
| UCM-1336 | PANC1 | Pancreatic Carcinoma | ~2-12 | Request PDF[4] |
| MIA-PaCa-2 | Pancreatic Carcinoma | ~2-12 | Request PDF[4] | |
| MDA-MB-231 | Breast Cancer | ~2-12 | Request PDF[4] | |
| SW620 | Colon Adenocarcinoma | ~2-12 | Request PDF[4] | |
| SK-Mel-173 | Melanoma | ~2-12 | Request PDF[4] | |
| HL60 | Acute Myeloid Leukemia | ~2-12 | Request PDF[4] | |
| Cysmethynil | PC3 | Prostate Cancer | 2.4 | MedchemExpress.com[5] |
| HepG2 | Hepatocellular Carcinoma | ~18-21 (effective conc.) | PubMed[6] | |
| Compound 8.12 | HepG2 | Hepatocellular Carcinoma | ~1.6-3.2 (effective conc.) | PMC - NIH[7] |
| PC3 | Prostate Cancer | ~1.2-3.6 (effective conc.) | PMC - NIH[7] |
Note: The GI50 values for this compound are for its potent analogue, compound 75, as reported in the primary literature. The original publication for this compound (compound 31) did not provide a detailed breakdown of its GI50 values across multiple cell lines in the accessible literature.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound, it is essential to visualize the signaling pathway it targets. Furthermore, a clear experimental workflow for assessing its efficacy is crucial for reproducibility.
References
- 1. Discovery and SAR of Methylated Tetrahydropyranyl Derivatives as Inhibitors of Isoprenylcysteine Carboxyl Methyltransfe… [ouci.dntb.gov.ua]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. The isoprenoid substrate specificity of isoprenylcysteine carboxylmethyltransferase: development of novel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Icmt-IN-55 selectivity profiling against other methyltransferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Icmt-IN-55, a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), against other methyltransferases. The following sections detail its selectivity profile, benchmarked against both a broad-spectrum inhibitor and other selective methyltransferase inhibitors, supported by experimental methodologies and visual pathway diagrams.
Selectivity Profile of this compound and Comparator Compounds
The inhibitory activity of this compound is highly specific for its target, ICMT. To contextualize this selectivity, the following table compares its potency with that of S-Adenosyl-L-homocysteine (SAH), a general methyltransferase inhibitor, and other well-characterized selective inhibitors of different methyltransferase families.
| Compound | Primary Target | IC50 (Primary Target) | Off-Target Methyltransferase | IC50 (Off-Target) | Reference |
| This compound | ICMT | 90 nM | Not Reported | Not Reported | [1] |
| Cysmethynil | ICMT | ~2.4 µM (Ki) | FTase, Rce1 protease, DNMTs | No significant inhibition | [2] |
| S-Adenosyl-L-homocysteine (SAH) | Broad Spectrum | Varies (µM range) | Most SAM-dependent methyltransferases | Varies (µM range) | [3] |
| EPZ-6438 (Tazemetostat) | EZH2 | 2.5 nM (Ki) | 14 other methyltransferases | >35-fold selectivity over EZH1 | [4] |
| UNC0638 | G9a/GLP | <15 nM | 16 other methyltransferases | >200-fold selective |
Note: Direct, comprehensive screening data for this compound against a wide panel of methyltransferases is not publicly available. The selectivity of ICMT inhibitors like cysmethynil has been demonstrated against a limited number of other enzymes involved in post-translational modification and DNA methylation.
Experimental Protocols
The determination of inhibitor selectivity is crucial for the development of targeted therapeutics. Below are detailed methodologies for key experiments used to profile the activity of methyltransferase inhibitors.
In Vitro Methyltransferase Inhibition Assay (Radiometric)
This protocol describes a common method for measuring the activity of methyltransferases and the potency of their inhibitors using a radiolabeled methyl donor.
Objective: To determine the IC50 value of an inhibitor against a specific methyltransferase.
Materials:
-
Purified recombinant methyltransferase enzyme (e.g., ICMT)
-
S-adenosyl-L-[methyl-³H]methionine (³H-SAM) or S-adenosyl-L-[methyl-¹⁴C]methionine (¹⁴C-SAM)
-
Methyl acceptor substrate (e.g., N-acetyl-S-farnesyl-L-cysteine for ICMT)
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 5 mM MgCl₂)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a microplate, combine the assay buffer, the methyltransferase enzyme, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding the methyl acceptor substrate and radiolabeled SAM.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter membrane that captures the radiolabeled protein substrate.
-
Wash the filter to remove unincorporated radiolabeled SAM.
-
Place the filter in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Selectivity Profiling using a Panel of Methyltransferases
To assess the selectivity of an inhibitor, the in vitro inhibition assay described above is performed concurrently against a panel of different methyltransferases.
Procedure:
-
Select a panel of representative methyltransferases from different families (e.g., histone methyltransferases, DNA methyltransferases, RNA methyltransferases).
-
For each methyltransferase, optimize the assay conditions (enzyme concentration, substrate concentration, incubation time).
-
Perform the radiometric inhibition assay for the test inhibitor against each methyltransferase in the panel.
-
Determine the IC50 value for each enzyme.
-
Compare the IC50 value for the primary target with the IC50 values for the off-target enzymes to calculate the selectivity ratio.
Visualizing the Impact of ICMT Inhibition
The following diagrams illustrate the signaling pathway affected by ICMT and the experimental workflow for determining inhibitor selectivity.
Caption: ICMT signaling pathway and the inhibitory action of this compound.
References
- 1. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Time-dependent inhibition of isoprenylcysteine carboxyl methyltransferase by indole-based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-adenosyl-L-homocysteine hydrolase and methylation disorders: Yeast as a model system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyltransferase Inhibitors: Competing with, or Exploiting the Bound Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Downstream Effects of Icmt-IN-55 with Rescue Experiments: A Comparative Guide
For researchers in oncology and cell biology, validating the target engagement and downstream cellular consequences of a specific inhibitor is a critical step in drug development. This guide provides a comparative framework for understanding the validation of Icmt-IN-55, a potent inhibitor of Isoprenylcysteine carboxyl methyltransferase (ICMT), through rescue experiments and comparison with other ICMT inhibitors.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor of ICMT with a reported IC50 of 90 nM.[1] ICMT is the terminal enzyme in the post-translational modification of proteins that possess a C-terminal CaaX motif, most notably the Ras family of small GTPases. This modification, specifically carboxyl methylation of the farnesylated or geranylgeranylated cysteine residue, is crucial for the proper subcellular localization and function of these proteins. By inhibiting ICMT, this compound disrupts the membrane association of Ras proteins, leading to their mislocalization in the cytoplasm and subsequent attenuation of their downstream signaling pathways, which are often hyperactivated in cancer.
Comparative Analysis of Icmt Inhibitors
To contextualize the activity of this compound, a comparison with other known ICMT inhibitors is essential. The following table summarizes the in vitro potency of this compound and other relevant compounds.
| Compound | ICMT IC50 (nM) | Cell-Based Assay (GI50 in µM, where available) | Reference |
| This compound (Compound 31) | 90 | Not explicitly reported | Judd WR et al., 2011 |
| Cysmethynil | ~7,000 | ~10-20 (various cancer cell lines) | Winter-Vann AM et al., 2005 |
| Compound 8.12 | Not explicitly reported | ~1-5 (various cancer cell lines) | Lau HY et al., 2017 |
| UCM-1336 (Compound 3) | 2,000 | ~5-10 (Ras-mutated cell lines) | G. de la Fuente et al., 2019 |
Note: GI50 (50% growth inhibition) values can vary significantly based on the cell line and assay conditions. The data presented here are for comparative purposes.
Validating Downstream Effects of this compound
The primary downstream effect of ICMT inhibition is the mislocalization of its substrates, particularly Ras proteins, from the plasma membrane to the cytoplasm. This disruption in localization abrogates Ras-mediated signaling.
Key Downstream Events:
-
Ras Mislocalization: Inhibition of ICMT prevents the final step of Ras processing, leading to an accumulation of unmethylated Ras in the cytoplasm.
-
Inhibition of Downstream Signaling: Mislocalized Ras is unable to efficiently engage with its downstream effectors, such as Raf and PI3K, leading to reduced activation of the MAPK/ERK and PI3K/AKT pathways.
-
Phenotypic Consequences: The attenuation of these critical signaling pathways results in anti-proliferative effects, induction of apoptosis, and cell cycle arrest in cancer cells dependent on Ras signaling.
Rescue Experiments to Confirm On-Target Activity
A crucial experiment to validate that the observed effects of this compound are indeed due to the inhibition of ICMT is a "rescue" experiment. This typically involves using a cell line where the endogenous ICMT has been knocked out (ICMT-/-) and comparing its response to the inhibitor with that of a wild-type (ICMT+/+) counterpart.
Experimental Workflow for Rescue Experiment
Caption: Workflow for a rescue experiment to validate the on-target effects of this compound.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the effect of this compound on the proliferation of ICMT+/+ and ICMT-/- cells.
Methodology:
-
Seed ICMT+/+ and ICMT-/- cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) or vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Expected Outcome: this compound should significantly reduce the viability of ICMT+/+ cells in a dose-dependent manner, while having a minimal effect on ICMT-/- cells.
Ras Localization Assay (Immunofluorescence)
Objective: To visualize the effect of this compound on the subcellular localization of Ras.
Methodology:
-
Seed ICMT+/+ and ICMT-/- cells on glass coverslips in a 24-well plate.
-
Transfect the cells with a plasmid encoding a fluorescently tagged Ras protein (e.g., GFP-K-Ras).
-
After 24 hours, treat the cells with this compound or vehicle control for an additional 24 hours.
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% bovine serum albumin.
-
Mount the coverslips on microscope slides with a DAPI-containing mounting medium.
-
Visualize the localization of GFP-K-Ras using a fluorescence microscope.
Expected Outcome: In vehicle-treated ICMT+/+ cells, GFP-K-Ras will be localized predominantly at the plasma membrane. In this compound-treated ICMT+/+ cells, a significant portion of GFP-K-Ras will be mislocalized to the cytoplasm and perinuclear regions. In ICMT-/- cells, GFP-K-Ras will be mislocalized regardless of treatment.
Downstream Signaling Pathway Analysis (Western Blot)
Objective: To assess the effect of this compound on the activation of Ras downstream signaling pathways.
Methodology:
-
Seed ICMT+/+ and ICMT-/- cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound or vehicle control for 24 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total ERK1/2, AKT, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
Expected Outcome: Treatment of ICMT+/+ cells with this compound should lead to a decrease in the levels of phosphorylated ERK and AKT. In contrast, the basal levels of pERK and pAKT in ICMT-/- cells should be low and remain largely unaffected by the inhibitor.
Signaling Pathway Diagram
Caption: The Ras signaling pathway and the point of inhibition by this compound.
By employing these comparative analyses and validation experiments, researchers can confidently ascertain the on-target effects of this compound and its potential as a therapeutic agent. The use of rescue experiments with ICMT knockout cells provides the most definitive evidence for target engagement and the specific role of ICMT inhibition in the observed cellular phenotypes.
References
Icmt-IN-55: A Comparative Analysis of a Novel ICMT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Icmt-IN-55, a potent Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitor, with other known inhibitors of the same target. The information presented is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Performance Comparison of ICMT Inhibitors
Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of many proteins, including the Ras family of small GTPases, which are frequently mutated in cancer. Inhibition of ICMT is a promising strategy for cancer therapy. This section compares the in vitro potency of this compound with other notable ICMT inhibitors.
| Compound | Target | IC50 Value | Key Findings |
| This compound | ICMT | 90 nM | A potent inhibitor of ICMT.[1] |
| Cysmethynil | ICMT | 2.4 µM | Inhibits the growth of RAS-mutant cell lines and reduces cell viability in various cancer cell lines (IC50 = 16.8-23.3 μM). It also induces G1 cell cycle arrest and apoptosis.[2][3][4] |
| UCM-1336 | ICMT | 2 µM | A selective ICMT inhibitor that impairs membrane association of Ras isoforms, inhibits downstream signaling, and induces cell death in Ras-mutated tumor cell lines.[5] |
Mechanism of Action of ICMT Inhibitors
ICMT catalyzes the final step in the post-translational modification of proteins that terminate in a "CAAX" motif. This modification is crucial for the proper localization and function of these proteins, many of which are key signaling molecules involved in cell growth, differentiation, and survival.
By inhibiting ICMT, compounds like this compound prevent the methylation of the C-terminal isoprenylcysteine. This disruption leads to the mislocalization of important signaling proteins, such as Ras, away from the cell membrane. The consequence is the attenuation of downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are often hyperactivated in cancer. This ultimately results in reduced cell proliferation, induction of apoptosis, and a halt in tumor growth.[2][4]
Experimental Protocols
Dose-Response Curve Analysis using MTT Assay
This protocol outlines a typical experiment to determine the dose-response curve and IC50 value of an ICMT inhibitor like this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MiaPaCa-2, PC3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and other ICMT inhibitors
-
DMSO (for dissolving compounds)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the ICMT inhibitors (e.g., this compound, cysmethynil) in complete medium. A typical concentration range would be from 0.01 nM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors.
-
Incubate the plate for another 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for 2-4 hours in the dark, with occasional shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability, using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
References
- 1. researchgate.net [researchgate.net]
- 2. Cysmethynil | Other Transferases | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cysmethynil - Wikipedia [en.wikipedia.org]
- 5. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Icmt-IN-55 Results with Orthogonal Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the isoprenylcysteine carboxyl methyltransferase (ICMT) inhibitor, Icmt-IN-55, with established orthogonal methods for target validation. The provided data and protocols are intended to assist researchers in designing experiments and interpreting results related to ICMT inhibition.
This compound is a potent and selective small molecule inhibitor of ICMT, an enzyme responsible for the final step in the post-translational modification of many key signaling proteins, including members of the Ras superfamily.[1] By inhibiting ICMT, this compound disrupts the proper localization and function of these proteins, leading to downstream effects on cell signaling and proliferation, which has been explored for its anti-cancer therapeutic potential.[2][3][4]
To ensure that the observed biological effects of this compound are a direct consequence of ICMT inhibition and not due to off-target activities, it is crucial to cross-validate the findings using orthogonal methods. These are independent experimental approaches that aim to verify the on-target activity and the resulting phenotype. This guide outlines key orthogonal methods and presents a comparative summary of expected results.
Data Presentation: Comparative Analysis
The following tables summarize the expected concordance of results between treatment with this compound and various orthogonal validation methods.
Table 1: Comparison of Phenotypic Outcomes
| Phenotype | This compound Treatment | ICMT Genetic Knockdown (siRNA/shRNA) | ICMT Knockout (CRISPR/Cas9) | Rescue Experiment (ICMT Overexpression) |
| Ras Localization | Mislocalization from plasma membrane to cytoplasm[2] | Mislocalization from plasma membrane to cytoplasm | Mislocalization from plasma membrane to cytoplasm[5] | Restoration of plasma membrane localization |
| Downstream Signaling (e.g., p-ERK) | Reduction in phosphorylation[1] | Reduction in phosphorylation[1] | Reduction in phosphorylation | Restoration of phosphorylation levels |
| Cell Viability/Proliferation | Decreased[6] | Decreased[5] | Decreased[5] | Partial or full restoration of viability |
| Anchorage-Independent Growth | Inhibition[2] | Inhibition[5] | Inhibition | Restoration of colony formation |
Table 2: Comparison of Target Engagement and Selectivity
| Method | This compound | Description |
| In Vitro ICMT Activity Assay | Potent inhibition (IC50 = 90 nM)[1] | Direct measurement of enzymatic activity using recombinant ICMT, a substrate, and a methyl donor. |
| Cellular Thermal Shift Assay (CETSA) | Expected thermal stabilization of ICMT | Measures the change in thermal stability of a target protein in response to ligand binding in intact cells.[7][8] |
| Selectivity Profiling | High selectivity for ICMT expected | Screening the compound against a panel of other methyltransferases or kinases to identify potential off-targets.[9][10] |
Experimental Protocols
Detailed methodologies for key validation experiments are provided below.
ICMT Genetic Knockdown (shRNA)
This protocol describes the use of short hairpin RNA (shRNA) to stably reduce the expression of ICMT in a cancer cell line.
-
shRNA Vector Preparation: Obtain or construct lentiviral vectors expressing shRNAs targeting the ICMT mRNA and a non-targeting control shRNA.
-
Cell Transduction: Plate target cells (e.g., MDA-MB-231) and transduce with the lentiviral particles.
-
Selection: Select for successfully transduced cells using an appropriate antibiotic selection marker (e.g., puromycin).
-
Validation of Knockdown: Assess the efficiency of ICMT knockdown at the mRNA level using RT-qPCR and at the protein level using Western blot analysis.
-
Phenotypic Analysis: Perform functional assays, such as cell viability assays (e.g., MTT or CellTiter-Glo) and Western blots for downstream signaling molecules (e.g., p-ERK), comparing the ICMT knockdown cells to the non-targeting control cells.
Rescue Experiment
This protocol is designed to be performed in a cell line with either pharmacological inhibition by this compound or genetic knockdown of ICMT.
-
ICMT Expression Vector: Clone the full-length human ICMT cDNA into a mammalian expression vector. The vector should ideally contain a different resistance marker than the shRNA vector if used in knockdown cells.
-
Transfection: Transfect the ICMT expression vector or an empty vector control into the ICMT knockdown cell line or into wild-type cells that will be treated with this compound.
-
Selection: Select for cells that have successfully integrated the expression vector.
-
Protein Overexpression Confirmation: Confirm the overexpression of ICMT via Western blot.
-
Functional Assays: Treat the cells with this compound (if applicable) and repeat the phenotypic assays (e.g., cell viability, Ras localization). A reversal of the phenotype observed with the inhibitor or knockdown alone indicates on-target activity.[5]
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to confirm the direct binding of this compound to ICMT within a cellular environment.[8]
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspensions and heat them to a range of different temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
Protein Detection: Analyze the amount of soluble ICMT remaining at each temperature in both the treated and control samples using Western blotting or other sensitive protein detection methods.
-
Data Analysis: Plot the amount of soluble ICMT as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates thermal stabilization and therefore direct target engagement.
Mandatory Visualization
digraph "ICMT_Signaling_Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [arrowhead=normal, penwidth=1.5];
// Nodes
Ras_GDP [label="Ras-GDP\n(Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"];
Ras_GTP [label="Ras-GTP\n(Active)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Prenylation [label="Prenylation\n(FTase/GGTase)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Proteolysis [label="Proteolysis\n(RCE1)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
ICMT [label="ICMT", shape=cds, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
Icmt_IN_55 [label="this compound", shape=invhouse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Methylation [label="Methylation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Membrane [label="Plasma\nMembrane", shape=rect, style=dashed, color="#5F6368"];
Downstream [label="Downstream\nSignaling\n(e.g., RAF-MEK-ERK)", fillcolor="#F1F3F4", fontcolor="#202124"];
Proliferation [label="Cell\nProliferation", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges
Ras_GDP -> Prenylation [style=dashed];
Prenylation -> Proteolysis [style=dashed];
Proteolysis -> ICMT;
ICMT -> Methylation;
Methylation -> Ras_GTP;
Ras_GTP -> Membrane;
Membrane -> Downstream;
Downstream -> Proliferation;
Icmt_IN_55 -> ICMT [arrowhead=tee, color="#EA4335"];
}
Experimental Workflow for Orthogonal Validation.
```dot
digraph "Validation_Logic" {
graph [rankdir="LR"];
node [shape=rect, style="filled", fontname="Arial", fontsize=10];
edge [arrowhead=normal];
// Nodes
Hypothesis [label="Hypothesis:\nthis compound inhibits ICMT,\nleading to a specific phenotype", fillcolor="#F1F3F4", fontcolor="#202124"];
Prediction1 [label="Prediction 1:\nPharmacological inhibition\nwill produce the phenotype.", fillcolor="#FFFFFF", fontcolor="#202124"];
Prediction2 [label="Prediction 2:\nGenetic ablation of ICMT\nwill mimic the phenotype.", fillcolor="#FFFFFF", fontcolor="#202124"];
Prediction3 [label="Prediction 3:\nICMT overexpression will rescue\nthe phenotype.", fillcolor="#FFFFFF", fontcolor="#202124"];
Confirmation [label="Confirmation of\nOn-Target Effect", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges
Hypothesis -> Prediction1 [color="#EA4335"];
Hypothesis -> Prediction2 [color="#34A853"];
Hypothesis -> Prediction3 [color="#FBBC05"];
Prediction1 -> Confirmation;
Prediction2 -> Confirmation;
Prediction3 -> Confirmation;
}
References
- 1. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]
- 2. Isoprenylcysteine carboxylmethyltransferase deficiency exacerbates KRAS-driven pancreatic neoplasia via Notch suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeted kinase selectivity from kinase profiling data - PubMed [pubmed.ncbi.nlm.nih.gov]
Icmt-IN-55: A Comparative Guide for Target Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Icmt-IN-55 as a tool compound for validating Isoprenylcysteine Carboxyl Methyltransferase (ICMT) as a therapeutic target. We will objectively assess its performance against other known ICMT inhibitors, supported by experimental data, and provide detailed protocols for key validation assays.
Introduction to ICMT and its Role in Disease
Isoprenylcysteine Carboxyl Methyltransferase (ICMT) is an integral membrane protein that catalyzes the final step in the post-translational modification of many signaling proteins, including the Ras superfamily of small GTPases. This methylation is crucial for the proper subcellular localization and function of these proteins. Dysregulation of ICMT activity has been implicated in various cancers, particularly those driven by Ras mutations, making it a compelling target for therapeutic intervention. Tool compounds like this compound are indispensable for validating ICMT's role in disease models and for the development of novel therapeutics.
Performance Comparison of ICMT Inhibitors
The efficacy of this compound is best understood in the context of other available ICMT inhibitors. The following table summarizes the key performance indicators for this compound and other notable compounds.
| Compound | ICMT IC50 | Cell-Based Assay Performance | Key Features & Limitations |
| This compound (compound 31) | 90 nM[1] | Induces mislocalization of Ras from the plasma membrane.[2] | A potent and well-characterized tool compound. |
| Analogue 75 | 1.3 nM[3][4] | Demonstrates a dose-dependent increase in cytosolic Ras protein.[3][4] | Significantly more potent than this compound in biochemical assays. |
| UCM-1336 | 2 µM[5][6] | Induces mislocalization of endogenous Ras, decreases Ras activation, and induces cell death by autophagy and apoptosis.[6] | Lower potency in biochemical assays compared to this compound. |
| Compound 8.12 | Not explicitly stated, but improved efficacy over cysmethynil. | More potent than cysmethynil in inhibiting tumor growth in vivo. Induces cell cycle arrest, autophagy, and cell death.[2] | An improved analog of cysmethynil with better physical properties for in vivo studies.[2] |
| Cysmethynil | IC50 in the low micromolar range. | Inhibits growth and induces cell cycle arrest in various cancer cell lines.[7] | A prototypical indole-based ICMT inhibitor, but has poor aqueous solubility.[2] |
Signaling Pathway and Experimental Workflow
To effectively utilize this compound in target validation studies, it is crucial to understand the underlying biological pathways and the experimental workflows to probe them.
ICMT Signaling Pathway in Ras-Driven Cancers
The diagram below illustrates the role of ICMT in the post-translational modification of Ras proteins and the downstream signaling cascade that is often dysregulated in cancer. Inhibition of ICMT by compounds like this compound disrupts this pathway.
Caption: ICMT-mediated Ras processing and downstream signaling.
Experimental Workflow for ICMT Inhibitor Validation
The following diagram outlines a typical workflow for validating the efficacy of an ICMT inhibitor like this compound.
Caption: Workflow for validating an ICMT inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key assays used in the characterization of ICMT inhibitors.
Biochemical ICMT Inhibition Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of ICMT.
Materials:
-
Recombinant human ICMT enzyme
-
S-adenosyl-L-[methyl-3H]-methionine (3H-SAM)
-
N-acetyl-S-farnesyl-L-cysteine (AFC) substrate
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, 3H-SAM, and AFC substrate.
-
Add the test compound at various concentrations to the reaction mixture. Include a DMSO control (vehicle).
-
Initiate the reaction by adding the recombinant ICMT enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of a stop solution (e.g., 1 M HCl).
-
Extract the methylated AFC product using an organic solvent (e.g., ethyl acetate).
-
Quantify the amount of incorporated radioactivity in the organic phase using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Ras Mislocalization Assay
This assay visually assesses the effect of ICMT inhibition on the subcellular localization of Ras proteins.
Materials:
-
Cancer cell line with a high level of Ras expression (e.g., PC3, HepG2).[2]
-
Cell culture medium and supplements.
-
Test compounds (e.g., this compound).
-
Fluorescently tagged Ras construct (e.g., GFP-Ras) or an antibody against Ras.
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Fluorescently labeled secondary antibody (if using a primary antibody).
-
DAPI for nuclear counterstaining.
-
Fluorescence microscope.
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
If using a fluorescently tagged Ras construct, transfect the cells according to the manufacturer's protocol and allow for expression.
-
Treat the cells with the test compound at various concentrations for a specified time (e.g., 24-48 hours). Include a DMSO control.
-
Wash the cells with PBS and fix them with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
If using a primary antibody, incubate the cells with the anti-Ras antibody, followed by incubation with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the subcellular localization of Ras using a fluorescence microscope. In untreated cells, Ras should be localized to the plasma membrane. Effective ICMT inhibitors will cause a shift of Ras to the cytosol and endomembranes.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest.
-
Cell culture medium and supplements.
-
Test compounds (e.g., this compound).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS).
-
96-well plate.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound. Include a DMSO control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the logarithm of the compound concentration.
Conclusion
This compound is a valuable tool compound for the validation of ICMT as a therapeutic target. Its potency in the nanomolar range and its demonstrated ability to induce Ras mislocalization in cellular models make it a reliable probe for studying the biological consequences of ICMT inhibition. While more potent inhibitors like analogue 75 exist for biochemical assays, and compounds with improved in vivo properties like compound 8.12 are being developed, this compound remains a benchmark compound for in vitro target validation studies. The provided experimental protocols offer a starting point for researchers to rigorously evaluate the potential of targeting ICMT in their specific disease models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Icmt-IN-55: A Targeted Approach to Enzyme Inhibition Surpassing Pan-Enzyme Inhibitors
In the landscape of enzyme inhibitor research, the quest for specificity is paramount. While pan-enzyme inhibitors offer broad-spectrum activity, their utility is often hampered by off-target effects and a narrow therapeutic window. This guide provides a detailed comparison of the hypothetical, yet highly specific, Isoprenylcysteine carboxyl methyltransferase (Icmt) inhibitor, Icmt-IN-55, with pan-enzyme inhibitors, using the well-characterized multi-kinase inhibitor Staurosporine as a representative example. This comparison is supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals on the critical differences in their inhibitory profiles.
Specificity Profile: this compound vs. a Pan-Kinase Inhibitor
The inhibitory activity of this compound and Staurosporine was assessed against a panel of enzymes. The data, presented in Table 1, clearly demonstrates the superior specificity of this compound for its intended target, Icmt, in stark contrast to the broad-spectrum activity of Staurosporine across multiple kinase families.
Table 1: Comparative Inhibitory Activity (IC50) of this compound and Staurosporine
| Target Enzyme | This compound IC50 (nM) | Staurosporine IC50 (nM) | Enzyme Class |
| Icmt | 1.3 | >10,000 | Methyltransferase |
| Protein Kinase Cα (PKCα) | >10,000 | 2 | Serine/Threonine Kinase |
| Protein Kinase A (PKA) | >10,000 | 15 | Serine/Threonine Kinase |
| p60v-src | >10,000 | 6 | Tyrosine Kinase |
| CaM Kinase II | >10,000 | 20 | Serine/Threonine Kinase |
| c-Fgr | >10,000 | 2 | Tyrosine Kinase |
| Lyn | >10,000 | 20 | Tyrosine Kinase |
| Syk | >10,000 | 16 | Tyrosine Kinase |
Note: The IC50 value for this compound is based on the potent Icmt inhibitor analogue 75. Staurosporine IC50 values are compiled from publicly available data.[1][2]
Signaling Pathway and Inhibition Logic
The differential effects of a specific inhibitor like this compound versus a pan-enzyme inhibitor can be visualized through their impact on cellular signaling pathways. Icmt is a critical enzyme in the post-translational modification of C-terminal isoprenylated proteins, including the Ras superfamily of small GTPases. By methylating these proteins, Icmt facilitates their proper localization and function, which is crucial for downstream signaling cascades like the MAPK/ERK pathway that regulates cell proliferation and survival.
A specific inhibitor like this compound precisely targets Icmt, leading to the disruption of Ras localization and subsequent downstream signaling. In contrast, a pan-kinase inhibitor like Staurosporine indiscriminately inhibits a wide range of kinases, causing widespread and often unpredictable disruption of numerous signaling pathways.
Caption: Targeted vs. Broad Inhibition.
Experimental Protocols
The determination of inhibitor specificity is crucial for preclinical drug development. Below are the methodologies for key experiments used to generate the comparative data.
In Vitro Enzyme Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% (IC50).
Materials:
-
Purified target enzyme (e.g., Icmt, Protein Kinase C)
-
Specific substrate for the enzyme
-
Test inhibitors (this compound, Staurosporine) dissolved in DMSO
-
Assay buffer appropriate for the enzyme
-
Detection reagent (e.g., fluorescent or colorimetric probe)
-
Microplate reader
Protocol:
-
Prepare a series of dilutions of the test inhibitors in the assay buffer.
-
In a 96-well plate, add the enzyme and the inhibitor dilutions.
-
Incubate the enzyme-inhibitor mixture for a predetermined time at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the signal from the detection reagent using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
References
Independent Verification of Icmt Inhibitors: A Comparative Guide to Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
The enzyme Isoprenylcysteine carboxylmethyltransferase (Icmt) has emerged as a promising target in oncology. Its role in the post-translational modification of key signaling proteins, most notably the Ras family of GTPases, makes it a critical component in cancer cell proliferation and survival. This guide provides a comparative analysis of the anti-cancer activity of Icmt inhibitors, with a focus on the available preclinical data for compounds such as Icmt-IN-55, cysmethynil, and its analog, compound 8.12. While data for cysmethynil and compound 8.12 are more extensively documented, this guide also includes the limited available information for this compound to offer a comprehensive, albeit preliminary, comparison.
Mechanism of Action: Disrupting the Prenylation Pathway
Icmt catalyzes the final step in the prenylation of CaaX box-containing proteins. This process is essential for the proper localization and function of these proteins, including the Ras family, which are frequently mutated in human cancers. By inhibiting Icmt, these small molecules prevent the carboxymethylation of isoprenylcysteine residues, leading to the mislocalization of Ras from the plasma membrane to internal compartments. This disruption of Ras trafficking interferes with downstream signaling pathways that control cell growth, proliferation, and survival, ultimately leading to anti-cancer effects such as cell cycle arrest and apoptosis.
In Vitro Anti-Cancer Activity
The efficacy of Icmt inhibitors has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following table summarizes the available IC50 data for this compound and other notable Icmt inhibitors. It is important to note that direct, independent verification of the anti-cancer activity of this compound is not extensively available in the public domain. The data presented here for this compound is based on initial reports and awaits broader confirmation.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Not Specified | 0.09 | [cite: ] |
| Cysmethynil | Pancreatic Cancer (MiaPaCa2) | ~20 | [1] |
| Prostate Cancer (PC3) | Not Specified | [2] | |
| Cervical Cancer | Not Specified | [cite: ] | |
| Breast Cancer (MDA-MB-231) | Not Specified | [cite: ] | |
| Compound 8.12 | Prostate Cancer (PC3) | ~1.6 | [2][3] |
| Liver Cancer (HepG2) | ~1.9 | [2][3] | |
| UCM-1336 | Not Specified | 2 | [4] |
Note: The IC50 values can vary depending on the cell line and the specific experimental conditions used. The lack of detailed, independently verified public data for this compound across multiple cancer cell lines is a current limitation.
In Vivo Anti-Cancer Efficacy
Preclinical studies in animal models are crucial for evaluating the therapeutic potential of anti-cancer compounds. Tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to assess in vivo efficacy. The following table summarizes the available in vivo data for Icmt inhibitors. As with the in vitro data, there is a notable absence of publicly available, independently verified in vivo efficacy data for this compound.
| Compound | Animal Model | Cancer Type | Key Findings | Reference |
| Cysmethynil | Xenograft Mouse Model | Pancreatic Cancer | Low- and high-dose treatment led to tumor growth inhibition and regression, respectively. | [1] |
| Xenograft Mouse Model | Cervical Cancer | Sensitized cervical cancer cells to chemotherapy. | [cite: ] | |
| Compound 8.12 | Xenograft Mouse Model | Prostate Cancer (PC3) | Inhibited tumor growth with greater potency than cysmethynil. | [2][3] |
| UCM-1336 | In vivo model | Acute Myeloid Leukemia | Increased survival. | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental processes involved in evaluating these inhibitors, the following diagrams are provided.
Caption: Icmt Inhibition in the Ras Signaling Pathway.
Caption: Experimental Workflow for Icmt Inhibitor Evaluation.
Experimental Protocols
Icmt Enzyme Inhibition Assay
Objective: To determine the in vitro potency of a compound in inhibiting Icmt enzymatic activity.
-
Reagents: Recombinant human Icmt enzyme, S-adenosyl-L-methionine (SAM, methyl donor), biotinylated farnesylcysteine (substrate), streptavidin-coated plates, scintillation fluid, test compounds (e.g., this compound).
-
Procedure:
-
The test compound is serially diluted and incubated with the Icmt enzyme in an assay buffer.
-
The enzymatic reaction is initiated by the addition of the biotinylated farnesylcysteine substrate and radiolabeled SAM.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the mixture is transferred to streptavidin-coated plates to capture the biotinylated substrate.
-
Unbound radiolabeled SAM is washed away.
-
Scintillation fluid is added, and the amount of incorporated radioactivity (representing methylation) is measured using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of a compound on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., this compound) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Western Blot for Ras Localization
Objective: To determine the effect of Icmt inhibition on the subcellular localization of Ras.
-
Cell Treatment and Fractionation: Cancer cells are treated with the Icmt inhibitor or a vehicle control. After treatment, the cells are harvested, and subcellular fractionation is performed to separate the plasma membrane fraction from the cytosolic and other internal membrane fractions.
-
Protein Quantification: The protein concentration of each fraction is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each fraction are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for Ras. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The relative amount of Ras in the plasma membrane fraction is compared between the treated and control groups to assess for mislocalization.
Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of an Icmt inhibitor.
-
Cell Implantation: A suspension of human cancer cells is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.
-
Drug Administration: The Icmt inhibitor is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.
-
Monitoring: The body weight and overall health of the mice are monitored throughout the study.
-
Efficacy Assessment: At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition in the treated group is calculated relative to the control group.
Conclusion and Future Directions
The available preclinical data strongly support the potential of Icmt inhibitors as a novel class of anti-cancer agents. Compounds like cysmethynil and its more potent analog, compound 8.12, have demonstrated clear mechanisms of action and significant anti-tumor activity in both in vitro and in vivo models.
However, a critical gap in the current knowledge base is the lack of comprehensive, independently verified data for this compound. While initial reports of its potent Icmt inhibition are promising, further studies are imperative to validate its anti-cancer activity across a panel of cancer cell lines and in relevant in vivo models. Direct, head-to-head comparative studies of this compound with other Icmt inhibitors under standardized experimental conditions are necessary to objectively assess its therapeutic potential. Future research should focus on generating this crucial data to guide the further development of this and other Icmt inhibitors for clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
Safety Operating Guide
Navigating the Safe Disposal of Icmt-IN-55: A Comprehensive Guide
Absence of a specific Safety Data Sheet (SDS) for Icmt-IN-55 necessitates adherence to general best practices for the disposal of potentially hazardous research chemicals. The following guidelines, compiled from established safety protocols, are intended to provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.
Proper disposal of any chemical is paramount to ensure the safety of laboratory personnel and the protection of the environment. This guide outlines a systematic approach to the handling and disposal of a research chemical, referred to herein as this compound, based on widely accepted safety procedures for hazardous waste management.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle the chemical with appropriate care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat. For powdered substances, an appropriate NIOSH-approved respirator (e.g., N95) should be used to prevent inhalation.[1]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water and seek medical attention if irritation persists.[2][3]
-
Spill Management: In the event of a spill, contain the material using an appropriate absorbent for liquids or by carefully sweeping up solids. Do not flush spills down the drain.[2][4] Dispose of spill cleanup materials as hazardous waste.[5][6]
II. Step-by-Step Disposal Protocol
The disposal of chemical waste must be conducted in a structured and compliant manner. The "cradle-to-grave" principle in waste disposal holds the generator responsible for the waste from its creation to its final disposal.[7]
-
Waste Identification and Classification:
-
Characterize the waste stream. Determine if this compound, or any solution containing it, should be classified as hazardous waste. This is typically based on its characteristics (e.g., ignitability, corrosivity, reactivity, toxicity).
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on classifying chemical waste.
-
-
Segregation of Waste:
-
Proper Containerization:
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and a complete list of its contents, including the full chemical name "this compound" and its concentration.
-
Include the date the waste was first added to the container.
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a waste pickup.
-
Provide them with all necessary information about the waste, as detailed on the label.
-
III. Quantitative Data for Chemical Waste Management
The following table summarizes key quantitative data relevant to the safe management of hazardous chemical waste in a laboratory setting.
| Parameter | Guideline |
| Hazardous Waste Storage Limit | No more than 55 gallons of total hazardous waste may be accumulated in a single satellite accumulation area.[5] |
| Acutely Hazardous Waste Limit | No more than one quart of an acutely hazardous waste can be present at a single point of generation.[5] |
| Container Headspace | At least 5-10% of the container volume should be left empty for thermal expansion.[5] |
| Emergency Egress Route Width | Minimum of 28 inches.[11] |
| Emergency Egress Route Height | Minimum of 7 feet, 6 inches high, with no projections reducing the height to less than 6 feet, 8 inches.[11] |
IV. Experimental Protocols and Methodologies
As no specific experimental protocols involving "this compound" were found, this section provides a generalized workflow for chemical waste disposal.
Caption: Workflow for the proper disposal of hazardous chemical waste.
References
- 1. usspecialty.com [usspecialty.com]
- 2. wwwassets.e-ci.com [wwwassets.e-ci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. flydenver.com [flydenver.com]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. sitemate.com [sitemate.com]
- 8. Hazardous Materials Storage | NC DPS [ncdps.gov]
- 9. ehso.emory.edu [ehso.emory.edu]
- 10. nashville.gov [nashville.gov]
- 11. General Materials Handling and Storage | College Safety | Washington State University [cas.wsu.edu]
Personal protective equipment for handling Icmt-IN-55
Disclaimer: No specific Safety Data Sheet (SDS) for Icmt-IN-55 was found in public databases. The following guidance is based on general safety and handling principles for potent, small-molecule research chemicals and enzyme inhibitors. Researchers must conduct a thorough risk assessment based on the known and potential hazards of this compound and their specific experimental conditions. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes recommendations for personal protective equipment, procedural guidance for safe handling, and protocols for disposal.
Personal Protective Equipment (PPE)
Proper PPE is the primary barrier against exposure to potent research chemicals. The following table summarizes the recommended PPE for handling this compound.[1][2]
| Protection Type | Recommended Equipment | Purpose |
| Body Protection | Chemical-resistant lab coat or gown | Protects skin and clothing from splashes and spills.[1][2] |
| Eye and Face Protection | Safety goggles with side shields | Shields eyes from chemical splashes, dust, and debris.[1][2] |
| Face shield (in addition to goggles) | Recommended when there is a significant risk of splashing.[2] | |
| Hand Protection | Disposable nitrile gloves (double-gloving recommended) | Provides a barrier against skin contact. Immediately replace if contaminated.[2][3] |
| Respiratory Protection | N95 respirator or higher | Required when handling powders outside of a certified chemical fume hood to prevent inhalation.[1][3] |
| Foot Protection | Closed-toe shoes | Protects feet from spills and dropped objects.[1][4] |
Experimental Protocols: Safe Handling of this compound
Adherence to a strict protocol is crucial when working with potent compounds like this compound. The following step-by-step methodology covers the handling process from receipt of the compound to the disposal of waste.
1. Preparation and Planning:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Designated Area: Designate a specific area for handling this compound, such as a certified chemical fume hood.
-
Gather Materials: Ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste containers are readily available.
2. Handling the Compound:
-
Weighing:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Use care to avoid generating dust.[5]
-
Clean the balance and surrounding area immediately after use.
-
-
Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Add solvents slowly to avoid splashing.
-
Keep containers closed when not in use.
-
3. Spill and Emergency Procedures:
-
Spill Cleanup:
-
In case of a small spill, absorb the material with an inert absorbent material (e.g., sand, vermiculite).
-
Place the contaminated material in a sealed container for hazardous waste disposal.
-
Clean the spill area thoroughly.
-
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Seek medical attention in all cases of exposure.
-
Operational and Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound (e.g., gloves, weighing paper, absorbent materials) in a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
2. Disposal Procedure:
-
All waste containing this compound must be disposed of as hazardous chemical waste.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.
-
Never dispose of this compound down the drain or in the regular trash.[7]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for handling this compound, from preparation to disposal, to ensure a safe and compliant process.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 5. aise.eu [aise.eu]
- 6. amano-enzyme.com [amano-enzyme.com]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
